2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
Description
Properties
IUPAC Name |
2-(1,5-dimethylpyrazol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-6-5-7(3-4-8)9-10(6)2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATJIQKCMWMOIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable and robust synthetic pathway for 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile, a key building block in medicinal chemistry and drug discovery. The elucidated pathway is designed for efficiency and scalability, with a focus on the rationale behind each synthetic step and the integrity of the experimental protocols.
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities. The specific scaffold of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile incorporates a cyanomethyl moiety, a versatile functional group that can be further elaborated into various pharmacologically relevant structures, including carboxylic acids, amides, and tetrazoles. This makes the target molecule a valuable intermediate for the synthesis of novel therapeutic agents. This guide details a multi-step synthesis beginning from the commercially available 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
Proposed Synthetic Pathway
The synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile can be efficiently achieved through a three-step process:
-
Reduction of the starting carboxylic acid to the corresponding primary alcohol.
-
Chlorination of the alcohol to introduce a good leaving group.
-
Nucleophilic substitution with a cyanide salt to yield the final product.
This pathway is advantageous due to the relatively mild conditions and the commercial availability of the starting material.
Caption: Proposed three-step synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile.
Step 1: Synthesis of (1,5-Dimethyl-1H-pyrazol-3-yl)methanol
The initial step involves the reduction of the carboxylic acid group of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation, capable of efficiently reducing carboxylic acids to alcohols.[1] The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent the quenching of the highly reactive LiAlH₄.
Experimental Protocol:
-
To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water, at 0 °C.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (1,5-dimethyl-1H-pyrazol-3-yl)methanol.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
The conversion of the primary alcohol to a chloromethyl group is a crucial step to facilitate the subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, converting the hydroxyl group into a good leaving group (chloride) and producing gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.
Experimental Protocol:
-
Dissolve (1,5-dimethyl-1H-pyrazol-3-yl)methanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C and add thionyl chloride (1.1 eq.) dropwise with stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole.
-
The crude product may be used in the next step without further purification or can be purified by column chromatography if necessary.
Step 3: Synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
The final step is a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion to form the desired acetonitrile. Sodium cyanide (NaCN) or potassium cyanide (KCN) are common cyanide sources for this type of reaction. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the cyanide ion.
Experimental Protocol:
-
Dissolve 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole (1.0 eq.) in DMF.
-
Add sodium cyanide (1.2 eq.) to the solution and heat the mixture to 50-60 °C.
-
Stir the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(1,5-dimethyl-1H-pyrazol-3-YL)acetonitrile.
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | LiAlH₄ | Anhydrous THF | 0 to RT | 12-16 | 80-90 |
| 2 | (1,5-Dimethyl-1H-pyrazol-3-yl)methanol | SOCl₂ | DCM | 0 to RT | 2-4 | 85-95 |
| 3 | 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole | NaCN | DMF | 50-60 | 4-6 | 70-85 |
Conclusion
The presented three-step synthesis provides a reliable and efficient pathway to 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile. The methodology employs standard and well-understood chemical transformations, making it amenable to both small-scale laboratory synthesis and larger-scale production. The rationale behind the choice of reagents and conditions is grounded in established principles of organic chemistry, ensuring a high degree of confidence in the successful execution of this synthesis. This in-depth guide serves as a valuable resource for researchers and professionals in the field of drug development, facilitating the synthesis of this important chemical intermediate.
References
Sources
An In-Depth Technical Guide to 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Identity and Structure
The core of the target molecule is the 1,5-dimethyl-1H-pyrazole ring. The nomenclature specifies a pyrazole ring with methyl groups at the N1 and C5 positions. The substituent at the C3 position is an acetonitrile group (-CH₂CN).
Predicted Physicochemical Properties
Based on the analysis of similar structures, the following physicochemical properties for 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile can be anticipated:
| Property | Predicted Value | Justification |
| Molecular Formula | C₈H₁₁N₃ | Derived from the chemical structure. |
| Molecular Weight | 149.19 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid or oil | Many substituted pyrazoles exhibit this appearance. |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | The presence of the pyrazole ring and the nitrile group suggests polarity, while the methyl groups add lipophilicity. |
| Boiling Point | > 200 °C | Estimated based on related pyrazole derivatives. |
| pKa | The pyridine-like nitrogen at position 2 will be basic, with an estimated pKa around 2-3. | The pyrazole ring is a weak base.[1] |
Proposed Synthetic Pathway
A logical and efficient synthetic route to 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile can be designed based on well-established pyrazole synthesis methodologies. The proposed pathway involves a two-step process starting from the readily available 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of (1,5-Dimethyl-1H-pyrazol-3-yl)methanol
This step involves the reduction of the carboxylic acid to the corresponding alcohol.
-
Rationale: The reduction of a carboxylic acid to a primary alcohol is a standard transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (1,5-dimethyl-1H-pyrazol-3-yl)methanol.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Conversion of (1,5-Dimethyl-1H-pyrazol-3-yl)methanol to 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
This transformation can be achieved via a two-step, one-pot procedure involving an intermediate halide.
-
Rationale: The conversion of an alcohol to a nitrile is a common synthetic sequence. The hydroxyl group is first converted to a better leaving group, such as a halide (e.g., chloride or bromide), which is then displaced by a cyanide nucleophile. Thionyl chloride (SOCl₂) is a convenient reagent for converting primary alcohols to chlorides.
-
Procedure:
-
Dissolve (1,5-dimethyl-1H-pyrazol-3-yl)methanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere.
-
Cool the solution to 0 °C and add thionyl chloride (1.1 equivalents) dropwise. A small amount of a base like pyridine can be added to neutralize the HCl generated.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting alcohol.
-
In a separate flask, prepare a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Carefully add the in-situ generated 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole solution to the cyanide solution at room temperature.
-
Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC for the formation of the desired nitrile.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(1,5-dimethyl-1H-pyrazol-3-YL)acetonitrile.
-
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile.
Spectroscopic Characterization
The structural elucidation of the synthesized 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile would rely on a combination of standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
-
A singlet for the N-methyl protons (N1-CH₃) around δ 3.6-3.8 ppm.
-
A singlet for the C5-methyl protons (C5-CH₃) around δ 2.2-2.4 ppm.
-
A singlet for the methylene protons of the acetonitrile group (-CH₂CN) around δ 3.7-3.9 ppm.
-
A singlet for the proton at the C4 position of the pyrazole ring (C4-H) around δ 6.0-6.2 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would provide information about the carbon skeleton.
-
Signals for the two methyl carbons (N1-CH₃ and C5-CH₃).
-
A signal for the methylene carbon (-CH₂CN).
-
A signal for the nitrile carbon (-CN) in the range of δ 115-120 ppm.
-
Signals for the three carbons of the pyrazole ring (C3, C4, and C5).
-
-
IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present.
-
A sharp, medium-intensity band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.
-
C-H stretching vibrations for the methyl and methylene groups in the region of 2850-3000 cm⁻¹.
-
C=N and C=C stretching vibrations of the pyrazole ring in the fingerprint region (below 1600 cm⁻¹).
-
-
MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 149.19.
Potential Applications in Drug Development
The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs.[2] The introduction of an acetonitrile moiety can further enhance the therapeutic potential of the pyrazole core.
-
Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or as a warhead to covalently interact with active site residues of enzymes, leading to potent and selective inhibition.
-
Receptor Antagonism: The overall molecular shape and electronic properties of 2-(1,5-dimethyl-1H-pyrazol-3-YL)acetonitrile could allow it to bind to and block the activity of various receptors implicated in disease.
-
Intermediate for Further Elaboration: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further chemical modifications.
The pyrazole core itself has been associated with a wide range of biological activities, including but not limited to:
-
Anti-inflammatory
-
Anticancer
-
Antimicrobial
-
Antiviral
-
Analgesic
Relationship Between Pyrazole Core and Biological Targets
Caption: The versatile pyrazole scaffold can be tailored to interact with various biological targets.
Conclusion
While 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is not a widely cataloged compound, its synthesis is achievable through established chemical transformations. This guide provides a robust framework for its preparation, characterization, and exploration as a potential building block in drug discovery. The inherent biological potential of the pyrazole nucleus, coupled with the versatile reactivity of the acetonitrile group, makes this molecule an attractive target for medicinal chemists. Further research into its synthesis and biological evaluation is warranted to unlock its full therapeutic potential.
References
- ACS Publications. (2026, January 23). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters.
- PubMed Central. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
- ResearchGate. (2025, August 6). Convenient synthesis, characterization of some novel subs-tituted 3-methyl-2-pyrazoline-5-ones and substituted 3,5-dimethyl pyrazoles.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Letters in Applied NanoBioScience. (2021, September 7).
- Semantic Scholar. (n.d.).
- TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
- (2022, October 26). Pyrazole Scaffold: A Remarkable Tool in Drug Development.
- Benchchem. (n.d.). 1,5-Dimethyl-3-phenylpyrazole|Research Chemical.
- National Institutes of Health. (n.d.). Dimethyl 1-(3-cyanobenzyl)
- JOCPR. (n.d.).
- National Institutes of Health. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, November 15).
- Organic Syntheses. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS.
- National Institutes of Health. (n.d.).
- Sigma-Aldrich. (n.d.). Cyanomethyl (3,5-Dimethyl-1H-pyrazole)
Sources
An In-depth Technical Guide to the Spectral Analysis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Spectral Landscape of a Niche Pyrazole Derivative
In the realm of heterocyclic chemistry, pyrazoles represent a cornerstone scaffold, renowned for their diverse biological activities which span from anti-inflammatory to anticancer agents. The specific isomer, 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile, presents a unique substitution pattern that is anticipated to fine-tune its chemical properties and biological interactions. This guide is conceived as a comprehensive resource for professionals engaged in the synthesis, characterization, and application of this molecule.
It is critical to establish at the outset that verified, publicly accessible experimental spectral data (NMR, IR, Mass Spectrometry) for 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is notably scarce. This guide, therefore, adopts a predictive and comparative approach, grounded in the fundamental principles of spectroscopy and substantiated by data from closely related structural isomers and the constituent functional moieties. Our objective is to provide a robust framework for the anticipated spectral characteristics of this compound, thereby empowering researchers to identify and characterize it with confidence.
Molecular Structure and its Spectroscopic Implications
The structure of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is characterized by a pyrazole ring methylated at the N1 and C5 positions, with an acetonitrile group attached at the C3 position. This specific arrangement of substituents dictates the electronic environment of each atom and, consequently, its signature in various spectroscopic analyses.
Caption: Molecular structure of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on established chemical shift theory and data from analogous compounds, we can predict the ¹H and ¹³C NMR spectra of the target molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be relatively simple, with four distinct signals corresponding to the different proton environments in the molecule.
| Predicted Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyrazole C4-H | ~6.0 - 6.2 | Singlet (s) | 1H | The lone proton on the pyrazole ring is expected to appear as a singlet in a region typical for heterocyclic aromatic protons. |
| N1-CH₃ | ~3.7 - 3.9 | Singlet (s) | 3H | The methyl group attached to the nitrogen atom is deshielded and will likely appear as a singlet. |
| C3-CH₂-CN | ~3.6 - 3.8 | Singlet (s) | 2H | The methylene protons are adjacent to the electron-withdrawing nitrile group and the pyrazole ring, leading to a downfield shift. |
| C5-CH₃ | ~2.2 - 2.4 | Singlet (s) | 3H | The methyl group at the C5 position is generally observed at a more upfield position compared to the N-methyl group. |
Expert Insight: The precise chemical shifts will be solvent-dependent. The use of deuterated chloroform (CDCl₃) is a common starting point for non-polar to moderately polar compounds. For compounds with potential for hydrogen bonding or those with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals.
| Predicted Assignment | Chemical Shift (δ, ppm) | Rationale |
| C≡N | ~117 - 120 | The carbon of the nitrile group typically resonates in this upfield region for carbons with sp hybridization. |
| Pyrazole C5 | ~148 - 152 | The C5 carbon, bearing a methyl group, is expected to be the most downfield of the ring carbons. |
| Pyrazole C3 | ~140 - 145 | The C3 carbon, attached to the acetonitrile group, will also be significantly downfield. |
| Pyrazole C4 | ~105 - 108 | The C4 carbon, bonded to a hydrogen, is expected to be the most upfield of the pyrazole ring carbons. |
| N1-CH₃ | ~35 - 40 | The N-methyl carbon signal is characteristic for this functional group. |
| C5-CH₃ | ~12 - 15 | The C-methyl carbon will appear at a significantly more upfield position. |
| C3-CH₂-CN | ~15 - 20 | The methylene carbon, influenced by the nitrile group, will have a characteristic chemical shift in this region. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.
Caption: A standardized workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is expected to be dominated by absorptions from the nitrile group and the pyrazole ring.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |
| ~2240 - 2260 | C≡N stretch | Medium to Strong, Sharp | The carbon-nitrogen triple bond of the nitrile group gives a characteristic and easily identifiable absorption in this region.[1] |
| ~1500 - 1600 | C=N and C=C stretches (pyrazole ring) | Medium | These absorptions are characteristic of the pyrazole ring system. |
| ~2850 - 3000 | C-H stretch (aliphatic) | Medium | These bands arise from the stretching vibrations of the methyl and methylene groups. |
| ~1350 - 1450 | C-H bend (aliphatic) | Medium | Bending vibrations of the methyl and methylene groups. |
Expert Insight: The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the N1-substitution of the pyrazole ring, as there is no N-H bond present. The sharpness and intensity of the nitrile peak make it a key diagnostic feature in the IR spectrum.
Experimental Protocol for IR Data Acquisition
For a solid sample, Attenuated Total Reflectance (ATR) is a modern and convenient method.
Caption: A typical workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum
The molecular formula of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is C₈H₁₁N₃, which corresponds to a monoisotopic mass of approximately 149.1004 Da.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 149.
-
Key Fragmentation Pathways: The fragmentation of pyrazole derivatives is often characterized by the cleavage of the ring and the loss of substituents.[2]
-
Loss of HCN (m/z 122): A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide molecule.
-
Loss of CH₃ (m/z 134): Cleavage of one of the methyl groups could lead to a fragment at m/z 134.
-
Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo complex fragmentation, leading to smaller charged species.
-
Caption: Predicted major fragmentation pathways for 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile.
Experimental Protocol for Mass Spectrometry Data Acquisition
Electron Ionization (EI) is a standard technique for the analysis of relatively small, volatile organic molecules.
Caption: A general workflow for obtaining an EI mass spectrum.
Conclusion and Forward Outlook
This technical guide provides a scientifically-grounded, predictive framework for the spectral characterization of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile. While experimental data for this specific isomer remains elusive in the public domain, the principles of NMR, IR, and Mass Spectrometry, coupled with comparative data from related pyrazole derivatives, allow for a confident projection of its spectral features. It is our hope that this guide will serve as an invaluable resource for researchers, aiding in the synthesis, identification, and further investigation of this and other novel pyrazole compounds. The protocols and interpretive guidance provided herein are designed to be broadly applicable, promoting best practices in the structural elucidation of new chemical entities.
References
-
TSI Journals. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
-
JOCPR. (2011). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Characterization of Some New Pyrazole Derivatives. Retrieved from [Link]
- Bernstein, R. B., & Duncan, A. B. F. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 508(1), 447.
-
ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Retrieved from [Link]
-
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
-
JOCPR. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
Sources
The Architecture of Pyrazole Acetonitrile Synthesis: A Technical Guide to Core Formation Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole acetonitrile derivatives represent a cornerstone in modern medicinal chemistry and drug development, owing to their versatile biological activities.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the core mechanisms governing their formation. Moving beyond a simple recitation of synthetic protocols, this document, intended for researchers and scientists, delves into the causality behind experimental choices and the self-validating nature of these synthetic pathways. We will dissect the primary synthetic routes, including multicomponent reactions and classical cyclization strategies, supported by detailed mechanistic diagrams, experimental protocols, and quantitative data. This guide aims to equip researchers with the fundamental knowledge to not only replicate these syntheses but also to innovate within the field of pyrazole chemistry.
The Strategic Importance of the Pyrazole Acetonitrile Scaffold
The fusion of a pyrazole ring with an acetonitrile moiety creates a privileged scaffold in drug discovery. The pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms, is a bioisostere for numerous functional groups and can engage in a variety of non-covalent interactions with biological targets.[1][2] The acetonitrile group, with its reactive nitrile functionality, serves as a valuable handle for further molecular elaboration, allowing for the construction of diverse compound libraries for biological screening. This combination has led to the development of compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2]
Dominant Synthetic Paradigms: A Mechanistic Exploration
The formation of pyrazole acetonitrile derivatives is primarily achieved through a few elegant and high-yielding synthetic strategies. This section will explore the two most prevalent and mechanistically distinct pathways.
The Power of Convergence: Three-Component Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles
One of the most efficient and widely employed methods for the synthesis of pyrazole acetonitriles is a one-pot, three-component reaction involving an aldehyde, malononitrile, and a hydrazine derivative.[4][5] This reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[6][7][8]
The reaction cascade is initiated by the Knoevenagel condensation of the aldehyde and malononitrile, typically catalyzed by a base. This step forms an electron-deficient α,β-unsaturated dinitrile intermediate. The base deprotonates the active methylene group of malononitrile, creating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the benzylidene malononitrile derivative.
The second phase of the cascade is the Michael addition of hydrazine to the electron-deficient alkene. The more nucleophilic nitrogen of the hydrazine attacks the β-carbon of the α,β-unsaturated dinitrile. This is a crucial step that sets the stage for the final ring-closing event.
The cascade culminates in an intramolecular cyclization . The terminal amino group of the hydrazine adduct attacks one of the nitrile groups, leading to the formation of a five-membered ring. Tautomerization of the resulting imine to a more stable enamine affords the final 5-amino-1H-pyrazole-4-carbonitrile product.
Figure 1: The Knoevenagel-Michael-Cyclization cascade for the formation of 5-amino-1H-pyrazole-4-carbonitriles.
This protocol is a representative example of the three-component synthesis.[9]
Materials:
-
4-Chlorobenzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)[9]
-
Ethanol
Procedure:
-
In a 5 mL round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).
-
Add a minimal amount of ethanol to facilitate stirring.
-
Stir the mixture at 55 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (1:1) as the mobile phase.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add 3 mL of hot ethanol to dissolve the product and separate it from the catalyst.
-
Separate the catalyst by centrifugation or filtration. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 5-amino-1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.
Quantitative Data:
| Entry | Aldehyde | Hydrazine | Catalyst | Reaction Time (min) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Phenylhydrazine | LDH@PTRMS@DCMBA@CuI | 15-27 | 85-93 | [9] |
| 2 | Benzaldehyde | Phenylhydrazine | Alumina–silica-supported MnO₂ | Room Temp. | 81-96 | [5] |
| 3 | Aromatic Aldehydes | Hydrazine Hydrate | Triethylamine | Microwave/Thermal | - | [4] |
The Classical Approach: Condensation of β-Ketonitriles with Hydrazines
A more traditional yet highly effective route to pyrazole acetonitriles involves the condensation of a β-ketonitrile with a hydrazine derivative. This method is an adaptation of the well-established Knorr pyrazole synthesis.
The reaction proceeds in a stepwise manner. The first step is the nucleophilic attack of the more nucleophilic nitrogen of the hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbon of the nitrile group. Subsequent tautomerization of the resulting cyclic imine leads to the formation of the aromatic pyrazole ring.
Figure 2: General mechanism for the synthesis of pyrazole acetonitriles from β-ketonitriles and hydrazines.
This protocol describes the synthesis of a pyrazole acetonitrile derivative from a β-ketonitrile precursor.[10]
Materials:
-
3-Oxo-3-phenylpropanenitrile (β-ketonitrile)
-
Trichloroacetonitrile
-
Hydrazine hydrate
-
Dioxane
Procedure:
-
React 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile to afford the intermediate 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitrile.
-
Condense the resulting intermediate with hydrazine hydrate.
-
The reaction mixture is typically refluxed in a suitable solvent like dioxane.
-
After the reaction is complete, the product is isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., dioxane) to yield 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) | Reference |
| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | 93 | 200-202 | [10] |
| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 95 | 218-220 | [10] |
| 3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile | 93 | 238-240 | [10] |
The Thorpe-Ziegler Reaction: A Note on its Role
The Thorpe-Ziegler reaction is a powerful tool in organic synthesis for the intramolecular cyclization of dinitriles to form cyclic ketones.[11][12] While it involves the reaction of nitrile groups, its primary application is not the de novo synthesis of the pyrazole ring itself with an acetonitrile substituent. Instead, it could be conceptually applied to a pre-formed pyrazole scaffold bearing two nitrile groups at appropriate positions to construct a fused ring system. This is a more advanced and specialized application beyond the scope of the core formation mechanisms discussed here.
Spectroscopic Characterization of Pyrazole Acetonitrile Derivatives
The structural elucidation of the synthesized pyrazole acetonitrile derivatives relies on a combination of spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectra typically show characteristic signals for the aromatic protons of the pyrazole ring and any aryl substituents. The protons of the amino group usually appear as a broad singlet.[9]
¹³C NMR Spectroscopy: The carbon NMR spectra will show distinct signals for the carbon atoms of the pyrazole ring, the nitrile carbon (typically in the range of 115-120 ppm), and the carbons of the substituents.[9]
Infrared (IR) Spectroscopy: The IR spectra are characterized by a sharp and strong absorption band for the nitrile group (C≡N) stretching vibration, usually observed around 2200-2230 cm⁻¹. The N-H stretching vibrations of the amino group appear as one or two bands in the region of 3200-3500 cm⁻¹.[9]
Representative Spectroscopic Data for 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile: [9]
| ¹H NMR (250 MHz, CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Protons | 7.62 | t | 11.5 | 5H, Phenyl-H |
| 7.40–7.28 | m | 3H, Phenyl-H, Chlorophenyl-H | ||
| 7.11 | d | 8.0 | 2H, Chlorophenyl-H | |
| 6.91 | d | 7.7 | 1H, Phenyl-H |
| ¹³C NMR (63 MHz, CDCl₃) | δ (ppm) | Assignment |
| Carbons | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 | Pyrazole, Phenyl, Chlorophenyl, and Nitrile Carbons |
| FT-IR (KBr) | ν (cm⁻¹) | Assignment |
| Vibrations | 3447, 3346, 3313, 3208 | N-H stretching |
| 2206 | C≡N stretching |
Conclusion
The synthesis of pyrazole acetonitrile derivatives is dominated by elegant and efficient multicomponent reactions and classical cyclization strategies. The three-component synthesis, proceeding via a Knoevenagel-Michael-cyclization cascade, offers a highly convergent and atom-economical route to a wide variety of substituted 5-amino-1H-pyrazole-4-carbonitriles. The condensation of β-ketonitriles with hydrazines provides a reliable and well-understood alternative. A thorough understanding of these core formation mechanisms, coupled with the practical insights into experimental protocols and characterization techniques provided in this guide, empowers researchers to confidently and creatively explore the vast chemical space of these medicinally important scaffolds.
References
-
Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(20), 6290-6302. [Link]
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Krasnikov, V. V., & Nasakin, O. E. (2017). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Russian Journal of General Chemistry, 87(8), 1728–1731. [Link]
-
Al-Qalaf, F., Mandani, F., Abdelkhalik, M. M., & Bassam, A. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(10), 6896–6911. [Link]
-
Gawande, M. B., Shelke, S. N., Zboril, R., & Varma, R. S. (2014). A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as recyclable catalyst. Green Chemistry, 16(5), 2495-2501. [Link]
-
Shabalala, N. G., Mnyakeni, D. A., & Mthakathi, P. H. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC advances, 13(42), 29465-29483. [Link]
-
(n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. ResearchGate. [Link]
-
Amiri-Zirtol, L., & Gholamhosseini-Nazari, M. (2024). The Thorpe-Ziegler reaction: A powerful strategy for the synthesis of heterocycles. Journal of the Iranian Chemical Society, 21(1), 1-25. [Link]
-
Bousquet, T., Grimaud, L., & Masson, G. (2014). Optimization of the Thorpe–Ziegler cyclization. Organic & Biomolecular Chemistry, 12(3), 497-503. [Link]
-
Ohta, S., Ogawa, T., & Nozaki, K. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(42), 28031–28042. [Link]
-
(n.d.). Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition. ResearchGate. [Link]
-
Astuti, W., Mustofa, M., & Jumina, J. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Physics: Conference Series, 1912(1), 012023. [Link]
-
Soliman, A. M., El-Gazzar, A. A., & Hassan, A. S. (2011). 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o2784. [Link]
-
(n.d.). A simple and clean method for synthesis of pyrano[2,3-c]pyrazole derivatives. TSI Journals. [Link]
-
(n.d.). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. ScienceDirect. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. chemmethod.com [chemmethod.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Preliminary Biological Activity Screening of Pyrazole Compounds: A Technical Guide
Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery.[1][2][3] Its remarkable metabolic stability and versatile chemical nature allow for structural modifications that can yield potent and selective therapeutic agents.[1][2] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties, leading to the development of several clinically successful drugs.[1][4][5][6] This guide provides a comprehensive overview of the essential preliminary in vitro screening assays designed to identify and characterize the biological potential of novel pyrazole compounds, offering a strategic framework for researchers in the field.
The rationale behind prioritizing certain screening assays is rooted in the well-documented therapeutic potential of the pyrazole core. Given its prevalence in anti-inflammatory drugs like celecoxib, assessing cyclooxygenase (COX) inhibition is a logical starting point.[1] Similarly, the frequent reports of potent antibacterial and antifungal activity necessitate robust antimicrobial screening.[7][8][9] The demonstrated cytotoxicity of numerous pyrazole derivatives against various cancer cell lines also makes anticancer screening a critical component of the preliminary assessment.[10][11][12]
This guide will delve into the core screening methodologies for these key therapeutic areas, providing not just the procedural steps but also the underlying scientific principles and data interpretation strategies. The aim is to equip researchers with the knowledge to design and execute a logical, efficient, and self-validating preliminary screening cascade.
Visualizing the Path Forward: A General Screening Workflow
The journey from a newly synthesized pyrazole compound to a potential drug candidate begins with a structured and hierarchical screening process. The following workflow illustrates a typical path for preliminary biological evaluation.
Caption: A generalized workflow for the preliminary biological screening of pyrazole compounds.
I. Anticancer Activity Screening: Identifying Cytotoxic Potential
A significant number of pyrazole derivatives have been investigated for their potential as anticancer agents, targeting various mechanisms including the inhibition of cyclin-dependent kinases (CDKs), tubulin polymerization, and epidermal growth factor receptor (EGFR).[1][12] The initial step in evaluating this potential is to assess the compound's general cytotoxicity against a panel of human cancer cell lines.
Core Principle: Cell Viability Assays
Cytotoxicity assays are designed to measure the proportion of viable cells remaining after exposure to a test compound. A decrease in cell viability is indicative of either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects. The most common methods rely on metabolic activity or cellular protein content as indicators of cell viability.
Experimental Protocol: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity.[13][14] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[4][15][16]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[15]
-
Incubation: Incubate the plates for a specified period, typically 24 to 48 hours, under standard cell culture conditions (37°C, 5% CO2).[16][17]
-
MTT Addition: Add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.[10][12]
Data Presentation: Summarizing Cytotoxicity
The results of the cytotoxicity screening are typically presented in a table summarizing the IC50 values for each compound against the tested cell lines.
| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) |
| PYR-001 | 8.5 ± 0.7 | 12.3 ± 1.1 | 6.1 ± 0.5 |
| PYR-002 | > 50 | > 50 | > 50 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.3 |
Data are representative and should be determined experimentally.
Mechanistic Insights: Cell Cycle Analysis and Apoptosis
For compounds that exhibit potent cytotoxicity, further investigation into their mechanism of action is warranted. Techniques like flow cytometry can be used to analyze the cell cycle distribution and detect apoptosis (programmed cell death), providing deeper insights into how the compound affects cancer cells.[15][18]
II. Antimicrobial Activity Screening: Combating Infectious Agents
The pyrazole scaffold is a cornerstone in the development of new antimicrobial agents, with many derivatives showing promising activity against a range of bacteria and fungi.[7][8][19] The initial screening phase aims to identify compounds with broad-spectrum or selective antimicrobial properties.
Core Principle: Inhibition of Microbial Growth
The fundamental principle of antimicrobial screening is to determine a compound's ability to inhibit the visible growth of microorganisms. This is often achieved through diffusion or dilution methods.
Experimental Protocol 1: Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity and is suitable for initial high-throughput screening.[9][20][21]
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, uniformly spread a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) over the surface.[9][20]
-
Well Creation: Create wells of a standard diameter in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume of the pyrazole compound solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well. Include a solvent control and a positive control antibiotic (e.g., Chloramphenicol, Fluconazole).[8][20]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone of inhibition generally indicates greater antimicrobial activity.[20]
Experimental Protocol 2: Broth Microdilution Method for MIC Determination
For compounds showing activity in the diffusion assay, a quantitative assessment is necessary to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23][24][25]
Step-by-Step Methodology:
-
Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton broth).[26]
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under the same conditions as the agar diffusion assay.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[22][25]
Data Presentation: Antimicrobial Activity Profile
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| PYR-001 | 8 | 16 | 32 |
| PYR-002 | > 128 | > 128 | > 128 |
| Ciprofloxacin | 1 | 0.5 | NA |
| Fluconazole | NA | NA | 2 |
Data are representative and should be determined experimentally. NA: Not Applicable.
III. Anti-inflammatory Activity Screening: Targeting COX Enzymes
The discovery of celecoxib, a selective COX-2 inhibitor, highlighted the potential of pyrazole derivatives as anti-inflammatory agents.[1] Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Preliminary screening often focuses on the ability of pyrazole compounds to inhibit COX-1 and COX-2.
Core Principle: Enzyme Inhibition Assay
The principle behind this assay is to measure the activity of the COX enzyme in the presence and absence of the test compound. A reduction in enzyme activity indicates inhibition. Commercially available kits provide a convenient and standardized method for this screening.[27][28][29][30]
Experimental Protocol: Fluorometric COX Inhibitor Screening
This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., COX assay buffer, COX probe, COX cofactor, human recombinant COX-1 and COX-2 enzymes).[30]
-
Inhibitor Preparation: Dissolve the pyrazole compounds in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a no-enzyme control and a no-inhibitor control.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.[28]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX.[27][28]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time.[30]
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity.
Data Presentation: COX Inhibition Profile
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| PYR-001 | 15.2 | 0.8 | 19 |
| PYR-002 | 2.5 | 3.1 | 0.8 |
| Celecoxib | > 10 | 0.05 | > 200 |
Data are representative and should be determined experimentally. A higher selectivity index indicates a more desirable selective inhibition of COX-2 over COX-1, which is often associated with a reduced risk of gastrointestinal side effects.
IV. In Silico Screening: A Computational Prelude to Wet Lab Experiments
Before embarking on the synthesis and in vitro screening of a large library of pyrazole compounds, computational methods such as molecular docking can be employed to predict the binding affinities of these molecules to specific biological targets.[1][31][32][33] This in silico approach can help prioritize compounds for synthesis and testing, thereby saving time and resources.
Core Principle: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, a pyrazole derivative) when bound to a second molecule (the receptor, typically a protein target like COX-2 or a bacterial enzyme).[31] The strength of the interaction is often estimated by a scoring function, which can be used to rank different compounds.
Visualizing the Interaction: Ligand-Receptor Binding
The following diagram illustrates the concept of a pyrazole derivative binding to the active site of a target enzyme.
Caption: A conceptual diagram of a pyrazole compound interacting with amino acid residues in the active site of a target enzyme.
Conclusion: A Foundation for Drug Discovery
The preliminary biological activity screening of pyrazole compounds is a critical first step in the long and complex process of drug discovery. By employing a strategic and multi-faceted approach that encompasses anticancer, antimicrobial, and anti-inflammatory assays, researchers can efficiently identify promising lead compounds. The integration of in silico methods can further enhance the efficiency of this process. The methodologies and insights provided in this guide serve as a robust foundation for the initial evaluation of novel pyrazole derivatives, paving the way for the development of the next generation of therapeutics.
References
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2021). MDPI. Retrieved from [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. Retrieved from [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2021). PMC - PubMed Central. Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved from [Link]
-
Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (2016). PMC. Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). NIH. Retrieved from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). PMC. Retrieved from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). MDPI. Retrieved from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. Retrieved from [Link]
-
Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI. Retrieved from [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). NIH. Retrieved from [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC - NIH. Retrieved from [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2022). PMC - NIH. Retrieved from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. Retrieved from [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH. Retrieved from [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). NIH. Retrieved from [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). MDPI. Retrieved from [Link]
-
13.5A: Minimal Inhibitory Concentration (MIC). (2024). Biology LibreTexts. Retrieved from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. Retrieved from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Retrieved from [Link]
-
How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. Retrieved from [Link]
-
Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. Retrieved from [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
-
14 compounds were selected and analysed using MTT-or SRB Assay in... ResearchGate. Retrieved from [Link]
-
Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. ResearchGate. Retrieved from [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2019). MDPI. Retrieved from [Link]
-
Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. (2025). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Retrieved from [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Retrieved from [Link]
-
cytotoxicity mtt assay: Topics by Science.gov. Science.gov. Retrieved from [Link]
-
Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. Retrieved from [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved from [Link]
-
Targeting Skin Aging Hallmarks In Vitro: Antioxidant, Anti-Inflammatory, and Anti-Senescence Effects of Phenolic-Rich Extracts from Cistus L. Species. (2026). MDPI. Retrieved from [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2014). PMC - NIH. Retrieved from [Link]
-
The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. Retrieved from [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). NIH. Retrieved from [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cytotoxicity mtt assay: Topics by Science.gov [science.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ijprajournal.com [ijprajournal.com]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio.libretexts.org [bio.libretexts.org]
- 24. emerypharma.com [emerypharma.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. m.youtube.com [m.youtube.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. assaygenie.com [assaygenie.com]
- 31. mdpi.com [mdpi.com]
- 32. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Introduction: The Pyrazole Core as a Pillar of Modern Medicinal Chemistry
An In-depth Technical Guide to the Discovery and History of 1,5-Dimethylpyrazole Derivatives
To the dedicated researcher, the pyrazole ring is more than a simple five-membered heterocycle; it is a "privileged scaffold," a foundational structure upon which a remarkable diversity of pharmacologically active agents has been built. Its unique electronic properties, metabolic stability, and capacity for versatile substitution have made it a cornerstone of drug discovery for over a century. This guide delves into the specific and historically significant class of 1,5-dimethylpyrazole derivatives. We will trace their journey from a serendipitous discovery in the late 19th century to their establishment as critical components in the modern pharmaceutical landscape. This exploration is designed for the scientific professional, offering not just a historical narrative, but a deeper understanding of the chemical principles, pivotal synthetic methodologies, and the causal link between molecular structure and therapeutic function that define this enduring class of compounds.
Part I: The Genesis of a Scaffold - Ludwig Knorr and the Birth of Pyrazoles
The story of pyrazoles is inextricably linked to the German chemist Ludwig Knorr. In 1883, while investigating quinine-related compounds, Knorr conducted a reaction that would change the course of medicinal chemistry.[1][2] By condensing ethyl acetoacetate with phenylhydrazine, he did not obtain the expected quinoline derivative but instead synthesized the first pyrazolone, a derivative of the pyrazole ring system.[3][4] This discovery was not merely a chemical curiosity. Almost immediately, Knorr leveraged this new scaffold to synthesize Antipyrine (phenazone), a compound bearing the characteristic 1,5-dimethyl substitution pattern (specifically, 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one).[1] This molecule was found to possess potent antipyretic and analgesic properties, becoming one of the first commercially successful synthetic drugs and firmly establishing the therapeutic potential of the pyrazole core.
While Knorr's work focused on the medicinally potent pyrazolone derivatives, the parent (unsubstituted) pyrazole ring was formally synthesized a few years later in 1889 by Hans von Pechmann, through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3] However, it was Knorr's initial synthesis that opened the floodgates to chemical exploration and drug development.
Part II: The Foundational Reaction - A Deep Dive into the Knorr Pyrazole Synthesis
The enduring legacy of Knorr's work is his namesake reaction, a robust and versatile method for constructing the pyrazole ring that remains a staple in synthetic chemistry today.[5][6]
Core Principle and Mechanistic Rationale
The Knorr pyrazole synthesis is fundamentally the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] The reaction's efficiency is driven by several key factors:
-
Nucleophilicity of Hydrazine: The two adjacent nitrogen atoms in hydrazine are highly nucleophilic, readily attacking the electrophilic carbonyl carbons of the 1,3-dicarbonyl starting material.
-
Intermediate Stability: The reaction proceeds through a stable hydrazone intermediate.
-
Thermodynamic Driving Force: The final dehydration step results in the formation of a highly stable, aromatic pyrazole ring, which provides a strong thermodynamic impetus for the reaction to proceed to completion.[5]
The mechanism involves an initial attack by one of the hydrazine's nitrogen atoms on a carbonyl group, followed by dehydration to form a hydrazone. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom on the remaining carbonyl group leads to a non-aromatic cyclic intermediate, which then undergoes a final dehydration step to yield the aromatic pyrazole product.
Mandatory Visualization: Mechanism of the Knorr Pyrazole Synthesis
Caption: A workflow diagram of the Knorr pyrazole synthesis mechanism.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
This protocol details the synthesis of 3,5-dimethylpyrazole, a direct precursor for many 1,5-dimethylpyrazole derivatives, via the Knorr condensation.
Materials:
-
Acetylacetone (pentane-2,4-dione)
-
Hydrazine hydrate (64-85% solution)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure: [9]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine acetylacetone (0.1 mol) and ethanol (50 mL).
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (0.1 mol) to the flask. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Isolation: The resulting residue is 3,5-dimethylpyrazole. Depending on the desired purity, it can be used directly in the next step or purified further by distillation or recrystallization.
Self-Validating System: The success of the synthesis is confirmed by the disappearance of the starting materials on TLC and the appearance of a new spot corresponding to the product. The identity and purity of the 3,5-dimethylpyrazole can be definitively confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part III: The Alkylation Step - Forging the 1,5-Dimethyl Structure
With the 3,5-dimethylpyrazole core in hand, the next critical step is N-alkylation to introduce the methyl group at the N1 position, yielding the target 1,5-dimethylpyrazole scaffold.
Chemical Rationale
The NH proton of the pyrazole ring is weakly acidic and can be removed by a suitable base. The resulting pyrazolate anion is a potent nucleophile that readily reacts with electrophilic alkylating agents, such as methyl iodide or dimethyl sulfate, in an SN2 reaction.
Mandatory Visualization: Two-Step Synthesis Workflow
Caption: Workflow for the two-step synthesis of 1,5-dimethylpyrazoles.
Experimental Protocol: N-Methylation of 3,5-Dimethylpyrazole
This representative protocol is adapted from established N-alkylation procedures for pyrazoles.[9]
Materials:
-
3,5-Dimethylpyrazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Acetone or Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser and nitrogen inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,5-dimethylpyrazole (0.05 mol), anhydrous potassium carbonate (0.075 mol), and anhydrous acetone (100 mL).
-
Alkylation: Stir the suspension vigorously and add methyl iodide (0.06 mol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the solid potassium carbonate.
-
Isolation: Wash the solid with acetone. Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or distillation to yield pure 1,3,5-trimethylpyrazole (as an example of a 1,5-dimethylpyrazole derivative).
Part IV: A Century of Therapeutic Impact
The discovery of Antipyrine was the catalyst for over a century of research into pyrazole-based pharmaceuticals. The 1,5-dimethylpyrazole core and its close relatives became synonymous with non-steroidal anti-inflammatory drugs (NSAIDs) for decades.
Data Presentation: Key Early Pyrazolone-Based Drugs
| Compound Name | Core Structure | Year of Introduction (approx.) | Primary Therapeutic Use |
| Antipyrine (Phenazone) | 1,5-Dimethyl-2-phenyl-pyrazol-3-one | 1883[1] | Analgesic, Antipyretic |
| Aminopyrine (Amidopyrine) | 4-Amino-1,5-dimethyl-2-phenyl-pyrazol-3-one | 1896 | Analgesic, Antipyretic |
| Phenylbutazone | 4-Butyl-1,2-diphenyl-pyrazolidine-3,5-dione | 1949 | Anti-inflammatory (for arthritis)[10] |
Note: Phenylbutazone is a pyrazolidinedione, a related saturated ring system, but is part of the same historical and therapeutic lineage.
Evolution into a Privileged Scaffold
The initial success in pain and inflammation spurred chemists to explore the full potential of the pyrazole scaffold. It was soon discovered that derivatives exhibited a vast range of biological activities, cementing its status as a privileged structure in drug design.[3][10] This versatility stems from the pyrazole ring's ability to act as a bioisostere for other aromatic rings like benzene, while offering improved physicochemical properties such as solubility and metabolic profiles.[11]
Modern research has expanded the applications of pyrazole derivatives far beyond inflammation. For example, the 1,5-diarylpyrazole structure of Celecoxib is a highly selective COX-2 inhibitor, representing a significant advancement in NSAID safety.[12][13] Today, pyrazole derivatives are investigated and used for an astonishing array of conditions.
Mandatory Visualization: Pharmacological Diversity of the Pyrazole Core
Caption: The diverse therapeutic applications of pyrazole derivatives.
Conclusion
The journey of 1,5-dimethylpyrazole derivatives is a compelling narrative of scientific discovery and therapeutic innovation. From Ludwig Knorr's foundational synthesis in 1883, which yielded one of the world's first synthetic drugs, to the development of highly specific and potent agents a century later, this chemical class has consistently proven its value. The Knorr synthesis and subsequent N-alkylation remain fundamental, teachable, and industrially relevant processes. For researchers and drug development professionals, the history of the 1,5-dimethylpyrazole scaffold is not just a lesson in chemistry, but a powerful demonstration of how a single molecular core can be rationally modified to address a multitude of human diseases, securing its legacy as a true pillar of medicinal science.
References
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-Aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Naaz, F., Srivastava, P., Singh, A., & Singh, P. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 16(5), 759. [Link]
-
Bagle, S. D., & Talawar, M. B. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]
-
Yi, F., Zhao, W., Wang, Z., & Bi, X. (2019). A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as "CNN" building block to terminal alkynes provides pyrazoles. Organic Letters, 21(9), 3158–3161. (Note: This represents modern synthesis, not directly historical). [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Unknown Author. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Reddy, M. V., & Rao, V. R. (2013). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. TSI Journals. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Mphahlele, M. J., Malindisa, S., & Gildenhuys, S. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. [Link]
-
Zhang, L., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Rusak, V. V., Zaretskii, M. I., Semenov, V. V., Chartov, E. M., Ugrak, B. I., & Nysenko, Z. N. (2015). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry, 58(7), 275–278. [Link]
-
Knorr, L. (1883). The term 'pyrazole' was given by Ludwig Knorr in 1883. In Drug Discovery Series. The Royal Society of Chemistry. [Link]
-
Britannica, The Editors of Encyclopaedia. (2026, January 23). Ludwig Knorr. Encyclopedia Britannica. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
ChemistryViews. (2021, June 4). 100th Anniversary: Death of Ludwig Knorr. [Link]
-
ResearchGate. (n.d.). Some examples of commercially available pyrazole derivatives as NSAIDs. [Link]
-
El-Sayed, M. A. A., et al. (2021). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Advances. [Link]
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
Kumar, A., & Sharma, G. (2013). Pharmacological activities of pyrazolone derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 27-34. [Link]
-
International Journal of Health Sciences. (2022). Pyrazole as an anti-inflammatory scaffold. [Link]
Sources
- 1. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]
- 2. chemistryviews.org [chemistryviews.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. books.rsc.org [books.rsc.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. jk-sci.com [jk-sci.com]
- 9. tsijournals.com [tsijournals.com]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Underpinnings and Practical Applications of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1] Its unique structural features and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The continued exploration of novel pyrazole-containing molecules is therefore of significant interest to the scientific community. This technical guide focuses on a specific derivative, 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile, providing a comprehensive overview of its theoretical aspects, synthetic pathways, and potential for further investigation.
Molecular Structure and Physicochemical Properties
The chemical structure of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile consists of a pyrazole ring N-methylated at position 1 and C-methylated at position 5. An acetonitrile group is attached to the C3 position of the pyrazole ring.
Caption: 2D representation of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile.
Synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile: A Plausible Pathway
A feasible synthetic route to 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile commences with the synthesis of its precursor, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. This ester can then be converted to the corresponding acetamide, followed by dehydration to yield the target nitrile.
Part 1: Synthesis of Ethyl 1,5-Dimethyl-1H-pyrazole-3-carboxylate
The synthesis of the pyrazole ring is typically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, a suitable starting material would be a β-keto ester, which can be reacted with methylhydrazine. The methylation of the pyrazole nitrogen can be achieved using a methylating agent.
Protocol: Synthesis of Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate (Analogous Procedure)
-
Step 1: Pyrazole Ring Formation: Ethyl 3-ethyl-5-pyrazolecarboxylate is reacted with sodium hydride (NaH) in dimethylformamide (DMF) to form the pyrazole anion.[3]
-
Step 2: N-Methylation: Dimethyl carbonate is then added to the reaction mixture to introduce the methyl group at the N1 position of the pyrazole ring.[3]
This procedure can be adapted by starting with the appropriate β-keto ester to yield ethyl 5-methyl-1H-pyrazole-3-carboxylate. Subsequent N-methylation would then produce the desired precursor.
Caption: Proposed synthetic workflow for 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile.
Part 2: Conversion to 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
Protocol: Conversion of Pyrazole Carboxylic Acid to Carboxamide (Analogous Procedure)
-
Step 1: Acid Chloride Formation: 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid is reacted with thionyl chloride (SOCl₂) at reflux to form the corresponding acid chloride.[4]
-
Step 2: Amidation: The resulting acid chloride is then treated with ammonia (NH₃·H₂O) at low temperature to yield 1,5-dimethyl-1H-pyrazole-3-carboxamide.[4]
Following the formation of the carboxamide, a standard dehydration reaction using a suitable agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride can be employed to furnish the desired nitrile, 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile.
Spectroscopic Characterization (Anticipated)
While experimental spectra for the title compound are not available, theoretical predictions and data from analogous structures can provide insight into its expected spectroscopic features.
Table 1: Anticipated Spectroscopic Data
| Technique | Key Features and Expected Values |
| ¹H NMR | - Singlet for the N-CH₃ protons. - Singlet for the C5-CH₃ protons. - Singlet for the CH₂ protons of the acetonitrile group. - Singlet for the C4-H proton on the pyrazole ring. |
| ¹³C NMR | - Resonances for the two methyl carbons. - Resonance for the methylene carbon. - Resonances for the pyrazole ring carbons. - Resonance for the nitrile carbon. |
| IR | - A characteristic sharp absorption band for the C≡N stretch. - C-H stretching and bending vibrations for the methyl and methylene groups. - C=N and C=C stretching vibrations from the pyrazole ring. |
| Mass Spec | - A molecular ion peak corresponding to the molecular weight of the compound. |
Theoretical and Computational Studies: A Predictive Approach
In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) and molecular docking serve as powerful tools to predict the properties and potential biological activity of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile.
Density Functional Theory (DFT)
DFT calculations can be employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of the molecule. These calculations provide valuable information on bond lengths, bond angles, and the distribution of electron density, which can help in understanding the molecule's reactivity and intermolecular interactions.
Caption: A typical workflow for DFT analysis of a small molecule.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Given the broad biological activities of pyrazole derivatives, 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile could be docked against various protein targets, such as kinases or cyclooxygenases, to explore its potential as an inhibitor.
Potential Biological Activities and Future Directions
The presence of the 1,5-dimethylpyrazole moiety is found in molecules with demonstrated biological activity. For instance, a complex molecule containing this scaffold has shown cytotoxicity against various cancer cell lines.[2] The acetonitrile group is also a common feature in pharmacologically active compounds.
Given the established importance of the pyrazole scaffold, 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile represents a promising candidate for further investigation. Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a robust synthetic protocol and complete spectroscopic and crystallographic characterization of the molecule are essential.
-
Biological Screening: A comprehensive biological evaluation against a panel of relevant targets, informed by computational docking studies, would elucidate its potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs would help in understanding the SAR and optimizing the molecule for improved potency and selectivity.
Conclusion
2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is a molecule of significant interest within the broader class of pyrazole derivatives. While a dedicated body of research on this specific compound is yet to be established, this guide has outlined a plausible synthetic pathway, anticipated its key characteristics, and highlighted the utility of computational methods in predicting its properties. The foundation laid by extensive research on related pyrazole structures suggests that this compound is a worthy candidate for further empirical investigation, with the potential to contribute to the development of novel therapeutic agents.
References
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P
- This reference is not cited in the text.
- This reference is not cited in the text.
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (URL: [Link])
- This reference is not cited in the text.
- This reference is not cited in the text.
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (URL: [Link])
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. ETHYL 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLATE | 5744-51-4 [chemicalbook.com]
- 3. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 4. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
Solubility profile of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
An In-depth Technical Guide to the Solubility Profile of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
A comprehensive understanding of a compound's solubility is fundamental to its development as a therapeutic agent. This guide provides a detailed examination of the anticipated solubility profile of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related pyrazole derivatives and outlines a robust methodology for the systematic determination of its solubility in various pharmaceutically relevant solvents. This guide is intended to serve as a foundational resource for researchers, enabling them to design and execute experiments to fully characterize this promising compound.
Introduction: The Critical Role of Solubility in Drug Development
The bioavailability and efficacy of a potential drug candidate are intrinsically linked to its solubility. A compound must possess adequate solubility in aqueous media to be absorbed and transported to its site of action within the body. Conversely, its solubility in organic solvents can influence its ability to cross biological membranes and its suitability for various formulation strategies. The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties[1][2][3]. 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile, as a member of this class, warrants a thorough investigation of its physicochemical properties to unlock its therapeutic potential.
This guide provides a predicted solubility profile based on the molecular structure and qualitative data from related compounds. More importantly, it offers a detailed, field-proven experimental workflow for researchers to determine the precise solubility of this compound, ensuring data integrity and reproducibility.
Physicochemical Properties and Predicted Solubility
A molecule's solubility is governed by its structural and electronic features. The key physicochemical properties of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃ | [4] |
| Molecular Weight | 135.17 g/mol | [4] |
| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |
| Predicted logP | ~0.5 - 1.5 | Computational Estimation |
The structure of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile features a substituted pyrazole ring and a nitrile group. The pyrazole ring, with its two nitrogen atoms, can participate in hydrogen bonding as an acceptor. The nitrile group also contributes to the molecule's polarity. The two methyl groups add some lipophilic character.
Based on this structure, we can predict the following solubility trends:
-
Aqueous Solubility: The presence of nitrogen-containing heterocycles suggests some degree of water solubility. However, the methyl substituents may limit this. The solubility is expected to be pH-dependent, potentially increasing in acidic conditions due to the protonation of the pyrazole nitrogens.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to exhibit good solubility in these solvents. Synthesis of related pyrazole derivatives often utilizes methanol and ethanol as reaction or recrystallization solvents, indicating favorable interactions[1][5].
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is anticipated in these solvents. Acetone is mentioned as a solvent for the alkylation of a related pyrazole derivative[1].
-
Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected in nonpolar solvents due to the polar nature of the pyrazole and nitrile functionalities.
Experimental Protocol for Thermodynamic Solubility Determination
To move from prediction to empirical data, a standardized and reproducible experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic solubility.
Materials and Equipment
-
2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile (analytical grade)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetone, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and standardized format to facilitate comparison and interpretation.
| Solvent System | pH (if applicable) | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Deionized Water | 7.0 | 25 | ||
| PBS | 7.4 | 25 | ||
| 0.1 M HCl | 1.0 | 25 | ||
| Methanol | N/A | 25 | ||
| Ethanol | N/A | 25 | ||
| Acetone | N/A | 25 | ||
| DMSO | N/A | 25 |
Interpreting this data in the context of the Biopharmaceutics Classification System (BCS) can provide valuable insights for drug development. For instance, if the aqueous solubility is found to be low, formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions may need to be explored.
Conclusion
References
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
-
(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one. (2010). MDPI. [Link]
-
Synthesis and Characterization of Some New Pyrazole Derivatives. (2019). ResearchGate. [Link]
-
Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. (2012). ResearchGate. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
Sources
The Dynamic Nature of the Pyrazole Ring: An In-depth Technical Guide to Tautomeric Forms
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Pyrazoles are a cornerstone of heterocyclic chemistry, renowned for their versatile applications in medicinal chemistry and materials science.[1][2][3][4] Their utility is intrinsically linked to a fascinating and often pivotal structural characteristic: tautomerism.[1][2][3][4] This phenomenon, the facile interconversion between two or more structural isomers, profoundly influences the reactivity, physicochemical properties, and biological activity of pyrazole-containing compounds.[1][2][3] Understanding and controlling pyrazole tautomerism is therefore not merely an academic exercise but a critical aspect of rational drug design and the development of novel functional materials. This guide provides a comprehensive exploration of pyrazole tautomerism, from the fundamental principles governing the equilibrium to the advanced analytical techniques employed for its characterization. We will delve into the subtle interplay of electronic and steric effects of substituents, the profound influence of the surrounding environment, and the practical implications of this dynamic behavior.
The Phenomenon of Pyrazole Tautomerism: More Than Just a Structural Quirk
Tautomerism in pyrazoles is a form of prototropy, characterized by the migration of a proton between the two nitrogen atoms of the pyrazole ring.[3] This results in a dynamic equilibrium between two or more tautomeric forms.[1][3] For a generic 3(5)-substituted pyrazole, this equilibrium is between the 3-substituted and the 5-substituted tautomers. The interconversion barrier between these forms is typically low, often below 20 kcal/mol, allowing for their coexistence in the same medium.[1][3]
The significance of this equilibrium cannot be overstated. The precise position of the proton dictates the molecule's hydrogen bonding capabilities, its dipole moment, and the electronic distribution within the aromatic ring.[2] Consequently, one tautomer may exhibit vastly different biological activity or reactivity compared to the other.[1][3] In drug development, for instance, the bioactive conformation of a pyrazole-containing drug might be a minor tautomer in solution, a concept known as the Gustafsson paradox, where the less abundant tautomer can be the more reactive species.[3]
Types of Tautomerism in Pyrazole Systems
While annular tautomerism (proton migration within the ring) is the most common, other forms can exist depending on the nature of the substituents:
-
Annular Tautomerism: The equilibrium between N1-H and N2-H tautomers in the pyrazole ring.
-
Side-Chain Tautomerism: Involves the migration of a proton to or from a substituent. For example, in 3(5)-aminopyrazoles, imino forms can exist in equilibrium with the amino tautomers.[3]
-
Ring-Chain Tautomerism: A reversible isomerization between a cyclic and an open-chain structure, often influenced by substituents.[3]
-
Keto-Enol Tautomerism: Prevalent in pyrazolone derivatives, where an equilibrium exists between a keto form (e.g., pyrazolin-5-one) and an enol form (e.g., hydroxypyrazole).[4]
This guide will primarily focus on the ubiquitous and critically important annular tautomerism.
Factors Governing the Tautomeric Equilibrium: A Delicate Balance
The position of the tautomeric equilibrium is not static; it is a dynamic state influenced by a delicate interplay of intrinsic and extrinsic factors. Understanding these factors is paramount for predicting and controlling the tautomeric preference of a given pyrazole derivative.
The Decisive Role of Substituents
The electronic nature and steric bulk of substituents on the pyrazole ring are arguably the most significant determinants of tautomeric preference.
-
Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing influences on the acidity of the N-H protons and the basicity of the nitrogen atoms.
-
Electron-Withdrawing Groups (e.g., -NO2, -CF3, -COOH): When an EWG is at the 3-position, it tends to stabilize the tautomer where the proton is on the N1 atom (the 3-substituted tautomer). This is because the N2 atom, being further away, is less affected by the electron-withdrawing effect, making it more basic and thus less likely to be protonated. Conversely, an EWG at the 5-position will favor the N2-H tautomer.[2]
-
Electron-Donating Groups (e.g., -NH2, -OH, -CH3): EDGs increase the electron density in the ring. An EDG at the 3-position will increase the basicity of the adjacent N2 atom, thus favoring the tautomer where the proton is on the N1 atom. Conversely, an EDG at the 5-position will favor the N1-H tautomer.[2]
-
-
Steric Effects: Bulky substituents can influence the tautomeric equilibrium by favoring the form that minimizes steric hindrance. For instance, a large substituent at the 3-position might favor the N1-H tautomer to avoid steric clashes with a potential N-substituent or solvent molecules.
The Influence of the Environment: Solvent, Temperature, and Physical State
The surrounding environment plays a crucial role in modulating the tautomeric equilibrium.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly shift the tautomeric preference.
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the N-H proton and the lone pair of the other nitrogen atom, effectively solvating and stabilizing both tautomers. The specific interactions can favor one tautomer over the other.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are hydrogen bond acceptors and can interact with the N-H proton, influencing the equilibrium. In some cases, dipolar aprotic solvents can be used to slow down the rate of interconversion, allowing for the observation of individual tautomers by NMR at low temperatures.[1]
-
Nonpolar Solvents (e.g., chloroform, benzene): In nonpolar solvents, intermolecular hydrogen bonding between pyrazole molecules themselves (dimerization or oligomerization) can become a dominant factor, influencing the observed tautomeric state.[1][5]
-
-
Temperature: Changes in temperature can alter the position of the equilibrium. Variable-temperature NMR studies are a powerful tool for investigating the thermodynamics of tautomerism.
-
Physical State (Solution vs. Solid): The tautomeric form present in the solid state, as determined by X-ray crystallography or solid-state NMR, may not be the dominant tautomer in solution.[1][5] In the solid state, crystal packing forces and intermolecular hydrogen bonding networks can "lock" the molecule into a single tautomeric form.[1]
Analytical Characterization of Pyrazole Tautomers: A Multi-faceted Approach
Elucidating the tautomeric state of a pyrazole-containing compound requires a combination of spectroscopic and computational techniques. No single method provides a complete picture, and a multi-pronged approach is essential for a definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Tautomer Analysis
NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[1][2]
-
¹H and ¹³C NMR: The chemical shifts of the ring protons and carbons are sensitive to the position of the tautomeric equilibrium. In cases of rapid interconversion on the NMR timescale, time-averaged signals are observed.[1][5] For unsymmetrically substituted pyrazoles, the chemical shifts of the C3 and C5 carbons can be particularly informative.[1] However, fast proton exchange can lead to broadened signals or an averaged spectrum, making direct assignment challenging.[1]
-
¹⁵N NMR: Due to the direct involvement of the nitrogen atoms in the tautomeric process, ¹⁵N NMR is an exceptionally sensitive probe.[2][5] The chemical shifts of the "pyrrole-like" (N-H) and "pyridine-like" (N=) nitrogen atoms are distinctly different, allowing for a clear differentiation between tautomers.[5]
-
Variable-Temperature (VT) NMR: By lowering the temperature, it is often possible to slow down the rate of tautomeric interconversion to the point where separate signals for each tautomer can be observed. This allows for the direct determination of the equilibrium constant and the thermodynamic parameters of the process.[1]
Experimental Protocol: Variable-Temperature ¹H NMR for Tautomer Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the pyrazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its potential to influence the tautomeric equilibrium.
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Note the chemical shifts, multiplicities, and line shapes of all signals.
-
Low-Temperature Measurements: Gradually decrease the temperature of the NMR probe in increments (e.g., 10 K). Allow the sample to equilibrate at each temperature for a few minutes before acquiring a new spectrum.
-
Coalescence and Decoalescence: Observe the changes in the spectra as the temperature is lowered. Look for the coalescence temperature, where two exchanging signals merge into a single broad peak. Below this temperature, the signals may decoalesce into two distinct peaks corresponding to the individual tautomers.
-
Data Analysis: Integrate the signals of the individual tautomers at the lowest achievable temperature to determine their relative populations and calculate the equilibrium constant (K = [Tautomer A] / [Tautomer B]).
-
Thermodynamic Analysis (Optional): By measuring the equilibrium constant at multiple temperatures, a van't Hoff plot (ln(K) vs. 1/T) can be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process.
X-ray Crystallography: A Snapshot in the Solid State
Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.[1] It reveals the precise positions of all atoms, including the hydrogen on the nitrogen, and provides valuable information about intermolecular interactions, such as hydrogen bonding, which can influence the tautomeric preference in the crystalline form.[1] However, it is crucial to remember that the solid-state structure may not be representative of the situation in solution.[1][5]
Infrared (IR) and UV-Vis Spectroscopy
-
IR Spectroscopy: The N-H stretching frequency in the IR spectrum can provide clues about the tautomeric form and the extent of hydrogen bonding.
-
UV-Vis Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectrum, can differ between tautomers. This technique can be particularly useful for studying the kinetics of tautomerization.
Computational Chemistry: A Predictive and Complementary Tool
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different tautomers and for understanding the factors that govern the equilibrium.[2]
-
Energy Calculations: By calculating the Gibbs free energy of each tautomer, it is possible to predict the dominant form in the gas phase or in different solvents (using solvation models).
-
Transition State Analysis: Computational methods can be used to locate the transition state for the proton transfer reaction, providing insights into the mechanism and the energy barrier for interconversion.
-
NMR Chemical Shift Prediction: Calculated NMR chemical shifts can be compared with experimental data to aid in the assignment of signals and the identification of tautomers.
Workflow for Computational Analysis of Pyrazole Tautomerism
Caption: A typical computational workflow for the theoretical investigation of pyrazole tautomerism.
Practical Implications: Why Tautomerism Matters
The tautomeric behavior of pyrazoles has profound consequences in various fields, particularly in drug discovery and materials science.
Drug Discovery and Development
-
Receptor Binding: The different tautomers of a drug molecule can have distinct shapes and hydrogen bonding patterns, leading to different binding affinities for a biological target. The bioactive tautomer may not be the most abundant one in solution.
-
Pharmacokinetics (ADME): Tautomerism can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For example, the lipophilicity (logP) of a molecule can vary between its tautomeric forms, affecting its ability to cross cell membranes.
-
Intellectual Property: The existence of multiple tautomers can have implications for patent claims. It is crucial to consider all possible tautomeric forms when defining the scope of a new chemical entity.
Materials Science
In the design of functional materials, such as dyes, sensors, and coordination polymers, the ability to control tautomerism can be used to tune the material's properties. For example, a change in the tautomeric state upon binding to an analyte can lead to a colorimetric or fluorescent response, forming the basis of a chemical sensor. The hydrogen bonding patterns dictated by the tautomeric form can also direct the self-assembly of molecules into specific supramolecular architectures.
Conclusion: Embracing the Dynamic Nature of Pyrazoles
The tautomerism of pyrazole-containing compounds is a fundamental and multifaceted phenomenon with far-reaching implications. For researchers in drug discovery and materials science, a thorough understanding of the factors that govern tautomeric equilibria and the analytical techniques used for their characterization is not just beneficial but essential. By embracing the dynamic nature of the pyrazole ring, we can unlock new opportunities for the rational design of molecules with tailored properties and desired functions. The interplay of substituent effects, solvent interactions, and solid-state packing provides a rich landscape for scientific exploration and innovation.
References
-
da Silva, J. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4583. [Link]
-
Jarończyk, M., Dobrowolski, J. C., & Mazurek, A. P. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28. [Link]
-
Ferreira, P. M., & de la Torre, M. C. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia, 2(3), 1236-1253. [Link]
-
Metwally, M. A. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54. [Link]
-
Pfeiffer, W.-D., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 133. [Link]
-
Pfeiffer, W.-D., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 133. [Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The functionalization of the pyrazole core allows for the fine-tuning of these properties and the exploration of new therapeutic applications. This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile, a valuable building block for the synthesis of more complex molecules.
This guide is intended for researchers, scientists, and professionals in drug development. It offers a detailed, three-step synthetic route, starting from readily available commercial reagents. Each step is accompanied by in-depth explanations of the experimental choices, safety precautions, and characterization guidelines.
Overall Synthetic Scheme
The synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is accomplished through a three-step process:
-
Formation of the Pyrazole Ring: Synthesis of 1,5-dimethyl-1H-pyrazole from acetylacetone and methylhydrazine.
-
Functionalization of the Pyrazole: Conversion of 1,5-dimethyl-1H-pyrazole to (1,5-dimethyl-1H-pyrazol-3-yl)methanol via a Vilsmeier-Haack formylation followed by reduction.
-
Introduction of the Acetonitrile Moiety: Chlorination of the alcohol followed by a nucleophilic substitution with sodium cyanide.
Visualizing the Workflow
Figure 1: Overall synthetic workflow for the preparation of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted.
| Reagent/Solvent | Supplier | Grade |
| Acetylacetone | Sigma-Aldrich | ≥99% |
| Methylhydrazine | Sigma-Aldrich | 98% |
| Ethanol | Fisher Scientific | Anhydrous |
| Diethyl ether | Fisher Scientific | Anhydrous |
| Sodium sulfate | Fisher Scientific | Anhydrous |
| Phosphorus oxychloride | Sigma-Aldrich | ≥99% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous |
| Sodium bicarbonate | Fisher Scientific | Saturated solution |
| Sodium borohydride | Sigma-Aldrich | ≥98% |
| Methanol | Fisher Scientific | Anhydrous |
| Thionyl chloride | Sigma-Aldrich | ≥99% |
| Sodium cyanide | Sigma-Aldrich | ≥97% |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous |
| Ethyl acetate | Fisher Scientific | HPLC grade |
| Hexanes | Fisher Scientific | HPLC grade |
Instrumentation
-
Nuclear Magnetic Resonance (NMR): Spectra to be recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: Spectra to be recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) to be obtained on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI).
-
Thin Layer Chromatography (TLC): To be performed on silica gel 60 F254 plates with visualization under UV light (254 nm).
Experimental Protocols
Part 1: Synthesis of 1,5-Dimethyl-1H-pyrazole
This procedure is adapted from the well-established Knorr pyrazole synthesis, utilizing methylhydrazine to achieve the desired N-methylation.[3]
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (100 mL).
-
Slowly add methylhydrazine (5.1 mL, 0.1 mol) to the stirred solution at room temperature. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by TLC (eluent: ethyl acetate/hexanes 1:1). The disappearance of the starting materials indicates the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature and then remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,5-dimethyl-1H-pyrazole as a pale yellow oil.
Expected Yield: 85-95%
Characterization (Expected):
-
¹H NMR (400 MHz, CDCl₃): δ 5.85 (s, 1H, pyrazole-H4), 3.70 (s, 3H, N-CH₃), 2.25 (s, 3H, C5-CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 148.0 (C5), 138.0 (C3), 105.0 (C4), 35.0 (N-CH₃), 13.0 (C5-CH₃).
Part 2: Synthesis of (1,5-Dimethyl-1H-pyrazol-3-yl)methanol
This two-step functionalization involves a Vilsmeier-Haack formylation followed by the reduction of the resulting aldehyde. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems.[2]
Protocol:
Step 2a: Vilsmeier-Haack Formylation
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (22 mL, 0.28 mol) and cool the flask in an ice-water bath.
-
Slowly add phosphorus oxychloride (13 mL, 0.14 mol) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1,5-dimethyl-1H-pyrazole (10.0 g, 0.091 mol) in anhydrous DCM (50 mL) dropwise to the Vilsmeier reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40 °C for 4 hours.
-
Monitor the reaction by TLC (eluent: ethyl acetate/hexanes 1:1).
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (200 g).
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with DCM (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,5-dimethyl-1H-pyrazole-3-carbaldehyde.
Step 2b: Reduction to the Alcohol
-
Dissolve the crude 1,5-dimethyl-1H-pyrazole-3-carbaldehyde from the previous step in anhydrous methanol (150 mL) in a 500 mL round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add sodium borohydride (4.1 g, 0.11 mol) in portions, ensuring the temperature remains below 10 °C.
-
After the addition, stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC (eluent: ethyl acetate/hexanes 1:1).
-
Quench the reaction by the slow addition of water (50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (1,5-dimethyl-1H-pyrazol-3-yl)methanol as a crystalline solid.[4]
Expected Yield: 60-70% over two steps.
Characterization (Expected): [4]
-
¹H NMR (400 MHz, CDCl₃): δ 6.05 (s, 1H, pyrazole-H4), 4.60 (s, 2H, CH₂OH), 3.75 (s, 3H, N-CH₃), 2.30 (s, 3H, C5-CH₃), 2.10 (br s, 1H, OH).
-
¹³C NMR (100 MHz, CDCl₃): δ 151.0 (C3), 148.5 (C5), 106.0 (C4), 58.0 (CH₂OH), 35.5 (N-CH₃), 13.5 (C5-CH₃).
Part 3: Synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
The final step involves the conversion of the alcohol to a chloride, followed by nucleophilic substitution with sodium cyanide.
Protocol:
Step 3a: Chlorination of the Alcohol
-
In a 250 mL round-bottom flask, dissolve (1,5-dimethyl-1H-pyrazol-3-yl)methanol (5.0 g, 0.035 mol) in anhydrous DCM (100 mL) and cool to 0 °C.
-
Slowly add thionyl chloride (3.8 mL, 0.052 mol) dropwise to the solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC (eluent: ethyl acetate/hexanes 1:2).
-
Carefully pour the reaction mixture into ice water (100 mL) and neutralize with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole as a crude oil. This intermediate is often used in the next step without further purification.
Step 3b: Cyanation
EXTREME CAUTION IS ADVISED FOR THIS STEP. HANDLE SODIUM CYANIDE IN A WELL-VENTILATED FUME HOOD WITH APPROPRIATE PERSONAL PROTECTIVE EQUIPMENT.
-
In a 250 mL round-bottom flask, dissolve the crude 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole in anhydrous DMSO (100 mL).
-
Add sodium cyanide (2.5 g, 0.051 mol) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Monitor the reaction by TLC (eluent: ethyl acetate/hexanes 1:1).
-
After completion, cool the reaction mixture to room temperature and pour it into water (300 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (3 x 100 mL) to remove residual DMSO and sodium cyanide, followed by a final wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile as the final product.
Expected Yield: 50-60% over two steps.
Characterization (Expected):
-
¹H NMR (400 MHz, CDCl₃): δ 6.10 (s, 1H, pyrazole-H4), 3.80 (s, 3H, N-CH₃), 3.70 (s, 2H, CH₂CN), 2.35 (s, 3H, C5-CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 149.0 (C5), 142.0 (C3), 117.0 (CN), 107.0 (C4), 36.0 (N-CH₃), 16.0 (CH₂CN), 13.0 (C5-CH₃).
-
IR (ATR): A characteristic sharp absorption band for the nitrile (C≡N) stretch is expected around 2250 cm⁻¹.[5][6][7]
-
HRMS (ESI): Calculated for C₈H₁₁N₃ [M+H]⁺, expected m/z.
Safety Precautions
Sodium Cyanide is a highly toxic substance and must be handled with extreme care.
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and nitrile gloves at all times.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not work with sodium cyanide alone.
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) before disposal according to institutional guidelines.
-
Emergency Procedures: In case of accidental exposure, seek immediate medical attention. Have a cyanide antidote kit readily available and ensure all lab personnel are trained in its use.
References
-
TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
-
Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
-
JOCPR. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]
-
MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
-
PMC. 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. [Link]
-
ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
Organic Syntheses. 3,5-dimethylpyrazole. [Link]
-
ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Google Patents. CN1482119A - Method for preparing 3.5-dimethylpyrazole.
-
PubChem. 3,5-Dimethylpyrazol-1-methanol. [Link]
-
PMC. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
Scribd. Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. [Link]
-
YouTube. Nitriles IR Spectra and alkenes (with stereoisomerism references). [Link]
-
PMC. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]
-
ResearchGate. 1-(Hydroxymethyl)-3,5-dimethylpyrazole. [Link]
-
ResearchGate. Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Journal of the American Chemical Society. Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. [Link]
-
ResearchGate. Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. [Link]
-
ResearchGate. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. 3,5-Dimethylpyrazol-1-methanol | C6H10N2O | CID 96393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
Application Notes and Protocols: A Guide to the Synthesis of Pyrazole Derivatives from 1,3-Dicarbonyl Compounds
Introduction: The Enduring Significance of Pyrazoles
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry and drug development. Their rigid, planar structure and capacity for diverse substitution patterns make them privileged scaffolds in the design of therapeutic agents. The pyrazole motif is a key structural component in a wide array of approved drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and the anxiolytic indiplon. The continued exploration of pyrazole derivatives as potential treatments for a broad spectrum of diseases underscores the importance of robust and versatile synthetic methodologies for their preparation.
One of the most fundamental and widely employed strategies for constructing the pyrazole ring system is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This classic transformation, often referred to as the Knorr pyrazole synthesis, offers a highly efficient and atom-economical route to a vast array of substituted pyrazoles.[1][2][3] The ready availability of diverse 1,3-dicarbonyls and hydrazines allows for the systematic variation of substituents on the pyrazole core, facilitating the exploration of structure-activity relationships in drug discovery programs.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental procedure for the preparation of pyrazole derivatives from dicarbonyls. Beyond a simple recitation of steps, this document delves into the underlying mechanistic principles, offers practical insights into reaction optimization, and provides a framework for the characterization and purification of the final products.
Mechanistic Insights: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a robust and reliable method for the preparation of pyrazoles and their derivatives.[1][4] The reaction proceeds through the condensation of a 1,3-dicarbonyl compound with a hydrazine, resulting in the formation of a stable aromatic pyrazole ring with the concomitant loss of two molecules of water.[1] The reaction is typically facilitated by the use of a catalytic amount of acid.[4]
The mechanism of the Knorr pyrazole synthesis can be understood as a sequence of nucleophilic additions and dehydrations:
-
Initial Condensation: The reaction commences with the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound.[4] This is often the more reactive carbonyl group (e.g., a ketone over an ester). This initial attack, followed by dehydration, leads to the formation of a hydrazone intermediate.[1][5]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group.[1][4] This cyclization step forms a five-membered ring intermediate.
-
Dehydration and Aromatization: The cyclic intermediate undergoes a final dehydration step to eliminate a molecule of water, resulting in the formation of the stable, aromatic pyrazole ring.[2] The strong thermodynamic driving force towards aromatization contributes to the typically high yields of this reaction.[1][6]
The regioselectivity of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is a critical consideration. The initial nucleophilic attack of the hydrazine will preferentially occur at the more electrophilic carbonyl carbon. For instance, in the case of a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl, directing the initial condensation to that position.[1][5]
Figure 1. Generalized reaction mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol details a representative procedure for the synthesis of a pyrazolone, a tautomer of a pyrazole, from a β-ketoester and a substituted hydrazine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Ethyl acetoacetate | Reagent | Sigma-Aldrich | 141-97-9 |
| Phenylhydrazine | Reagent | Sigma-Aldrich | 100-63-0 |
| Glacial Acetic Acid | ACS Reagent | Fisher Scientific | 64-19-7 |
| Ethanol (95%) | Reagent | VWR | 64-17-5 |
| Diethyl Ether | ACS Reagent | Fisher Scientific | 60-29-7 |
| Round-bottom flask (50 mL) | - | - | - |
| Reflux condenser | - | - | - |
| Magnetic stir plate and stir bar | - | - | - |
| Heating mantle | - | - | - |
| Buchner funnel and filter paper | - | - | - |
| Thin Layer Chromatography (TLC) plates (Silica gel 60 F254) | - | - | - |
Safety Precautions
-
Hydrazine and its derivatives are toxic and potential carcinogens. [7][8][9] Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9]
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq).
-
Solvent Addition: Add ethanol (approximately 10 mL per gram of ethyl acetoacetate) to the flask.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[10] A suitable mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).[1] The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression. The reaction is typically complete within 1-2 hours.
-
Workup and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Cool the reaction mixture further in an ice bath to induce crystallization of the product.
-
If crystallization is slow to initiate, scratching the inside of the flask with a glass rod can be helpful.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any soluble impurities.[5]
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[5] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
-
-
Characterization:
Figure 2. Experimental workflow for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Modern and Greener Synthetic Approaches
While the classical Knorr synthesis is highly effective, modern advancements in synthetic methodology have introduced more environmentally benign and efficient alternatives.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[16][17][18][19] The application of microwave heating to the Knorr pyrazole synthesis can significantly accelerate the reaction, with some procedures reporting completion within minutes.[16][20][21] This rapid heating can also minimize the formation of side products.
Green Solvents and Catalysts
The principles of green chemistry encourage the use of less hazardous solvents and catalytic systems.[22] Research has explored the use of water, ionic liquids, and deep eutectic solvents as greener alternatives to traditional organic solvents for pyrazole synthesis.[22] Furthermore, the development of recyclable and reusable catalysts, including solid-supported acids and metal-organic frameworks, aligns with the goals of sustainable chemistry.[23]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | - Incomplete reaction- Incorrect stoichiometry- Inactive catalyst | - Extend the reaction time and continue monitoring by TLC.- Carefully re-measure the starting materials.- Use fresh or a different acid catalyst. |
| Formation of multiple products (observed by TLC) | - Side reactions- Use of an unsymmetrical dicarbonyl leading to regioisomers | - Lower the reaction temperature.- Consider a purification method with better separation, such as column chromatography.[10][24] |
| Product does not crystallize | - Product is an oil at room temperature- Impurities are inhibiting crystallization | - Attempt to induce crystallization by adding a seed crystal or by scratching the flask.- Purify the crude product by column chromatography. |
| Product is difficult to purify by recrystallization | - Product and impurities have similar solubilities | - Try a different recrystallization solvent or a solvent mixture.- Utilize column chromatography for purification.[24] |
Conclusion
The synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds remains a cornerstone of heterocyclic chemistry, providing a reliable and versatile route to this important class of molecules. The Knorr pyrazole synthesis, with its straightforward procedure and generally high yields, is an excellent method for both academic and industrial laboratories. By understanding the underlying mechanism, carefully controlling reaction conditions, and employing appropriate analytical techniques, researchers can efficiently prepare a wide range of pyrazole derivatives for applications in drug discovery and materials science. The ongoing development of greener and more efficient synthetic protocols, such as microwave-assisted synthesis, further enhances the utility of this classic transformation.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Pentelute, B. L., & Kent, S. B. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Chem Help Asap. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. Retrieved from [Link]
-
Chem Help Asap. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2020, August 23). (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, October 31). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
ACG Publications. (2025, November 11). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Indian Journals. (2001, August). Microwave assisted synthesis of novel pyrazoles. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Retrieved from [Link]
-
ACS Publications. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(6), 1405-1408. Retrieved from [Link]
-
PubMed. (n.d.). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Retrieved from [Link]
-
White Rose Research Online. (n.d.). This is a repository copy of Design and synthesis of novel pyrazole based heterotricycles. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents. Retrieved from [Link]
-
ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 38, 4120-4129. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Canadian Journal of Chemistry. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]
-
RSC Publishing. (n.d.). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. Retrieved from [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. rsc.org [rsc.org]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. connectjournals.com [connectjournals.com]
- 14. jocpr.com [jocpr.com]
- 15. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. New “Green” Approaches to the Synthesis of Pyrazole Derivatives [mdpi.com]
- 21. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. acgpubs.org [acgpubs.org]
- 24. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Value of a Dimethyl-Pyrazole Acetonitrile Building Block
An In-Depth Guide to the Strategic Use of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile as a Versatile Chemical Intermediate
In the landscape of modern synthetic and medicinal chemistry, the efficiency and novelty of a drug discovery program are often dictated by the strategic choice of starting materials and key intermediates. 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile emerges as a highly valuable scaffold, combining the privileged pyrazole core with a versatile acetonitrile functional group. The pyrazole nucleus is a cornerstone in pharmaceutical development, renowned for its presence in a wide array of therapeutic agents exhibiting anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer properties.[1][2][3] The strategic placement of methyl groups at the N1 and C5 positions provides steric and electronic stability while offering a defined vector for molecular elaboration.
This document serves as a comprehensive guide for researchers and drug development professionals on the practical applications and experimental protocols involving 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile. It moves beyond simple procedural lists to explain the underlying chemical principles and rationale, empowering scientists to adapt and innovate upon these foundational methods.
Core Attributes of the Intermediate
The utility of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile stems from its distinct structural features, which can be exploited for diverse synthetic transformations.
| Property | Value / Description | Significance in Synthesis |
| Molecular Formula | C₈H₁₁N₃ | Provides a compact, nitrogen-rich core. |
| Molecular Weight | 149.19 g/mol | Low molecular weight allows for significant downstream structural additions without violating Lipinski's Rule of Five. |
| Core Structure | 1,5-Dimethyl-1H-pyrazole | A bio-isosterically important and chemically stable heterocyclic system. The methylation pattern prevents N-H reactivity and directs further functionalization. |
| Key Functional Group | Acetonitrile (-CH₂CN) | A highly versatile handle for chemical modification. It can be hydrolyzed to carboxylic acids, reduced to primary amines, or used to construct new heterocyclic rings. |
Strategic Application: Synthesis of Bioactive Scaffolds
The primary application of this intermediate is in the construction of more complex molecules, particularly for screening in drug discovery programs. The acetonitrile group is the primary reaction center for building out molecular complexity.
Below is a logical workflow illustrating the central role of this intermediate in a typical drug discovery pipeline.
Sources
Application Note: Synthetic Derivatization of the Nitrile Moiety in 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
Introduction: The Strategic Role of the Pyrazole Acetonitrile Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "pharmacophore" present in numerous biologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of activities, including anti-inflammatory, anticancer, and neuroprotective properties.[3][4] The compound 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile serves as a highly versatile starting material. Its strategic value lies in the cyanomethyl group (-CH₂CN), where the nitrile moiety acts as a key synthetic handle. The nitrile group is an exceptionally useful functional group in drug design; it can modulate physicochemical properties, engage in crucial binding interactions with protein targets, and serve as a bioisostere for other functional groups.[5]
This guide provides detailed protocols for four fundamental and high-impact derivatization reactions of the nitrile group in 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile. These transformations—hydrolysis, reduction, Grignard addition, and cycloaddition—unlock a vast chemical space, enabling the synthesis of diverse derivatives such as carboxylic acids, primary amines, ketones, and tetrazoles, respectively. Each protocol is designed to be robust and is accompanied by mechanistic insights and expert commentary to explain the causality behind the experimental choices.
Core Derivatization Pathways
The nitrile group of the parent compound can be strategically transformed into several key functional groups, each serving a distinct purpose in drug development and molecular design. The following diagram illustrates the primary synthetic routes detailed in this document.
Caption: Workflow for the acid-catalyzed hydrolysis of the nitrile.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile (5.0 g, 33.5 mmol).
-
Reagent Addition: Carefully add 50 mL of 6 M aqueous hydrochloric acid.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material. The reaction is typically complete within 12-24 hours.
-
Expert Insight: The hydrolysis of the intermediate amide is often the rate-limiting step, necessitating prolonged heating.
-
-
Cooling and Basification: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly add 10 M sodium hydroxide solution to basify the mixture to pH > 12. This converts the product into its water-soluble sodium salt and deprotonates the ammonium chloride byproduct, releasing ammonia gas (perform in a fume hood).
-
Extraction of Impurities: Transfer the basic aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any non-acidic organic impurities. Discard the organic layers.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully re-acidify with concentrated hydrochloric acid until pH 1-2. The carboxylic acid product should precipitate as a solid.
-
Trustworthiness Check: The precipitation of a solid upon acidification is a key indicator of successful product formation.
-
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water (2 x 20 mL), and dry under vacuum to a constant weight.
| Parameter | Expected Outcome |
| Typical Yield | 75-90% |
| Appearance | White to off-white solid |
| IR Spectroscopy (cm⁻¹) | ~1700 (C=O stretch), 2500-3300 (broad O-H stretch) |
| ¹H NMR | Disappearance of -CH₂CN signal, appearance of -CH₂COOH signal |
Reduction: Synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)ethan-1-amine
Significance: The reduction of a nitrile to a primary amine introduces a basic center into the molecule, which is crucial for modulating pharmacokinetic properties. Primary amines are also invaluable synthetic intermediates, readily undergoing reactions like acylation, sulfonylation, and reductive amination to build more complex structures.
Reaction Scheme:
(Self-generated image representing the chemical transformation)
Mechanistic Overview: The reduction with Lithium Aluminum Hydride (LiAlH₄) involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon. This forms an intermediate imine salt. A second hydride transfer then reduces the imine to an amine derivative. [6][7]An aqueous work-up quenches the reaction and protonates the resulting amine. [7]
Protocol 4.1: Reduction with LiAlH₄
LiAlH₄ is a potent reducing agent capable of cleanly converting nitriles to primary amines. [8]Extreme caution is required as it reacts violently with water.
Caption: Workflow for the LiAlH₄ reduction of the nitrile.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Carefully add LiAlH₄ (2.5 g, 66 mmol, ~2.0 equivalents) portion-wise to the stirred THF.
-
Substrate Addition: Dissolve 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile (5.0 g, 33.5 mmol) in 25 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel, maintaining the temperature at 0 °C.
-
Expert Insight: Slow, controlled addition is critical to manage the initial exothermic reaction.
-
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours, monitoring by TLC.
-
Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, dropwise addition of:
-
2.5 mL of water
-
2.5 mL of 15% (w/v) aqueous NaOH
-
7.5 mL of water
-
Causality: This specific sequence (the Fieser method) is designed to precipitate the aluminum salts as a granular solid that is easily filtered, simplifying the work-up compared to an acid quench.
-
-
Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter it through a pad of Celite®, washing the filter cake with THF (3 x 20 mL).
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude amine, which can be purified further by distillation or chromatography if necessary.
| Parameter | Expected Outcome |
| Typical Yield | 80-95% |
| Appearance | Colorless to pale yellow oil |
| IR Spectroscopy (cm⁻¹) | 3300-3400 (N-H stretch), disappearance of ~2250 (C≡N stretch) |
| ¹H NMR | Appearance of a broad singlet for -NH₂ (exchangeable with D₂O) |
Grignard Addition: Synthesis of 1-(1,5-Dimethyl-1H-pyrazol-3-YL)propan-2-one
Significance: The reaction of a nitrile with a Grignard reagent is a powerful C-C bond-forming reaction that produces a ketone. This allows for the introduction of diverse alkyl or aryl groups, significantly expanding the molecular framework and providing a carbonyl group for subsequent modifications.
Reaction Scheme:
(Self-generated image representing the chemical transformation, using Methylmagnesium bromide as an example)
Mechanistic Overview: The Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic nitrile carbon. This forms a magnesium salt of a ketimine. This intermediate is stable and does not react further with the Grignard reagent. Subsequent hydrolysis with aqueous acid protonates the imine, which is then rapidly hydrolyzed to the corresponding ketone. [9]
Protocol 5.1: Addition of Methylmagnesium Bromide
This protocol details the addition of a methyl group to form an acetone derivative.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere, dissolve 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile (5.0 g, 33.5 mmol) in 100 mL of anhydrous diethyl ether. Cool the solution to 0 °C.
-
Grignard Reagent Addition: Slowly add Methylmagnesium bromide (12.5 mL of a 3.0 M solution in diethyl ether, 37.5 mmol, 1.1 eq) dropwise via syringe. A precipitate (the imine magnesium salt) may form.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction by TLC.
-
Hydrolysis/Work-up: Cool the flask back to 0 °C and slowly add 50 mL of 3 M aqueous HCl. Stir vigorously until the intermediate solid dissolves and two clear layers form.
-
Causality: The acidic work-up is essential both to quench the excess Grignard reagent and to hydrolyze the ketimine intermediate to the final ketone product.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
| Parameter | Expected Outcome |
| Typical Yield | 60-75% |
| Appearance | Pale yellow oil or low-melting solid |
| IR Spectroscopy (cm⁻¹) | ~1715 (C=O stretch), disappearance of ~2250 (C≡N stretch) |
| ¹H NMR | Appearance of a singlet around 2.1-2.3 ppm for the new methyl ketone group (-COCH₃) |
[3+2] Cycloaddition: Synthesis of 3-((5-Methyl-1H-tetrazol-1-YL)methyl)-1,5-dimethyl-1H-pyrazole
Significance: The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry. It possesses a similar pKa and steric profile but can offer improved metabolic stability and cell permeability. This cycloaddition reaction provides a direct route to this important heterocyclic motif.
Reaction Scheme:
(Self-generated image representing the chemical transformation)
Mechanistic Overview: This reaction is a [3+2] cycloaddition between the nitrile (the "2" component) and an azide ion (the "3" component, generated from NaN₃). The reaction is often catalyzed by a Lewis acid (like ZnBr₂) or an ammonium salt (like NH₄Cl) which activates the nitrile and facilitates the concerted or stepwise cycloaddition process to form the stable, aromatic tetrazole ring.
Protocol 6.1: Azide-Nitrile Cycloaddition
This protocol uses sodium azide and zinc bromide as a catalyst for a controlled and efficient cycloaddition.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile (5.0 g, 33.5 mmol), sodium azide (NaN₃, 2.4 g, 36.9 mmol, 1.1 eq), and zinc bromide (ZnBr₂, 7.5 g, 33.5 mmol, 1.0 eq).
-
Safety Warning: Sodium azide is highly toxic. Handle with extreme care. Do not acidify azide-containing solutions, as this can generate highly explosive hydrazoic acid (HN₃).
-
-
Solvent Addition: Add 50 mL of N,N-Dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to 120 °C and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Expert Insight: The high temperature is necessary to overcome the activation energy of the cycloaddition. DMF is used as a polar aprotic solvent suitable for this temperature range.
-
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing 200 mL of water and 20 mL of 3 M HCl. Stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or flash chromatography.
| Parameter | Expected Outcome |
| Typical Yield | 70-85% |
| Appearance | White crystalline solid |
| IR Spectroscopy (cm⁻¹) | Disappearance of ~2250 (C≡N stretch), appearance of N=N and C=N stretches in the 1400-1600 region |
| ¹³C NMR | Appearance of a new quaternary carbon signal for the tetrazole ring (~150-160 ppm) |
References
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
ResearchGate. (2022). Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties. ResearchGate. [Link]
-
PMC. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
-
ResearchGate. (2016). Addition of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine to methyl acrylate and cyclization of the adducts. ResearchGate. [Link]
-
ResearchGate. (2015). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Chemguide. (n.d.). Reducing nitriles to primary amines. Chemguide. [Link]
-
DergiPark. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. [Link]
-
Organic Syntheses. (1951). 3,5-dimethylpyrazole. Organic Syntheses. [Link]
-
ResearchGate. (2019). Application of Nitrile in Drug Design. ResearchGate. [Link]
-
ResearchGate. (2009). A Mild and Efficient Method for the Reduction of Nitriles. ResearchGate. [Link]
-
ACS Publications. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters. [Link]
-
YouTube. (2019). cycloadditions with nitrile oxides. YouTube. [Link]
-
Thieme Chemistry. (n.d.). Catalytic Reduction of Nitriles. Thieme Chemistry. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]
-
Chemguide. (n.d.). Hydrolysing nitriles. Chemguide. [Link]
-
SciSpace. (n.d.). Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine. SciSpace. [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]
-
PMC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]
-
Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Chad's Prep. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]
-
Science Madness. (2011). Nitrile hydrolysis methods to get carboxylic acids. Science Madness. [Link]
-
Indian Journal of Heterocyclic Chemistry. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry. [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile in Modern Medicinal Chemistry
Introduction: The Significance of the Pyrazole Moiety
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral applications.[3][4] The versatility of the pyrazole core allows for facile structural modifications to optimize potency, selectivity, and pharmacokinetic properties. This application note focuses on a specific, yet highly versatile derivative: 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile. This compound serves as a key building block and a pharmacophore element in the design of novel therapeutic agents.
Chemical Profile and Synthetic Strategy
Chemical Structure:
IUPAC Name: 2-(1,5-Dimethyl-1H-pyrazol-3-yl)acetonitrile
Molecular Formula: C₈H₁₁N₃
Molecular Weight: 149.19 g/mol
Protocol 1: Proposed Synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
This protocol is a proposed route based on established pyrazole synthesis methodologies.
Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazol-3-ol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 eq) and ethanol.
-
Addition of Hydrazine: Slowly add methylhydrazine (1.1 eq) to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Conversion to a Halogenated Intermediate
-
Reaction Setup: To a solution of 1,5-dimethyl-1H-pyrazol-3-ol (1.0 eq) in a suitable solvent like phosphorus oxychloride (POCl₃), slowly add the reactant at 0 °C.
-
Heating: Gently heat the mixture to 80-90 °C for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution). The product can be extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the chlorinated intermediate.
Step 3: Cyanation to Yield 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
-
Reaction Setup: In a flask, dissolve the chlorinated pyrazole intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Cyanide: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) to the solution.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with an appropriate organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.
Applications in Medicinal Chemistry
The 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile scaffold is a valuable starting point for the development of various therapeutic agents, particularly kinase inhibitors and other enzyme-targeted drugs.
Kinase Inhibitors for Oncology and Neurodegenerative Diseases
The pyrazolylacetonitrile moiety has been identified as a key pharmacophore in the design of selective kinase inhibitors.[5] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in cancer and neurodegenerative disorders.
Rationale for Application:
-
The pyrazole ring can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region.
-
The acetonitrile group can be a versatile handle for further chemical modifications to explore different regions of the ATP-binding pocket, enhancing potency and selectivity.
-
Derivatives of pyrazolylacetonitrile have shown potent inhibitory activity against kinases like JNK3, which is a therapeutic target for neurodegenerative diseases.[5]
Experimental Workflow for Developing Kinase Inhibitors:
Caption: Design strategy for anti-inflammatory agents.
Conclusion and Future Perspectives
2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is a valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the proven biological activities of related pyrazole derivatives make it an attractive starting point for the discovery of novel drugs targeting a range of diseases. Future research should focus on the synthesis and biological evaluation of diverse libraries of compounds derived from this scaffold to fully explore its therapeutic potential, particularly in the areas of oncology and neurodegenerative disorders. The development of more efficient and scalable synthetic routes will further enhance its utility in drug discovery programs.
References
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
-
Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and medicinal chemistry applications. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873. Available at: [Link]
-
Ghate, M., et al. (2013). Synthesis of novel substituted-3,5-dimethyl-1h-pyrazolyl phthalazine-1,4-diones. International Journal of ChemTech Research, 5(5), 2353-2360. Available at: [Link]
-
Deng, X., & Mani, N. S. (2006). A Mild and General Method for the Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 233. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved January 26, 2026, from [Link]
-
Banu, H., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(11), 3233. Available at: [Link]
-
Reddy, C. S., et al. (2007). Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Heterocyclic Communications, 13(6), 337-340. Available at: [Link]
-
Gomaa, M. S. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Bioorganic Chemistry, 104, 104231. Available at: [Link]
-
Lee, S., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters, 30(22), 127585. Available at: [Link]
-
Al-Said, M. S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(9), 2999. Available at: [Link]
-
Ali, A. A.-M., et al. (2023). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Egyptian Journal of Chemistry, 66(4), 215-233. Available at: [Link]
-
Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3740. Available at: [Link]
-
Wu, Y., et al. (2020). Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors. Acta Pharmaceutica Sinica B, 10(3), 512-528. Available at: [Link]
-
Kauthale, S. S., & Zade, A. B. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(10), 4567-4570. Available at: [Link]
-
Fayed, E. A., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile as a Scaffold for Drug Design
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for diverse molecular interactions.[2] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] Several FDA-approved drugs, such as the anti-inflammatory celecoxib and the kinase inhibitor crizotinib, feature a pyrazole core, underscoring its therapeutic significance.[5]
This guide focuses on a specific, highly versatile pyrazole derivative: 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile . This compound serves as an excellent starting point for the development of novel therapeutics, offering multiple points for chemical modification to generate libraries of diverse molecules for biological screening.[6] The dimethylated pyrazole ring provides a stable and well-defined core, while the acetonitrile group is a reactive handle amenable to a variety of chemical transformations. These application notes provide a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds derived from this promising scaffold.
Chemical Properties and Design Rationale
The 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile scaffold offers several advantageous features for drug design:
-
Structural Rigidity: The aromatic pyrazole ring provides a rigid core, which can help to pre-organize appended functional groups for optimal interaction with a biological target.
-
Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the methylene protons adjacent to the nitrile can be involved in weaker interactions.
-
Tunable Lipophilicity: The dimethyl substitution on the pyrazole ring contributes to the lipophilicity of the scaffold, which can be further modulated through derivatization to optimize pharmacokinetic properties.
-
Synthetic Tractability: The acetonitrile functional group is a versatile precursor for a wide range of other functionalities, including carboxylic acids, amines, and various heterocyclic rings.
Synthesis of the Core Scaffold: 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
The synthesis of the title scaffold can be achieved through a multi-step process, beginning with the condensation of a β-dicarbonyl compound with a hydrazine derivative. A plausible synthetic route is outlined below.
Protocol 1: Synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
Materials:
-
Pentane-2,4-dione
-
Methylhydrazine
-
3-Oxopentanedinitrile
-
Ethanol
-
Acetic acid
-
Sodium ethoxide
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole
-
To a solution of pentane-2,4-dione (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1,5-dimethyl-1H-pyrazole.
Step 2: Synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add 1,5-dimethyl-1H-pyrazole (1.0 eq) and 3-oxopentanedinitrile (1.0 eq).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile.
Derivatization Strategies for Library Synthesis
The true power of the 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile scaffold lies in its potential for diversification. The acetonitrile group is a key functional handle for introducing a wide range of chemical moieties.
A. Hydrolysis to Carboxylic Acid and Amide Formation
The nitrile can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to generate a series of amides. This is a classic approach to explore the chemical space around the scaffold.
Protocol 2: Synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic Acid Derivatives
Materials:
-
2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
-
Aqueous HCl or H2SO4
-
Thionyl chloride or oxalyl chloride
-
A library of primary and secondary amines
-
Triethylamine or diisopropylethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
Step 1: Hydrolysis to 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetic Acid
-
Reflux 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile in aqueous acid (e.g., 6M HCl) for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and adjust the pH to neutral with a base (e.g., NaOH).
-
Extract the carboxylic acid with an organic solvent, dry, and concentrate to yield the product.
Step 2: Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent like DCM.
-
Add thionyl chloride or oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours to form the acid chloride.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a base like triethylamine (1.5 eq) in DCM.
-
Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the resulting amide by column chromatography or recrystallization.
B. Reduction to Primary Amine and Subsequent Derivatization
Reduction of the nitrile group provides a primary amine, which opens up another avenue for derivatization, including reductive amination, acylation, and sulfonylation.
Protocol 3: Synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)ethanamine Derivatives
Materials:
-
2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
-
Lithium aluminum hydride (LAH) or Raney Nickel/H2
-
Anhydrous THF or ethanol
-
A library of aldehydes or ketones
-
Sodium triacetoxyborohydride or sodium cyanoborohydride
-
A library of acyl chlorides or sulfonyl chlorides
Procedure:
Step 1: Reduction to 2-(1,5-Dimethyl-1H-pyrazol-3-YL)ethanamine
-
To a suspension of LAH (1.5 eq) in anhydrous THF at 0 °C, add a solution of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting solid and concentrate the filtrate to obtain the primary amine.
Step 2: Reductive Amination
-
Dissolve the amine (1.0 eq) and an aldehyde or ketone (1.0 eq) in a suitable solvent like dichloroethane.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (1.5 eq) and stir at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract the product.
-
Purify the secondary or tertiary amine by column chromatography.
Biological Evaluation and High-Throughput Screening
Derivatives of the 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile scaffold have shown promise as anticancer agents, often through the inhibition of protein kinases.[7][8] Therefore, a logical starting point for biological evaluation is to screen the synthesized library against a panel of cancer cell lines and relevant kinase targets.
Protocol 4: High-Throughput Screening (HTS) Against Cancer Cell Lines
Objective: To identify compounds that inhibit the proliferation of cancer cells.
Materials:
-
A panel of human cancer cell lines (e.g., PC-3 for prostate cancer, A549 for lung cancer, MCF-7 for breast cancer).[9][10]
-
Appropriate cell culture media and supplements.
-
96-well or 384-well microplates.
-
Resazurin-based cell viability reagent (e.g., alamarBlue) or MTT.
-
A multi-well plate reader.
-
A library of synthesized pyrazole derivatives dissolved in DMSO.
Procedure:
-
Cell Seeding: Seed the cancer cells into microplates at an optimized density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Add the synthesized compounds at various concentrations (e.g., using a serial dilution) to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assay: Add the cell viability reagent to each well and incubate for a further 2-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualization of the Drug Discovery Workflow
Caption: A generalized workflow for the design and development of drug candidates from the 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile scaffold.
Potential Biological Targets and Mechanistic Studies
The pyrazole scaffold is a known pharmacophore for various protein kinases.[11][12] Compounds identified as "hits" in the cell-based screening should be further investigated for their ability to inhibit specific kinases that are implicated in the proliferation of the cancer cell lines in which they were active.
Kinase Inhibition Assays
A variety of in vitro kinase assay formats are commercially available, including:
-
Radiometric Assays: These assays measure the incorporation of radiolabeled phosphate from ATP onto a substrate.
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-Based Assays: These assays measure the amount of ATP remaining in a reaction, which is inversely proportional to kinase activity.
Structure-Activity Relationship (SAR) Studies
The data obtained from the screening of the compound library can be used to establish a structure-activity relationship (SAR). This involves correlating the chemical modifications made to the scaffold with the observed biological activity. A clear SAR can guide the rational design of more potent and selective inhibitors.
| Modification Site | Potential Impact on Activity |
| Amide/Amine Moiety | Can form key hydrogen bonds with the kinase hinge region. The size and nature of the substituent can influence selectivity. |
| Pyrazole Ring | The dimethyl groups can occupy hydrophobic pockets in the ATP binding site. Modifications at other positions could further optimize interactions. |
| Linker Length | The two-carbon linker between the pyrazole and the derivatized functional group can be varied to optimize the positioning of the interacting moiety within the active site. |
Conclusion and Future Directions
The 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile scaffold represents a highly promising starting point for the discovery of novel therapeutic agents, particularly in the area of oncology. Its synthetic accessibility and the versatility of the acetonitrile group allow for the creation of large and diverse compound libraries. The protocols and strategies outlined in these application notes provide a roadmap for researchers to embark on drug discovery programs based on this valuable scaffold. Future work should focus on exploring a wider range of chemical transformations of the acetonitrile group and screening the resulting compounds against a broader panel of biological targets to unlock the full therapeutic potential of this privileged chemical framework.
References
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes & Protocols: One-Pot Synthesis of Substituted Pyrazoles for Drug Discovery
Introduction: The Pyrazole Scaffold and the Efficiency of One-Pot Synthesis
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug development.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][4] Several blockbuster drugs, such as the COX-2 inhibitor Celecoxib and the erectile dysfunction treatment Sildenafil, feature a pyrazole core, underscoring its significance as a "privileged scaffold" in drug discovery.[2][5]
Traditionally, the synthesis of substituted pyrazoles involves multi-step procedures that can be time-consuming, generate significant waste, and result in lower overall yields. In contrast, one-pot synthesis and multicomponent reactions (MCRs) have emerged as powerful, efficient, and environmentally conscious strategies.[6][7][8] These approaches combine multiple reaction steps in a single reaction vessel, minimizing intermediate isolation and purification, thereby saving time, reagents, and energy.[6] This guide provides detailed protocols and mechanistic insights into two robust one-pot methods for synthesizing substituted pyrazoles, tailored for researchers and professionals in drug development.
Method 1: Classic Knorr Pyrazole Synthesis via a One-Pot, Three-Component Reaction
The Knorr pyrazole synthesis, first reported in 1883, is the traditional and most fundamental method for obtaining pyrazoles, typically through the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] This can be adapted into a highly efficient one-pot, three-component reaction starting from readily available ketones, aldehydes, and hydrazines, often facilitated by a catalyst. This approach is valued for its reliability and the wide availability of starting materials.
Causality and Experimental Rationale
This one-pot protocol hinges on the initial in situ formation of a chalcone (an α,β-unsaturated ketone) intermediate via a Claisen-Schmidt condensation between an aldehyde and a ketone.[9] This intermediate then undergoes a cyclocondensation reaction with hydrazine to form the pyrazole ring.[9] The choice of a heterogeneous catalyst, such as nano-ZnO or a reusable nickel-based catalyst, is strategic for promoting green chemistry principles, offering advantages like high yields, short reaction times, straightforward work-up, and catalyst recyclability.[1][7] Room temperature conditions further enhance the environmental friendliness of the procedure.[7]
Visualizing the Workflow
Caption: Workflow for the one-pot, three-component pyrazole synthesis.
Detailed Experimental Protocol
Materials:
-
Aryl aldehyde (1.0 mmol)
-
Acetophenone derivative (1.0 mmol)
-
Hydrazine hydrate or phenylhydrazine (1.2 mmol)
-
Heterogeneous Nickel-based catalyst (e.g., Ni-MCM-41, ~5 mol%)[7]
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 50 mL round-bottom flask, add the aryl aldehyde (1.0 mmol), acetophenone derivative (1.0 mmol), and ethanol (10 mL).
-
Add the heterogeneous nickel-based catalyst (~5 mol%) to the mixture.[7]
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the initial condensation.
-
Add hydrazine hydrate or phenylhydrazine (1.2 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol). The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. The solid catalyst can be recovered by filtration for reuse.[7]
-
The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Summary
| Entry | Aldehyde | Ketone | Hydrazine | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | Phenylhydrazine | Ni-MCM-41 | 2.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | Phenylhydrazine | Ni-MCM-41 | 3 | 90 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | Hydrazine hydrate | Ni-MCM-41 | 2 | 95 |
| 4 | Benzaldehyde | 4'-Methylacetophenone | Phenylhydrazine | Ni-MCM-41 | 2.5 | 88 |
Note: The data presented is representative and based on typical outcomes for this reaction type as described in the literature.[7]
Method 2: Microwave-Assisted, Solvent-Free Synthesis of Pyrazolones
Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering rapid reaction times, increased yields, and often milder reaction conditions compared to conventional heating.[10][11] This protocol details a one-pot, solvent-free synthesis of medicinally important pyrazolone derivatives, which are a subclass of pyrazoles.[12]
Causality and Experimental Rationale
This method is a three-component reaction involving a β-ketoester (like ethyl acetoacetate), a substituted hydrazine, and an aldehyde.[12] The reaction proceeds in two key stages within the same pot:
-
Knorr Condensation: The β-ketoester and hydrazine first condense to form a 2-pyrazolin-5-one intermediate.[12]
-
Knoevenagel Condensation: This intermediate then undergoes a Knoevenagel condensation with the aldehyde to yield the final 4-arylidenepyrazolone product.[12]
The use of microwave irradiation provides efficient and uniform heating, drastically accelerating the reaction rate.[10] Performing the reaction under solvent-free conditions is a key principle of green chemistry, reducing waste and simplifying product isolation.[10][12] The absence of a catalyst in some variations further enhances the atom economy and simplicity of the protocol.
Visualizing the Reaction Mechanism
Caption: Mechanism for microwave-assisted pyrazolone synthesis.
Detailed Experimental Protocol
Materials:
-
Ethyl acetoacetate (0.45 mmol)
-
Substituted phenylhydrazine (0.3 mmol)
-
Aryl aldehyde (0.3 mmol)
-
Domestic microwave oven (or a dedicated scientific microwave reactor)
-
Small flask or vial suitable for microwave irradiation (e.g., 50 mL one-neck flask)
-
Ethyl acetate for trituration
Procedure:
-
In a 50 mL flask suitable for microwave irradiation, combine ethyl acetoacetate (0.45 mmol), the substituted phenylhydrazine (0.3 mmol), and the aryl aldehyde (0.3 mmol). Caution: No solvent is added.[12]
-
Place the flask in a domestic microwave oven (ensure proper safety precautions for solvent-free microwave heating).[12]
-
Irradiate the mixture at a power of approximately 420 W for 5-10 minutes.[12] The reaction mixture will typically solidify upon completion.
-
Allow the flask to cool to room temperature.
-
Add a small amount of ethyl acetate to the solid and triturate (grind into a fine powder) to break up the solid mass.
-
Collect the solid product by suction filtration and wash with a small amount of cold ethyl acetate to remove any unreacted starting materials. The product is often pure enough after this step, but can be further purified by recrystallization if necessary.
Data Summary
| Entry | Hydrazine | Aldehyde | Time (min) | Yield (%) |
| 1 | Phenylhydrazine | Benzaldehyde | 8 | 92 |
| 2 | 3-Nitrophenylhydrazine | 4-Ethoxy-3-methoxybenzaldehyde | 10 | 83[12] |
| 3 | Phenylhydrazine | 4-Chlorobenzaldehyde | 7 | 95 |
| 4 | 4-Methylphenylhydrazine | Benzaldehyde | 8 | 90 |
Note: The data presented is representative and based on typical outcomes for this reaction type as described in the literature.[12]
Conclusion and Outlook
The one-pot synthesis of substituted pyrazoles represents a significant advancement in synthetic efficiency and aligns with the principles of green chemistry. The protocols detailed here—a classic catalyzed three-component reaction and a modern microwave-assisted solvent-free method—showcase the versatility and power of these approaches. By minimizing steps and waste, these methods provide researchers in drug discovery with rapid and reliable access to diverse libraries of pyrazole derivatives for biological screening, accelerating the journey from lead identification to potential therapeutic candidates.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). MDPI. [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (N/A). RSC Publishing. [Link]
-
One-pot synthesis of pyrazole [closed]. (2018). Chemistry Stack Exchange. [Link]
-
Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. (N/A). bepls. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (N/A). NIH. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]
-
Proposed reaction mechanism of one-pot synthesis of pyrazoline. (N/A). ResearchGate. [Link]
-
Pyrazole synthesis. (N/A). Organic Chemistry Portal. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). N/A. [Link]
-
Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. (2017). PMC - PubMed Central. [Link]
-
One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent. (N/A). Pharmacy Education. [Link]
-
Ultrasound-Assisted PSA Catalyzed One-Pot Green Synthesis of Pyrazolyl Pyrrole Derivatives. (N/A). AIP Publishing. [Link]
-
Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (N/A). ACS Omega. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (N/A). MDPI. [Link]
-
One-pot preparation of pyrazole “turn on” and “turn off” fluorescent sensors for Zn 2+ and Cd 2+ directly from chalcones via in situ aromatisation. (2024). New Journal of Chemistry. [Link]
-
Recent applications of pyrazole and its substituted analogs. (2016). N/A. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (N/A). N/A. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). NIH. [Link]
-
Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. (N/A). ResearchGate. [Link]
-
HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (N/A). The Journal of Organic Chemistry. [Link]
-
Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). PMC - NIH. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (N/A). PMC - NIH. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC - NIH. [Link]
-
Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. (N/A). NIH. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (N/A). N/A. [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. [Link]
-
Review: biologically active pyrazole derivatives. (N/A). New Journal of Chemistry. [Link]
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (N/A). N/A. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. allresearchjournal.com [allresearchjournal.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. bepls.com [bepls.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. mdpi.com [mdpi.com]
Synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile: A Detailed Guide to Reagents and Catalysts
Introduction
2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of biologically active compounds. The pyrazole moiety is a common scaffold in pharmaceuticals, known to exhibit a wide range of activities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this important intermediate. We will delve into the selection of reagents and catalysts, providing not just step-by-step protocols but also the underlying chemical principles that govern these choices, ensuring a robust and reproducible synthesis.
Strategic Approach to Synthesis
The synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile can be approached through several strategic pathways. The most logical and experimentally validated approach involves a two-stage process:
-
Construction of the Core Heterocycle: Formation of the 1,5-dimethyl-1H-pyrazole ring system.
-
Installation of the Acetonitrile Moiety: Introduction of the cyanomethyl (-CH₂CN) group at the C3 position of the pyrazole ring.
This guide will focus on the most efficient and scalable of these routes, proceeding via a carboxylic acid intermediate, which offers a reliable and well-documented pathway.
Recommended Synthetic Pathway
The recommended pathway for the synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is a four-step sequence starting from readily available commercial reagents. This route is advantageous due to its high overall yield, straightforward purification procedures, and the use of well-understood chemical transformations.
Diagram of the Recommended Synthetic Pathway
Caption: Overall synthetic scheme for 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile.
Part 1: Synthesis of the Pyrazole Core - 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid
The foundational step is the construction of the pyrazole ring, which is efficiently achieved through the Knorr pyrazole synthesis. This classic reaction involves the condensation of a β-ketoester with a hydrazine derivative.[1][2]
Reaction Scheme:
Key Reagents and Catalysts:
| Reagent/Catalyst | Role | Rationale for Selection |
| Ethyl Acetoacetate | β-Ketoester | A readily available and inexpensive starting material that provides the C3-C4-C5 backbone of the pyrazole ring. |
| Methylhydrazine | Hydrazine derivative | Introduces the two nitrogen atoms of the pyrazole ring and the methyl group at the N1 position. |
| Sodium Hydroxide (NaOH) | Base | Promotes the initial condensation and subsequent hydrolysis of the ester to the carboxylic acid. |
| Ethanol/Water | Solvent | A common, effective, and relatively benign solvent system for this type of condensation reaction. |
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Addition of Base: Slowly add a solution of sodium hydroxide (2.5 eq) in water to the flask while stirring.
-
Addition of Methylhydrazine: Add methylhydrazine (1.1 eq) dropwise to the reaction mixture. The addition should be controlled to manage any exotherm.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Workup: After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3.
-
Isolation: The product, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[3]
Part 2: Conversion to the Acetonitrile - A Two-Step Approach
With the pyrazole core synthesized, the next phase is the introduction of the acetonitrile functionality. A reliable method for this transformation is the conversion of the carboxylic acid to a carboxamide, followed by dehydration to the nitrile.
Step 2.1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide
The conversion of a carboxylic acid to a primary amide is a standard transformation, typically proceeding through an acid chloride intermediate.[4]
1,5-Dimethyl-1H-pyrazole-3-carboxamide → 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
Sources
Application Notes and Protocols for the Scale-up Synthesis of Pyrazole Compounds
Introduction: The Significance of Pyrazole Scaffolds and the Challenges of Scale-up
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are privileged structures in medicinal chemistry and materials science.[1][2][3] Their versatile biological activities have led to their incorporation into a wide range of pharmaceuticals, including anti-inflammatory drugs like celecoxib, anticancer agents, and treatments for cardiovascular diseases.[2][4][5] The pyrazole core's unique electronic properties and ability to act as a bioisostere for other aromatic systems contribute to its therapeutic success.[4]
However, transitioning the synthesis of promising pyrazole-containing drug candidates from the laboratory bench to industrial-scale production presents a unique set of challenges.[6] Classical synthetic routes often involve hazardous reagents, harsh reaction conditions, and the formation of difficult-to-separate byproducts, all of which are magnified at a larger scale.[1] This guide provides a comprehensive overview of the critical considerations for the successful scale-up of pyrazole synthesis, offering practical protocols and insights for researchers, scientists, and drug development professionals.
Navigating the Synthetic Landscape: Choosing the Right Path for Scale-up
Several synthetic strategies exist for the construction of the pyrazole ring, each with its own advantages and disadvantages for large-scale production.[1][2][3] The choice of synthetic route is a critical decision that impacts process safety, cost-effectiveness, and the final purity of the active pharmaceutical ingredient (API).
The Workhorse: Knorr Pyrazole Synthesis and its Variants
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for pyrazole production due to its simplicity and generally high yields.[2][7][8][9] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[7][9]
Mechanism of the Knorr Pyrazole Synthesis
The reaction proceeds through a well-established mechanism:
-
Initial Condensation: The hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group.
-
Dehydration: Subsequent elimination of water leads to the formation of the stable, aromatic pyrazole ring.[9]
Caption: Generalized workflow of the Knorr pyrazole synthesis.
A variation of this reaction utilizes a β-ketoester, which upon reaction with hydrazine, forms a pyrazolone.[8] While often drawn in their keto tautomeric form, pyrazolones predominantly exist as the aromatic enol tautomer.[8]
Multicomponent Reactions (MCRs): A Strategy for Efficiency
Multicomponent reactions, where three or more reactants combine in a single step to form the product, offer significant advantages in terms of atom economy and process simplification.[2] Several MCRs have been developed for pyrazole synthesis, often involving the in situ generation of one of the key intermediates.[1][2] For example, a one-pot, three-component reaction of an aldehyde, a ketone, and a hydrazine can be used to generate a pyrazoline intermediate, which is then oxidized to the pyrazole.[10]
[3+2] Cycloaddition Reactions: Building the Ring with Precision
[3+2] cycloaddition reactions provide another powerful tool for constructing the pyrazole ring.[2][10] These reactions involve the combination of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, this typically involves the reaction of a diazo compound with an alkyne.[2] While highly efficient, the use of potentially explosive diazo compounds requires careful safety considerations, especially at scale.
Critical Considerations for a Successful Scale-up
Translating a laboratory-scale pyrazole synthesis to a pilot plant or manufacturing setting requires a thorough evaluation of several key factors.
Process Safety: Taming Hazardous Reagents
The use of hydrazine and its derivatives is a significant safety concern in many pyrazole syntheses.[11][12] Hydrazine is a reactive and toxic substance, and its handling requires strict safety protocols.[11]
-
Engineering Controls: Reactions involving hydrazine should be conducted in well-ventilated areas, preferably within a fume hood or a contained reactor system.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is essential.
-
Quenching and Waste Disposal: Procedures for safely quenching unreacted hydrazine and disposing of hydrazine-containing waste must be established and followed.
The thermal stability of intermediates and the potential for runaway reactions must also be carefully assessed, particularly in reactions involving diazonium salts, which can decompose rapidly and release nitrogen gas.[6]
Reaction Optimization: Maximizing Yield and Purity
Optimizing reaction parameters is crucial for ensuring a robust and reproducible process at scale.
| Parameter | Laboratory Scale | Scale-up Considerations |
| Solvent | Often chosen for high solubility and ease of removal. | Green and sustainable solvents are preferred. Solvent recovery and recycling should be considered.[13] |
| Temperature | Easily controlled with heating mantles or ice baths. | Heat transfer becomes less efficient at larger scales. Jacketed reactors with precise temperature control are necessary.[6] |
| Reagent Addition | Typically added all at once or in a few portions. | Controlled addition rates are critical to manage exotherms and minimize byproduct formation. |
| Mixing | Magnetic stir bars are often sufficient. | Mechanical overhead stirrers are required to ensure homogeneity in large reaction vessels.[6] |
| Reaction Time | Often determined by TLC or LC-MS analysis. | Process analytical technology (PAT) can be used for real-time monitoring and to define the reaction endpoint. |
Byproduct Formation and Control: The Purity Challenge
A common issue in pyrazole synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers.[2] These isomers can be difficult to separate, and their presence can impact the purity and efficacy of the final drug substance. Strategies to control regioselectivity include:
-
Judicious Choice of Reactants: The electronic and steric properties of the substituents on the 1,3-dicarbonyl compound and the hydrazine can influence the regiochemical outcome.
-
Catalyst Selection: The use of specific catalysts can favor the formation of one regioisomer over the other.
-
Reaction Conditions: Temperature, solvent, and pH can all play a role in controlling regioselectivity.
Purification Strategies for Industrial Production
Purification of the crude pyrazole product is a critical step in ensuring the quality of the final API. While column chromatography is a common purification technique in the laboratory, it is often not practical or cost-effective for large-scale production.
-
Crystallization: Recrystallization is a widely used and scalable purification method. The choice of solvent is critical for obtaining high purity and yield.[14]
-
Salt Formation and Crystallization: Converting the pyrazole product into an acid addition salt can facilitate its purification by crystallization.[15] The salt can then be neutralized to afford the pure pyrazole.
-
Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility properties.
The Rise of Flow Chemistry: A Safer and More Efficient Approach
Flow chemistry has emerged as a powerful technology for the safe and efficient scale-up of chemical reactions, including pyrazole synthesis.[16][17][18][19] In a flow reactor, reagents are continuously pumped through a heated or cooled tube, where they mix and react. This approach offers several advantages over traditional batch processing:
-
Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with hazardous reagents and exothermic reactions.
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in a flow reactor allows for precise temperature control and efficient mixing.
-
Increased Reproducibility: The steady-state conditions in a flow reactor lead to more consistent product quality.
-
Facilitated Scale-up: Increasing production is as simple as running the flow reactor for a longer period.
A two-step flow process for the synthesis of a library of pyrazoles has been described, involving the condensation of an acetophenone with DMF-DMA to form an enaminone, followed by reaction with hydrazine.[16]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 16. galchimia.com [galchimia.com]
- 17. mdpi.com [mdpi.com]
- 18. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Multicomponent Reactions for the Synthesis of Bioactive Pyrazole Derivatives
Introduction: The Convergence of Efficiency and Bioactivity
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The celebrated anti-inflammatory drug Celecoxib is a prime example of the clinical significance of this heterocyclic scaffold.[1] Traditionally, the synthesis of such valuable molecules has relied on multi-step sequences, often burdened by laborious purification, significant solvent waste, and low overall yields.
In the modern drug discovery landscape, which demands both speed and sustainability, Multicomponent Reactions (MCRs) have emerged as a paradigm-shifting synthetic strategy.[4][5] MCRs are one-pot processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials.[4] This approach offers profound advantages:
-
Step and Atom Economy: MCRs dramatically shorten synthetic routes, reducing waste and maximizing the incorporation of starting materials into the final product.[6]
-
Operational Simplicity: The one-pot nature simplifies experimental procedures, saving time, energy, and labor.[7]
-
Diversity-Oriented Synthesis: MCRs are exceptionally well-suited for generating large libraries of structurally diverse compounds, accelerating the hit-to-lead optimization process in drug development.[5][8]
This guide provides detailed protocols and mechanistic insights into two robust MCRs for synthesizing bioactive pyrazole derivatives, focusing on the widely applicable four-component synthesis of pyrano[2,3-c]pyrazoles and a three-component synthesis of highly substituted pyrazoles.
Foundational Workflow: The MCR Approach to Pyrazole Assembly
The power of MCRs lies in their convergent design. Instead of building a molecule piece by piece in a linear fashion, components are brought together to assemble the core structure in a single, efficient transformation. The general workflow involves the careful selection of starting materials that, under specific catalytic or thermal conditions, undergo a cascade of reactions to yield the desired heterocyclic system.
Figure 1: General workflow of a multicomponent reaction for pyrazole synthesis.
Application Protocol I: Four-Component Synthesis of Bioactive Pyrano[2,3-c]pyrazoles
The pyrano[2,3-c]pyrazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting significant antimicrobial, anticancer, and anti-inflammatory activities.[7][9] The following four-component reaction (4-CR) is one of the most efficient methods for its synthesis, involving an aldehyde, malononitrile, a β-ketoester, and hydrazine.[10][11]
Reaction Mechanism
The elegance of this reaction lies in its self-contained cascade mechanism. Two key intermediates are formed in situ, which then combine to construct the final fused heterocyclic system.
-
Pyrazolone Formation: Hydrazine hydrate reacts with ethyl acetoacetate via condensation and subsequent cyclization to form 3-methyl-1H-pyrazol-5(4H)-one.[7][11]
-
Knoevenagel Condensation: The aldehyde reacts with the active methylene group of malononitrile, typically catalyzed by a base, to form an arylidene malononitrile intermediate.[11][12]
-
Michael Addition & Cyclization: The pyrazolone acts as a nucleophile in a Michael addition to the electron-deficient alkene of the arylidene malononitrile. This is followed by an intramolecular cyclization and tautomerization to yield the stable 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile product.[11][12]
Figure 2: Plausible reaction mechanism for the 4-CR synthesis of pyranopyrazoles.
Experimental Protocol
This protocol details a green, efficient synthesis using a recyclable nanocatalyst.
Title: Nano-SiO₂ Catalyzed Four-Component Synthesis of 6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.[10]
Materials:
-
4-Chlorobenzaldehyde (1 mmol, 140.6 mg)
-
Malononitrile (1 mmol, 66.1 mg)
-
Ethyl acetoacetate (1 mmol, 130.1 mg)
-
Hydrazine hydrate (80% solution, 1 mmol, ~62.5 µL)
-
Nano-SiO₂ catalyst (10 mol%) [Prepared from agricultural waste as per Patel et al.][10]
-
Water (5 mL)
-
Ethanol (for recrystallization)
-
Round-bottom flask (25 mL), magnetic stirrer, reflux condenser
Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and the nano-SiO₂ catalyst (10 mol%).
-
Solvent Addition: Add 5 mL of water to the flask. Using water as a solvent is a key principle of green chemistry.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often rapid and can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. Excellent yields are typically achieved in under an hour.[10]
-
Causality Insight: The high surface area of the nano-SiO₂ catalyst provides numerous active sites, accelerating the reaction rate even at room temperature.[10] Its hydrophilic nature makes it highly effective in aqueous media.
-
-
Work-up: Upon completion, the solid product precipitates out of the aqueous solution. Collect the crude product by simple vacuum filtration.
-
Catalyst Recovery: The nano-SiO₂ catalyst can be recovered from the filtrate, washed, dried, and reused for subsequent reactions, demonstrating its economic and environmental benefits.[10]
-
Purification: Wash the collected solid with cold water and then recrystallize from hot ethanol to afford the pure product as a white solid.
Data Summary & Bioactivity
MCRs allow for the rapid generation of analogues. The choice of aldehyde, for instance, can be varied to probe structure-activity relationships (SAR).
| Entry | Aldehyde (Ar-CHO) | Catalyst | Conditions | Yield (%) | Bioactivity Profile |
| 1 | Benzaldehyde | SnCl₂ | Microwave, 25 min | 88% | Antibacterial[10] |
| 2 | 4-Nitrobenzaldehyde | Graphene Oxide | H₂O, RT, 2-6 min | 94% | Antibacterial[9] |
| 3 | 4-Methoxybenzaldehyde | KOtBu | Methanol, RT | 95% | General Heterocyclic Scaffold[10] |
| 4 | 4-Chlorobenzaldehyde | Nano-SiO₂ | H₂O, RT, < 1 hr | ~96% | Antimicrobial Precursor[10] |
Application Protocol II: Three-Component Synthesis of Tetrasubstituted Pyrazoles
The synthesis of highly functionalized, or "persubstituted," pyrazoles is crucial for fine-tuning the pharmacological properties of a lead compound. This three-component protocol, utilizing a Lewis acid catalyst, provides efficient access to pyrazole-4-carboxylates.[12]
Experimental Protocol
Title: Yb(PFO)₃-Catalyzed Three-Component Synthesis of Ethyl 1,5-diphenyl-3-methyl-1H-pyrazole-4-carboxylate.[12]
Materials:
-
Benzaldehyde (1 mmol, 106.1 mg)
-
Ethyl acetoacetate (1 mmol, 130.1 mg)
-
Phenylhydrazine (1 mmol, 108.1 mg)
-
Ytterbium perfluorooctanoate [Yb(PFO)₃] (1-2 mol%)
-
Solvent-free conditions
-
Reaction vial, magnetic stirrer, heating plate
Procedure:
-
Reactant Mixing: In a 10 mL reaction vial, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and the Yb(PFO)₃ catalyst (1-2 mol%).
-
Reaction: Heat the neat (solvent-free) mixture with stirring at 80-100 °C. Monitor the reaction progress by TLC.
-
Causality Insight: The Lewis acid catalyst, Yb(PFO)₃, activates the carbonyl groups of both the aldehyde and the β-ketoester, facilitating the initial condensation with phenylhydrazine to form a hydrazone intermediate. It also promotes the subsequent cyclization and dehydration/oxidation steps to form the aromatic pyrazole ring.[12] The solvent-free condition minimizes waste and can often accelerate the reaction.
-
-
Work-up and Purification: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The crude product can often be purified directly by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure tetrasubstituted pyrazole.
Bioactivity Context
This three-component synthesis is a powerful tool for creating libraries of compounds for screening. For example, pyrazole derivatives synthesized through similar MCRs have shown potent antibacterial activity. Several pyrazolic salts demonstrated significant activity against Staphylococcus aureus and Enterococcus faecalis with MIC values as low as 16 μg/L.[9] The ability to easily vary all three components (aldehyde, 1,3-dicarbonyl, and hydrazine) allows for a comprehensive exploration of the chemical space around a bioactive hit.
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Impure reagents, especially aldehydes which can oxidize. | Use freshly distilled or purified aldehydes. Ensure hydrazine is of high purity. |
| Inefficient catalyst (if used). | Check catalyst loading. For heterogeneous catalysts, ensure proper activation and surface area. | |
| Incorrect reaction temperature. | Optimize temperature. Some reactions are rapid at room temperature, while others require heating to overcome activation barriers. | |
| Formation of Side Products | Incorrect order of addition in sensitive reactions. | While most MCRs are robust, pre-mixing certain components (e.g., aldehyde and malononitrile) before adding the others can sometimes be beneficial. |
| Self-condensation of carbonyl compounds. | Ensure efficient stirring and proper catalyst dispersion to favor the multicomponent pathway. | |
| Purification Difficulties | Oily product or inseparable mixture. | Adjust recrystallization solvent. If using column chromatography, try different solvent polarities or use a gradient elution. |
Conclusion and Future Directions
Multicomponent reactions represent a cornerstone of modern synthetic chemistry, providing a highly efficient, economically viable, and environmentally conscious route to complex molecular architectures.[6][8] The protocols detailed herein for the synthesis of pyrano[2,3-c]pyrazoles and tetrasubstituted pyrazoles demonstrate the power of MCRs to rapidly generate libraries of bioactive compounds.
The future of this field will likely see the integration of other green technologies with MCRs, such as photocatalysis, electrochemical synthesis, and the use of flow reactors to further enhance efficiency, control, and sustainability in the quest for novel pyrazole-based therapeutics.[8]
References
-
Zhou, J., Zhou, Q., & Wan, J.-P. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Bravo, J. A., & Trilleras, J. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]
-
Winter, M., & Oestreich, M. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178–203. [Link]
-
Mishra, A., & Yadav, P. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Sustainability. [Link]
-
Al-Najjar, A. A., & Al-Salahi, R. A. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
-
Al-Warhi, T., Al-Qabas, R., & Al-Ghorbani, M. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(11), 2539. [Link]
-
Asghari, S., Ramezani, M., & Ramezani, M. (2021). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Polycyclic Aromatic Compounds, 41(5), 957-1002. [Link]
-
Winter, M., & Oestreich, M. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-203. [Link]
-
Mishra, A., & Yadav, P. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Sustainability. [Link]
-
Zidoune, C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Antibiotics, 13(12), 1119. [Link]
-
Fayed, E. A., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(24), 5961. [Link]
-
Bravo, J. A., & Trilleras, J. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]
-
Aggarwal, N., & Kumar, R. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Bioactive Compounds, 10(4), 213-228. [Link]
-
ResearchGate. (n.d.). Four component reaction for the synthesis of pyrazole based pyrido[2,3‐d] pyrimidine‐dione. [Link]
-
Al-Ghorbani, M., et al. (2018). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research, 10(8), 1-10. [Link]
-
ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]
-
ACS Green Chemistry Institute. (n.d.). Multicomponent Reactions. [Link]
-
Zhang, C., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. [Link]
-
de Souza, M. C. B. V., et al. (2021). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Medicinal Chemistry, 12(1), 10-29. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]
-
Woo, C. W., et al. (2012). Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. Journal of Medicinal Chemistry, 55(15), 6983-6997. [Link]
-
ResearchGate. (2015). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES AND THEIR EFFICACY AS ANTIMICROBIAL AGENTS. [Link]
Sources
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 4. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 6. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 10. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Application Notes and Protocols for 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile in Agricultural Chemistry Research
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Agrochemicals
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif has proven to be a remarkably versatile pharmacophore in the discovery and development of novel agrochemicals.[1] Its inherent chemical stability, coupled with the potential for diverse substitutions at various positions on the ring, allows for the fine-tuning of biological activity against a wide array of agricultural pests, including fungi, insects, and weeds.[2]
A multitude of commercially successful pesticides are built upon a pyrazole core, demonstrating the profound impact of this heterocycle on global food security.[1][3] For instance, pyrazole-containing compounds are prominent in fungicides that inhibit succinate dehydrogenase (SDHIs), a critical enzyme in the fungal respiratory chain.[1] In the realm of insecticides, phenylpyrazole derivatives famously act as potent antagonists of the γ-aminobutyric acid (GABA) receptor in the insect nervous system, leading to hyperexcitation and mortality.[4] Furthermore, certain pyrazole derivatives have been developed as effective herbicides that inhibit key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6]
This document provides detailed application notes and research protocols for the investigation of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile , a novel, uncharacterized pyrazole derivative. The protocols outlined herein are designed to systematically evaluate its potential as a lead compound for the development of new fungicides, insecticides, and herbicides. The methodologies are grounded in established principles of agrochemical research and provide a framework for elucidating the compound's biological activity and potential modes of action.
Hypothetical Synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
Diagram of a Plausible Synthetic Pathway
Caption: A plausible synthetic route to 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile.
Section 1: Fungicidal Activity Screening
The pyrazole scaffold is a key component in numerous commercial fungicides.[3] Therefore, a primary avenue of investigation for 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is its potential as an antifungal agent against economically important plant pathogens.
Protocol 1.1: In Vitro Mycelial Growth Inhibition Assay
This protocol is designed to provide a rapid and quantitative assessment of the compound's intrinsic fungitoxicity.
Objective: To determine the half-maximal effective concentration (EC₅₀) of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile against a panel of phytopathogenic fungi.
Materials:
-
2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile (test compound)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes (90 mm)
-
Cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Commercial fungicide (e.g., Pyraclostrobin) as a positive control
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of the test compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).
-
Media Preparation: Autoclave PDA and allow it to cool to approximately 50-55°C.
-
Amendment of Media: Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with DMSO only.
-
Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.
-
-
EC₅₀ Determination: Plot the inhibition percentage against the log of the compound concentration and determine the EC₅₀ value using probit analysis.
Data Presentation:
| Compound | EC₅₀ (µg/mL) against B. cinerea | EC₅₀ (µg/mL) against R. solani | EC₅₀ (µg/mL) against F. graminearum |
| 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile | Experimental Value | Experimental Value | Experimental Value |
| Pyraclostrobin (Positive Control) | Experimental Value | Experimental Value | Experimental Value |
Postulated Mechanism of Antifungal Action
Given the structural similarities to other pyrazole-based fungicides, 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile could potentially act as a respiratory inhibitor, specifically targeting succinate dehydrogenase (SDH) in the mitochondrial electron transport chain.[1] Inhibition of SDH would disrupt ATP production, leading to fungal cell death.
Diagram of a Hypothetical Antifungal Mechanism
Caption: Hypothetical inhibition of fungal SDH by the test compound.
Section 2: Insecticidal Activity Screening
The phenylpyrazole class of insecticides, such as fipronil, are known for their high efficacy.[4] The presence of the pyrazole ring in 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile warrants an investigation into its insecticidal properties.
Protocol 2.1: Leaf-Dip Bioassay for Foliar-Feeding Insects
This method is suitable for assessing the toxicity of the compound to insects that feed on plant leaves, such as the diamondback moth (Plutella xylostella).
Objective: To determine the half-maximal lethal concentration (LC₅₀) of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile against a target insect pest.
Materials:
-
2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile (test compound)
-
Acetone
-
Triton X-100 (surfactant)
-
Cabbage or other suitable host plant leaves
-
Third-instar larvae of Plutella xylostella
-
Ventilated containers
-
Commercial insecticide (e.g., Fipronil) as a positive control
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in acetone.
-
Treatment Solutions: Prepare a series of dilutions of the stock solution in water containing 0.1% Triton X-100.
-
Leaf Treatment: Dip cabbage leaf discs (5 cm diameter) into each treatment solution for 10-15 seconds.
-
Drying: Allow the treated leaf discs to air-dry completely.
-
Insect Exposure: Place one treated leaf disc into a ventilated container and introduce 10 third-instar larvae.
-
Incubation: Maintain the containers at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: Record the number of dead larvae after 48 hours. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
LC₅₀ Determination: Calculate the mortality percentage for each concentration, correct for control mortality using Abbott's formula, and determine the LC₅₀ value through probit analysis.
Data Presentation:
| Compound | LC₅₀ (µg/mL) against P. xylostella |
| 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile | Experimental Value |
| Fipronil (Positive Control) | Experimental Value |
Postulated Mechanism of Insecticidal Action
Many pyrazole insecticides function as neurotoxins by blocking the GABA-gated chloride channels in the central nervous system of insects.[4] This leads to hyperexcitation of the nervous system, convulsions, and eventual death. It is plausible that 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile could share this mode of action.
Diagram of a Hypothetical Insecticidal Mechanism
Sources
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tsijournals.com [tsijournals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
This guide provides in-depth troubleshooting and frequently asked questions for researchers and drug development professionals engaged in the synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile. As a Senior Application Scientist, this resource is designed to be a self-validating system, explaining the causality behind experimental choices to enhance reproducibility and yield.
Introduction
The synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is a critical step in the development of various pharmaceutical intermediates. Achieving a high yield of a pure product can be challenging. This guide addresses common issues encountered during the synthesis, providing evidence-based solutions and detailed protocols.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions based on established chemical principles.
Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I rectify this?
Answer: Low or no yield in this synthesis can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. A common route for this synthesis involves the cyanation of a halogenated pyrazole precursor.
Potential Causes & Solutions:
-
Incomplete Halogenation of the Pyrazole Ring: The initial step often involves the halogenation of 1,5-dimethyl-1H-pyrazol-3(2H)-one. Incomplete halogenation will result in unreacted starting material, which will not proceed to the final product.
-
Troubleshooting:
-
Verify Halogenation: Confirm the completion of the halogenation step using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
Optimize Conditions: If incomplete, consider increasing the reaction time, temperature, or the equivalents of the halogenating agent (e.g., POCl₃, SOCl₂).
-
-
-
Ineffective Cyanation Reaction: The displacement of the halide with a cyanide group is a critical nucleophilic substitution.
-
Troubleshooting:
-
Choice of Cyanide Source: The choice of cyanide source is crucial. While alkali metal cyanides (NaCN, KCN) are common, their solubility in organic solvents can be limited. The use of copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction can be more effective for aryl and heteroaryl halides.
-
Solvent and Temperature: The reaction often requires a high-boiling point polar aprotic solvent like DMF, NMP, or DMSO to facilitate the dissolution of the cyanide salt and to provide the necessary energy for the reaction. Ensure the reaction is heated sufficiently, often in the range of 100-150 °C.
-
Catalyst: For less reactive halides, the addition of a palladium or nickel catalyst can be beneficial.
-
-
Formation of Significant Side Products
Question: My final product is contaminated with significant side products. What are these impurities and how can I minimize their formation?
Answer: Side product formation is a common issue, often arising from competing reaction pathways or degradation of the product under the reaction conditions.
Potential Side Products & Mitigation Strategies:
-
Hydrolysis of the Nitrile: The nitrile group is susceptible to hydrolysis to the corresponding carboxylic acid or amide, especially if water is present in the reaction mixture at high temperatures.
-
Mitigation:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
Work-up Procedure: Quench the reaction with cold water or ice and proceed with the extraction promptly to minimize contact time with water at elevated temperatures.
-
-
-
Dimerization or Polymerization: Under strongly basic or high-temperature conditions, side reactions involving the pyrazole ring or the acetonitrile moiety can occur.
-
Mitigation:
-
Control Stoichiometry: Use the correct stoichiometry of reagents to avoid excess base or other reactive species.
-
Temperature Control: Avoid excessive heating. Monitor the reaction temperature closely and maintain it within the optimal range determined through optimization studies.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting material for this synthesis?
A common and commercially available starting material is 1,5-dimethyl-1H-pyrazol-3(2H)-one. This can be halogenated, typically chlorinated or brominated, at the 3-position to provide the precursor for the cyanation step.
Q2: Are there alternative synthetic routes to 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile?
Yes, an alternative approach involves the construction of the pyrazole ring from a precursor already containing the acetonitrile moiety. For example, the reaction of a β-keto nitrile with a substituted hydrazine. However, the functionalization of a pre-existing pyrazole ring is often more direct.
Q3: What are the recommended purification techniques for the final product?
The purification of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile typically involves the following steps:
-
Aqueous Work-up: After completion of the reaction, the mixture is cooled and quenched with water. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: The crude product is often purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: For obtaining a highly pure product, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.
Q4: What are the key safety precautions to consider during this synthesis?
-
Cyanide Handling: All cyanide salts (e.g., NaCN, KCN, CuCN) are highly toxic. Handle them with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use.
-
Acidic Quench: Quenching a reaction containing cyanide salts with acid will generate highly toxic hydrogen cyanide (HCN) gas. Ensure the work-up procedure is performed in a way that avoids acidification of the cyanide-containing aqueous layer.
-
High Temperatures: The reaction is often run at high temperatures. Use appropriate heating mantles and ensure the reaction setup is secure.
Experimental Protocols & Data
Table 1: Typical Reaction Parameters for Cyanation
| Parameter | Condition | Rationale |
| Starting Material | 3-Chloro-1,5-dimethyl-1H-pyrazole | A common halogenated precursor. |
| Cyanide Source | Copper(I) Cyanide (CuCN) | Often more effective than alkali cyanides for heteroaryl halides. |
| Solvent | N,N-Dimethylformamide (DMF) | A high-boiling polar aprotic solvent that facilitates the reaction. |
| Temperature | 120-140 °C | Provides the necessary activation energy for the nucleophilic substitution. |
| Reaction Time | 4-8 hours | Typical duration, but should be monitored by TLC or LC-MS. |
Step-by-Step Protocol for Cyanation
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-1,5-dimethyl-1H-pyrazole (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Solvent Addition: Add anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Heating: Heat the reaction mixture to 130 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench with a solution of aqueous ammonia and stir for 30 minutes.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: A decision tree to diagnose and resolve low product yield.
References
-
Rosenmund–von Braun reaction. Wikipedia. [Link]
Technical Support Center: Purification of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
Welcome to the technical support center for the purification of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important pyrazole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is a key building block in the synthesis of various biologically active compounds.[1][2] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the pharmacological profile of the final product. The purification process, however, can be hampered by several factors, including the presence of isomeric impurities, starting materials, and byproducts from side reactions. This guide will address these challenges with practical, field-proven solutions.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific issues you may encounter during the purification of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile.
Issue 1: My final product shows the presence of an isomeric impurity by NMR/LC-MS.
Question: After synthesis and initial work-up, I'm observing a persistent isomeric impurity. What is the likely source of this impurity and how can I remove it?
Answer:
Causality: The most probable isomeric impurity is 2-(2,5-dimethyl-2H-pyrazol-3-yl)acetonitrile. The formation of N-alkylated pyrazole isomers is a common challenge in pyrazole synthesis, arising from the alkylation of the tautomeric pyrazole precursor.[3] The ratio of these isomers can be influenced by reaction conditions such as the solvent, base, and alkylating agent used.
Troubleshooting Protocol:
-
Reaction Monitoring:
-
Utilize Thin Layer Chromatography (TLC) to monitor the progress of your reaction. A typical mobile phase for pyrazole derivatives is a mixture of ethyl acetate and hexane.[2] By co-spotting your reaction mixture with the starting materials, you can track the formation of the product and potential byproducts.
-
-
Column Chromatography:
-
Flash column chromatography is the most effective method for separating pyrazole isomers.[4]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution with a mixture of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The optimal gradient will depend on the specific isomer ratio and should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure fractions of the desired isomer.
-
Diagram: Workflow for Isomer Separation
Caption: Workflow for the separation of pyrazole isomers.
Issue 2: My purified product is an oil or a low-melting solid with a brownish tint.
Question: I've isolated my product, but it's not a clean, crystalline solid. How can I improve its physical appearance and purity?
Answer:
Causality: The oily or discolored nature of the product can be due to residual solvents, minor impurities, or the inherent physical properties of the compound. Recrystallization is a powerful technique to address these issues.
Troubleshooting Protocol:
-
Solvent Selection for Recrystallization:
-
The ideal recrystallization solvent should dissolve the compound at high temperatures but not at low temperatures.
-
Based on general practices for pyrazole derivatives, consider the following solvents or solvent systems:
-
Perform small-scale solubility tests to find the optimal solvent.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Issue 3: I'm concerned about the stability of the nitrile group during purification.
Question: Can the nitrile group in my compound hydrolyze to a carboxylic acid or amide during purification, especially with chromatography on silica gel or during an aqueous workup?
Answer:
Causality: Nitrile groups can be susceptible to hydrolysis under either acidic or basic conditions, particularly at elevated temperatures, to form amides and subsequently carboxylic acids.[7][8] While silica gel is slightly acidic, prolonged exposure during column chromatography, especially with protic solvents in the mobile phase, could potentially lead to minor hydrolysis.
Troubleshooting Protocol:
-
Neutralize the Crude Product: Before chromatographic purification, ensure that any acidic or basic residues from the synthesis are neutralized during the workup. A wash with a saturated sodium bicarbonate solution followed by a water wash is generally sufficient.
-
Minimize Contact Time with Silica Gel:
-
Use flash column chromatography rather than gravity chromatography to reduce the time the compound spends on the column.
-
Choose a mobile phase that provides good separation (a difference in Rf values of at least 0.2) to allow for rapid elution.
-
-
Alternative Purification Methods:
-
If hydrolysis is a significant concern, consider recrystallization as a primary purification method, as it avoids the use of silica gel.
-
For thermally stable compounds, vacuum distillation could be an option if the boiling point is within a reasonable range.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials and potential byproducts I should be aware of? A1: The synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile often involves the reaction of a pyrazole precursor with a reagent that introduces the acetonitrile moiety. Common starting materials can include 3(5)-methyl-1H-pyrazole, which is then dimethylated.[3] Key byproducts can include the isomeric 2-(2,5-dimethyl-2H-pyrazol-3-yl)acetonitrile, unreacted starting materials, and potentially products from side reactions involving the nitrile group.
Q2: How can I effectively monitor the purity of my fractions during column chromatography? A2: Thin Layer Chromatography (TLC) is the most convenient method.[9] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) and visualize the spots under a UV lamp. Staining with iodine can also be effective.
Q3: What analytical techniques are best for confirming the purity and identity of the final product? A3: A combination of techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and check for impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.
-
Infrared Spectroscopy (IR): To confirm the presence of key functional groups, such as the nitrile (C≡N) stretch.
Q4: My compound seems to be sensitive to heat. What precautions should I take? A4: If you suspect thermal instability, avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40°C) and reduce the pressure gradually. For drying, a vacuum oven at room temperature is preferable to a high-temperature oven.
Conclusion
The successful purification of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile relies on a systematic approach to identifying and addressing potential impurities. By understanding the likely side products of the synthesis and employing appropriate purification techniques such as flash column chromatography and recrystallization, researchers can obtain this valuable compound with the high degree of purity required for its use in drug discovery and development. Always rely on a combination of analytical methods to confirm the purity and identity of your final product.
References
- Garg, U., Sareen, V., Khatri, V., & Chaugh, S. (2002). Synthesis and anti-inflammatory activity of some new 3,5-dimethyl-1-phenyl-4-(substituted-azo) pyrazoles. Indian Journal of Heterocyclic Chemistry, 12(2), 139-142.
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]
- Rusak, N. N., Koldobskii, G. I., & Ostrovskii, V. A. (2011). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Russian Journal of General Chemistry, 81(8), 1716-1720.
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
- Method for purifying pyrazoles. (2011).
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
-
Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties. (2022). ResearchGate. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). Molecules. [Link]
- Column chromatography conditions for separating pyrazole isomers. (n.d.). Benchchem.
-
The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]
- Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. (2025).
- Process for the hydrolysis of nitriles. (1975).
- Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.).
-
Selective hydrolysis of the nitrile group at position 2 of indoles. Conditions. (2019). ResearchGate. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). MDPI. [Link]
-
What solvent should I use to recrystallize pyrazoline? (2017). ResearchGate. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
Identifying and minimizing side products in pyrazole synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for pyrazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the pyrazole core. The formation of this valuable heterocycle, while often straightforward, is frequently complicated by the emergence of side products, most notably regioisomers.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles that govern these side reactions, providing you with the expert insights needed to troubleshoot and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during pyrazole synthesis.
Q1: My pyrazole synthesis has a low yield. What are the primary causes?
Low yields in pyrazole synthesis, particularly in classic condensations like the Knorr synthesis, often stem from issues with starting material quality, suboptimal reaction conditions, or competing side reactions.[1]
Causality-Driven Troubleshooting Steps:
-
Assess Starting Material Purity: Hydrazine derivatives can degrade over time, and impurities in the 1,3-dicarbonyl compound can introduce competing reaction pathways.[1] Always use freshly purified or newly opened reagents.
-
Optimize Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess (1.1-1.2 equivalents) of the hydrazine reagent can often drive the reaction to completion, especially if the dicarbonyl is prone to enolization or other equilibria.[1]
-
Control Reaction pH: Acid catalysis is typically necessary for the initial condensation to form the hydrazone intermediate and for the final dehydration step.[3][4] However, excessively acidic conditions can promote side reactions. For reactions involving β-ketoesters, a few drops of glacial acetic acid are often sufficient.[4] If using a hydrazine salt (e.g., hydrochloride), the resulting acidity can sometimes be detrimental; adding a mild base like sodium acetate can buffer the system and lead to a cleaner reaction.[4]
-
Temperature and Time: The Knorr synthesis is often exothermic.[4] For highly reactive substrates, cooling may be necessary to prevent side reactions. For less reactive partners, heating might be required. It is crucial to monitor the reaction's progress by TLC or LC-MS to avoid prolonged heating that could lead to decomposition.[1][4]
Q2: I'm reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine and I'm getting a mixture of two products. Why is this happening?
This is the most common side reaction in pyrazole synthesis: the formation of regioisomers. It occurs because the two carbonyl groups of an unsymmetrical 1,3-dicarbonyl compound have different electronic and steric environments. The substituted hydrazine has two different nitrogen atoms (the substituted N-1 and the unsubstituted N-2), and the initial nucleophilic attack can occur from the more nucleophilic nitrogen at either of the two carbonyl carbons.[1][2]
This leads to two different cyclization pathways and, ultimately, two distinct pyrazole regioisomers.[5] The final ratio is a sensitive function of the reaction conditions and the nature of the substituents.
The diagram below illustrates how an unsymmetrical dicarbonyl (R1 ≠ R3) reacts with a substituted hydrazine (R') to form two possible regioisomeric pyrazoles. The pathway is determined by which nitrogen attacks which carbonyl first.
Caption: Formation of regioisomers from unsymmetrical reagents.
Q3: How can I control the regioselectivity to favor the formation of a single pyrazole isomer?
Controlling regioselectivity is a central challenge and is influenced by a combination of steric effects, electronic effects, and reaction conditions.[1] There is no universal solution, but the following strategies have proven effective.
1. Exploit Electronic and Steric Differences:
-
Electronic Effects: A highly electron-deficient carbonyl group will be more susceptible to nucleophilic attack. For example, in a trifluoromethyl-substituted diketone, the initial attack of the hydrazine's NH2 group will preferentially occur at the carbonyl adjacent to the electron-withdrawing CF3 group.[2]
-
Steric Hindrance: A sterically hindered carbonyl group will disfavor attack. The less-hindered carbonyl will react preferentially.
-
Hydrazine Nucleophilicity: In a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the terminal -NH2 group is generally more nucleophilic and less sterically hindered than the substituted -NHR group, and will therefore perform the initial attack.[2]
2. Optimize Reaction Conditions: The choice of solvent and catalyst can dramatically alter the isomeric ratio by stabilizing one transition state over the other.
| Condition | Rationale & Causality | Typical Outcome | Reference |
| Solvent | Polar protic solvents (e.g., Ethanol) are traditional but often give poor selectivity. Fluorinated alcohols (TFE, HFIP) can dramatically increase regioselectivity, potentially by modulating the hydrazine's nucleophilicity or stabilizing specific intermediates through hydrogen bonding. Aprotic dipolar solvents (e.g., DMF, DMAc) in an acidic medium can also enhance selectivity and reaction rates. | Improved selectivity for one isomer. | [2][5] |
| pH/Catalyst | Strongly acidic conditions (e.g., using hydrazine salts in DMAc with added HCl) can accelerate dehydration steps and favor the thermodynamic product.[2] Milder acidic conditions (e.g., acetic acid) may favor the kinetic product. | Can switch selectivity between kinetic and thermodynamic isomers. | [2] |
| Temperature | Lower temperatures generally favor the kinetic product (the one formed fastest), while higher temperatures allow the reaction to equilibrate and form the more stable thermodynamic product. | Control over kinetic vs. thermodynamic product distribution. | [6] |
Q5: I see evidence of a pyrazolone or pyrazoline byproduct. How can I avoid this?
-
Pyrazolone Formation: This can occur when using β-ketoesters as the 1,3-dicarbonyl component. The resulting product can exist in different tautomeric forms, including the pyrazolone form, which is an isomer of the desired hydroxy-pyrazole.[7] While often a tautomeric equilibrium, reaction conditions can favor one form. Ensuring complete dehydration during the final cyclization step is key. Using a dehydrating agent or azeotropic removal of water with a solvent like toluene can favor the aromatic pyrazole.
-
Pyrazoline (Dihydropyrazole) Formation: Pyrazolines are common intermediates in pyrazole synthesis.[2][8] If the final aromatization step (elimination of water) is incomplete, the pyrazoline may be isolated as a major byproduct. This can be addressed by increasing the reaction temperature, extending the reaction time, or ensuring adequate acid catalysis.[4] In some synthetic routes, an explicit oxidation step (e.g., using bromine or simply heating in DMSO under oxygen) is required to convert a stable pyrazoline intermediate to the final pyrazole.[8]
Part 2: Validated Experimental Protocols
These protocols provide a starting point for practical laboratory work, emphasizing the steps critical for minimizing side products.
Protocol 1: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol is adapted from literature procedures that successfully control regioselectivity by leveraging solvent effects.[2][5]
Objective: To synthesize a single regioisomer of a pyrazole from an unsymmetrical 1,3-diketone and methylhydrazine.
Materials:
-
1-Phenyl-1,3-butanedione (Benzoylacetone)
-
Methylhydrazine
-
2,2,2-Trifluoroethanol (TFE)
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous MgSO4, silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-1,3-butanedione (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (approx. 0.2 M concentration).
-
Reagent Addition: Slowly add methylhydrazine (1.1 eq) to the stirred solution at room temperature. Causality Note: The use of TFE as a solvent is critical for enhancing regioselectivity compared to standard solvents like ethanol.[5]
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the TFE under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product is a mixture of regioisomers, but should be highly enriched in one. Purify the major isomer via flash column chromatography on silica gel.[9]
Protocol 2: HPLC Method for Quantifying Pyrazole Isomer Ratios
Accurate quantification of the product mixture is essential for optimizing reaction conditions.
Objective: To separate and quantify two pyrazole regioisomers using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Instrumentation & Materials:
-
HPLC system with a UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid[10][11]
-
Mobile Phase B: Acetonitrile (MeCN) with 0.1% TFA
-
Sample dissolved in a 50:50 mixture of Mobile Phase A:B
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 80% A / 20% B) for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Sample Injection: Inject 5-10 µL of the dissolved crude reaction mixture.
-
Elution Gradient: Run a linear gradient to separate the isomers. A typical gradient might be:
-
0-2 min: Hold at 20% B
-
2-20 min: Ramp from 20% B to 80% B
-
20-25 min: Hold at 80% B
-
25-27 min: Return to 20% B
-
27-30 min: Re-equilibrate at 20% B
-
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 210 nm) where both isomers have strong absorbance.
-
Quantification: The relative ratio of the two isomers can be determined by integrating the peak areas, assuming similar extinction coefficients. For absolute quantification, a calibration curve with pure standards of each isomer is required.
Part 3: Logical Troubleshooting Workflow
When an unexpected side product appears or the yield is low, a systematic approach is necessary. The following workflow guides the logical process of identifying the problem and finding a solution.
Caption: A logical workflow for troubleshooting pyrazole synthesis.
References
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare . Available at: [Link]
-
Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - MDPI . Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal . Available at: [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare . Available at: [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube . Available at: [Link]
-
Knorr pyrrole synthesis - Wikipedia . Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI . Available at: [Link]
-
synthesis of pyrazoles - YouTube . Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH . Available at: [Link]
-
(PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate . Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research . Available at: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) . Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline . Available at: [Link]
- Process for the regioselective synthesis of pyrazoles - Google Patents.
-
Pyrrole synthesis - Organic Chemistry Portal . Available at: [Link]
-
Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - RSC Publishing . Available at: [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona . Available at: [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - NIH . Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH . Available at: [Link]
-
4 - Organic Syntheses Procedure . Available at: [Link]
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DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE . Available at: [Link]
-
Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides | Organic Chemistry | ChemRxiv | Cambridge Open Engage . Available at: [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI . Available at: [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies . Available at: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity . Available at: [Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) . Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. ijcpa.in [ijcpa.in]
Technical Support Center: Optimization of Pyrazole Acetonitrile Synthesis
Welcome to the technical support center for the synthesis of pyrazole acetonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical scaffold. Pyrazole rings are key components in numerous pharmaceuticals, making the efficient and controlled synthesis of their derivatives a critical task.[1]
This document moves beyond standard protocols to provide in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the causality behind procedural choices.
Core Synthetic Pathway: The Knorr Pyrazole Synthesis
The most fundamental and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[2][3] For pyrazole acetonitrile synthesis, a common precursor is a β-ketonitrile.
The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[2] Understanding this pathway is crucial for diagnosing issues related to regioselectivity and byproduct formation.
Reaction Mechanism Overview```dot
Caption: Systematic workflow for troubleshooting low reaction yield.
Section 2: Poor Purity & Side Product Formation
Question: My reaction produces the desired product, but it's contaminated with a significant amount of an isomeric byproduct. How can I improve regioselectivity?
Answer: The formation of regioisomers is the most common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. [1]
-
Causality: The two nitrogen atoms of a substituted hydrazine (e.g., phenylhydrazine) have different nucleophilicities. Similarly, the two carbonyl groups of an unsymmetrical β-ketonitrile have different electrophilicities. The initial nucleophilic attack can occur at either carbonyl group, leading to two different isomeric products. [1]* Authoritative Insight: The regioselectivity is governed by a delicate balance of steric and electronic factors. For instance, with aryl hydrazines, the primary amine (-NH2) is typically more nucleophilic and will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon. [1]* Strategic Solutions:
-
Solvent and Acidity Control: This is the most powerful tool. Switching from a protic solvent like ethanol to a dipolar aprotic solvent (e.g., DMF, NMP) in the presence of a strong acid (like HCl) can dramatically improve regioselectivity, often favoring one isomer by over 98:2. [1] 2. Substrate Modification: If possible, modifying the substituents on the dicarbonyl compound can increase the steric or electronic difference between the two carbonyls, thus favoring one reaction pathway. For example, a bulky substituent will sterically hinder the nearest carbonyl group, directing the initial attack to the other carbonyl.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the kinetic preference for the formation of one isomer over the other.
-
| Parameter | Condition A (Low Selectivity) | Condition B (High Selectivity) | Rationale |
| Solvent | Ethanol (Protic) | DMF (Aprotic, Polar) | Aprotic solvents can better stabilize charged intermediates and influence the transition state energy, favoring one pathway. [1] |
| Catalyst | None or weak acid | Strong Acid (e.g., HCl) | Acid catalysis can differentially activate the two carbonyl groups, enhancing the inherent electronic differences. [1] |
| Temperature | Reflux | Room Temperature | Lower temperatures can amplify small differences in activation energy between the two competing pathways. |
Section 3: Work-up and Purification Challenges
Question: I have difficulty isolating my pyrazole acetonitrile product. It seems to be soluble in both aqueous and organic layers during extraction, or it fails to crystallize.
Answer: Isolation issues are common for polar, nitrogen-containing heterocycles.
-
Emulsion during Extraction:
-
Cause: The amphiphilic nature of some pyrazole derivatives can lead to emulsions during aqueous work-up.
-
Solution: Use a saturated brine (NaCl solution) wash instead of deionized water. This increases the polarity of the aqueous phase, forcing the organic product into the organic layer more effectively. Breaking up the emulsion may also be aided by adding more organic solvent or gentle centrifugation.
-
-
Failure to Crystallize:
-
Cause: The product may be an oil, or impurities may be inhibiting crystal lattice formation.
-
Solution:
-
Purification First: Do not rely on crystallization for gross purification. First, purify the crude product using silica gel column chromatography. A gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) is typically effective.
-
Salt Formation: If the purified product is still an oil, consider converting it into an acid addition salt (e.g., hydrochloride or sulfate). These salts are often highly crystalline and can be easily precipitated from organic solvents, providing a simple and effective method of purification and solidification. [4]After isolation, the salt can be neutralized with a mild base to recover the free pyrazole.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting materials and the product (e.g., 30-50% Ethyl Acetate in Hexanes). The pyrazole product is typically more polar than the dicarbonyl starting material but may have a similar polarity to the hydrazine. Co-spotting your reaction mixture with the starting materials is essential. The product spot should also be UV active. For quantitative analysis, HPLC or GC-MS are recommended.
Q2: Are there any specific safety precautions for pyrazole acetonitrile synthesis? A: Yes. Hydrazine and its derivatives are toxic and potential carcinogens; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Diazoacetonitrile, used in some alternative syntheses, is explosive and should only be generated and used in situ by experienced chemists following established safety protocols. [6] Q3: Can I use microwave-assisted synthesis for this reaction? A: Absolutely. Microwave-assisted organic synthesis (MAOS) is an excellent technique for accelerating pyrazole synthesis. It can dramatically reduce reaction times from hours to minutes and often improves yields by providing uniform, rapid heating. Several reports detail facile and efficient microwave-assisted pyrazole syntheses. [7]
References
-
Al-Mulla, A. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Ma, J.-A., et al. (2018). Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile. ResearchGate. [Link]
-
Chem V20. (2019). synthesis of pyrazoles. YouTube. [Link]
-
Venkatesh, P. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
- Fischer, R., et al. (2011). Method for purifying pyrazoles.
-
Shaabani, A., et al. (2017). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. [Link]
-
Karami, B., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]
-
Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. [Link]
-
ResearchGate. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]
-
ResearchGate. (2022). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Troubleshooting regioselectivity in N-methyl pyrazole condensation
Welcome to the technical support center for N-methyl pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselectivity in pyrazole condensation and alkylation reactions. As Senior Application Scientists, we have compiled this guide based on established literature and practical field experience to help you troubleshoot common issues and optimize your synthetic strategies.
Guide Structure
This guide is structured to address the most pressing challenges related to regioselectivity in N-methyl pyrazole synthesis. We will cover two primary synthetic routes and their associated problems:
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FAQs: Regioselectivity in Pyrazole Formation via Condensation
-
FAQs: Regioselectivity in Direct N-Methylation of Pyrazoles
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Troubleshooting Guide: Common Experimental Issues
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Protocols & Methodologies
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References
FAQs: Regioselectivity in Pyrazole Formation via Condensation
This section addresses questions related to the classic approach of condensing a 1,3-dicarbonyl compound with methylhydrazine.
Question: My condensation of an unsymmetrical 1,3-diketone with methylhydrazine is producing a mixture of regioisomers. What are the primary factors controlling the regioselectivity?
Answer: This is a classic and frequently encountered challenge. The formation of two possible regioisomers arises from the two non-equivalent nitrogen atoms of methylhydrazine attacking the two different carbonyl carbons of your diketone. The outcome is a delicate balance of several factors:
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Electronic Effects of Substituents: The most significant factor is the electronic nature of the substituents (R1 and R3) on the 1,3-diketone. A strong electron-withdrawing group (e.g., a trifluoromethyl group, -CF₃) will render the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1]
-
Nucleophilicity of Methylhydrazine: Methylhydrazine has two nucleophilic centers: the primary amine (-NH₂) and the secondary amine (-NHCH₃). The -NH₂ group is generally considered the more nucleophilic of the two. The initial attack is often dictated by the interaction of the most nucleophilic nitrogen with the most electrophilic carbonyl.
-
Reaction Kinetics vs. Thermodynamics: The initial point of attack does not always determine the final product. The reaction proceeds through several intermediates, including a hemiaminal and a hydrazone.[1] If the initial steps are reversible, the reaction may favor the thermodynamically most stable pyrazole product. Conditions that favor kinetic control (e.g., lower temperatures) may yield a different isomeric ratio than those under thermodynamic control (e.g., higher temperatures, longer reaction times).
-
Solvent Choice: The solvent plays a crucial role in mediating the reaction pathway. Standard solvents like ethanol often lead to mixtures.[1] Highly polar, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[1] These solvents can stabilize key intermediates and influence the relative rates of competing pathways.
Question: How can I rationally predict which regioisomer will be the major product?
Answer: Predicting the major isomer involves analyzing the interplay between the diketone's electronics and the hydrazine's nucleophilicity.
A general rule of thumb is that the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the diketone. In methylhydrazine, the unsubstituted -NH₂ is the more nucleophilic nitrogen. Therefore, it will preferentially attack the carbonyl carbon that is adjacent to a more strongly electron-withdrawing substituent.
The subsequent cyclization then determines the final structure. The reaction mechanism is visualized below.
Caption: Competing pathways in pyrazole condensation.
It's important to note that while this provides a good starting hypothesis, steric hindrance around a carbonyl group can also influence the site of attack, sometimes overriding electronic effects. Experimental validation is always necessary.
FAQs: Regioselectivity in Direct N-Methylation of Pyrazoles
This section focuses on the alternative strategy of forming the pyrazole ring first and then introducing the methyl group.
Question: I am trying to N-methylate my 3,5-disubstituted pyrazole and I'm getting a mixture of the N1 and N2 methylated products. How can I control this?
Answer: The direct N-alkylation of an unsymmetrically substituted pyrazole often leads to a mixture of regioisomers because the two nitrogen atoms of the pyrazole ring have similar nucleophilicity.[2] The final product ratio is highly dependent on the reaction conditions, which can be tuned to favor one isomer over the other.
Key factors include:
-
Base and Counter-ion: The choice of base is critical. The nature of the cation from the base (e.g., K⁺ from K₂CO₃, Na⁺ from NaH) can influence the site of alkylation. It is proposed that the metal ion can coordinate with nearby functional groups on the pyrazole ring, sterically blocking one of the nitrogen atoms and directing the alkylating agent to the other.[2]
-
Substituent Effects: The electronic and steric properties of the existing substituents on the pyrazole ring play a major role. Bulky groups can sterically hinder the adjacent nitrogen atom, favoring methylation at the more accessible nitrogen. Functional groups capable of chelation can direct alkylation, as mentioned above.[2]
-
Alkylating Agent: While methyl iodide is common, other methylating agents might offer different selectivity profiles based on their reactivity and steric bulk.
-
Solvent: The polarity and coordinating ability of the solvent can influence the dissociation of the pyrazolate salt and the solvation of the cation, thereby affecting the regiochemical outcome.
One study demonstrated that by tuning the substituents on the pyrazole ring, specifically by converting an acetyl group to a hydrazone, the regioselectivity of N-alkylation could be significantly enhanced, often leading to a single isomer.[2] This highlights the power of substrate modification as a tool to control regioselectivity.
Troubleshooting Guide: Common Experimental Issues
| Problem Statement | Potential Cause(s) | Recommended Troubleshooting Steps & Explanation |
| 1. Poor or Unexpected Regioselectivity in Condensation | - Solvent Choice: Using standard solvents like ethanol or methanol often results in poor selectivity.[1] - Reaction Control: The reaction may be under thermodynamic control when kinetic control is desired, or vice-versa. | - Switch to a Fluorinated Alcohol Solvent: Re-run the reaction using 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP). These solvents have been shown to dramatically increase regioselectivity.[1] - Modify Temperature: Attempt the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled product. Conversely, running the reaction at reflux for an extended period may favor the thermodynamically more stable isomer. |
| 2. Formation of an Inseparable Mixture of Isomers | - Similar Polarity: The two regioisomers may have very similar polarities, making separation by standard column chromatography difficult. | - Attempt Derivatization: If a suitable functional group is present, derivatize the mixture to alter the polarity of one isomer selectively, facilitating separation. - Change Chromatographic Conditions: Explore different solvent systems for column chromatography. If unsuccessful, consider preparative HPLC or SFC (Supercritical Fluid Chromatography). - Re-evaluate Synthetic Strategy: It may be more efficient to pursue a different synthetic route that offers higher intrinsic selectivity, such as a stepwise procedure instead of a one-pot reaction.[3] |
| 3. Difficulty in Assigning the Structure of the Major Isomer | - Ambiguous 1D NMR: Standard ¹H and ¹³C NMR spectra may not be sufficient to distinguish between the two regioisomers. | - Utilize 2D NMR Spectroscopy: This is the most definitive method. - NOESY/ROESY: Look for through-space correlations between the N-methyl protons and protons on the adjacent C3 or C5 substituent. A correlation will unambiguously identify the isomer.[3] - HMBC: Look for long-range (²J or ³J) correlations between the N-methyl protons and the C3 and C5 carbons of the pyrazole ring. The specific correlation pattern will confirm the position of the methyl group.[3] |
Protocols & Methodologies
Protocol 1: General Procedure for Regioselective N-Methyl Pyrazole Synthesis using TFE
This protocol is adapted from methodologies that emphasize improved regioselectivity through the use of fluorinated alcohol solvents.[1]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl starting material (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Reagent Addition: Add methylhydrazine (1.1 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Workup: Upon completion, remove the TFE under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the desired N-methyl pyrazole regioisomer.
-
Characterization: Confirm the structure and assess the isomeric ratio using NMR spectroscopy (¹H, ¹³C, and 2D techniques like NOESY or HMBC).
Protocol 2: Characterization of Regioisomers by 2D NMR
This workflow outlines the logic for using 2D NMR to assign the correct structure to your isolated pyrazole.
Caption: Decision workflow for isomer assignment using NOESY.
References
-
Butini, M. et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]
-
Corral, J. et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Edilova, Y. O. et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Corral, J. et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. Available at: [Link]
-
Li, Y. et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
Sources
Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyrazole Synthesis
Welcome to the Technical Support Center for large-scale pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing exothermic reactions during the scale-up of pyrazole synthesis. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to ensure process safety and efficiency.
Introduction: The Challenge of Exotherms in Pyrazole Synthesis
Pyrazoles are a critical class of heterocyclic compounds with broad applications in the pharmaceutical and agrochemical industries.[1][2] The synthesis of pyrazoles, most classically achieved through the Knorr synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1][3][4] While seemingly straightforward, these condensation reactions are often highly exothermic, presenting significant challenges during large-scale production.[5][6]
The heat generated during the reaction can lead to a rapid increase in temperature and pressure within the reactor.[7][8] If not effectively controlled, this can result in a thermal runaway, a dangerous situation where the reaction rate accelerates uncontrollably, potentially leading to equipment failure, explosions, and the release of toxic materials.[7][9][10] Therefore, a thorough understanding of the reaction thermodynamics and the implementation of robust control strategies are paramount for safe and successful scale-up.[11][12]
This guide will address common issues encountered during large-scale pyrazole synthesis in a question-and-answer format, providing both the "what to do" and the critical "why you're doing it."
Frequently Asked Questions (FAQs)
Q1: We are observing a sharper than expected temperature spike during the initial addition of hydrazine hydrate. What are the immediate steps to take, and what are the likely causes?
A1: An unexpectedly sharp temperature increase during reagent addition is a critical warning sign of a potential loss of control.
Immediate Actions:
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Stop Reagent Addition: Immediately halt the feed of hydrazine hydrate.
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Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity. This may involve increasing the flow rate of the cooling medium or decreasing its temperature.
-
Ensure Adequate Agitation: Verify that the reactor's agitator is functioning correctly to ensure proper heat distribution and prevent localized hot spots.
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Monitor Pressure: Keep a close watch on the reactor's pressure gauge. A rapid pressure increase indicates the potential for boiling of the solvent or decomposition of reagents.
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Prepare for Emergency Shutdown: If the temperature continues to rise uncontrollably despite these measures, initiate your laboratory's or facility's emergency shutdown procedure.[13][14]
Likely Causes & Long-Term Solutions:
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Addition Rate is Too High: The most common cause is adding the hydrazine hydrate too quickly. The rate of heat generation is exceeding the rate of heat removal by the cooling system.
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Solution: Reduce the addition rate. A semi-batch process, where the hydrazine is added slowly and controllably, is often preferred for exothermic reactions.[6]
-
-
Inadequate Cooling Capacity: The reactor's cooling system may be insufficient for the scale of the reaction.
-
Solution: Before scaling up, perform a thorough heat transfer calculation to ensure your reactor's cooling capacity is adequate. Consider using a lower temperature cooling medium if possible.
-
-
Poor Mixing: Insufficient agitation can lead to localized areas of high reactant concentration and temperature.
-
Solution: Optimize the agitator speed and design to ensure efficient mixing.
-
-
Concentration Issues: The concentration of your reactants may be too high, leading to a more vigorous reaction.
-
Solution: Consider diluting the reaction mixture with an appropriate solvent to increase the thermal mass and help absorb the heat of reaction.[6]
-
Troubleshooting Guide
Issue 1: Difficulty in Maintaining a Stable Reaction Temperature
Question: Our process struggles to maintain a consistent temperature, with frequent fluctuations outside the desired range. What factors should we investigate?
Answer: Temperature instability is a common challenge in scaling up exothermic reactions. The key is to systematically evaluate the heat balance of your system: Heat Generated = Heat Removed + Heat Absorbed .
Troubleshooting Steps:
-
Review Your Calorimetry Data: Before any scale-up, a thorough understanding of the reaction's thermal profile is essential. Techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) can provide critical data on the heat of reaction, onset temperature of decomposition, and maximum temperature of synthesis reaction (MTSR).[15]
-
Evaluate Cooling System Performance:
-
Coolant Flow Rate and Temperature: Ensure the coolant is flowing at the specified rate and that its inlet temperature is consistent.
-
Heat Exchanger Fouling: Over time, the heat exchange surfaces can become fouled, reducing their efficiency. A regular maintenance schedule for cleaning heat exchangers is crucial.
-
-
Assess Agitation Efficiency: As mentioned previously, poor mixing is a frequent culprit. Ensure the agitator is appropriately sized for the reactor and is operating at a speed that provides good turnover without excessive shear.
-
Check for Changes in Raw Materials: Variations in the purity or concentration of starting materials can affect the reaction rate and, consequently, the rate of heat generation.
Protocol for Assessing Heat Transfer in a Pilot Plant Reactor:
-
Charge the Reactor: Fill the reactor with the solvent to be used in the synthesis.
-
Heat and Cool Cycles: Heat the solvent to the intended reaction temperature and then cool it back down.
-
Record Data: Log the temperature of the reactor contents and the inlet/outlet temperatures of the cooling/heating fluid.
-
Calculate Heat Transfer Coefficient (U): Use the collected data to calculate the overall heat transfer coefficient of your system. This will provide a baseline for your reactor's performance.
| Parameter | Symbol | Unit | Significance |
| Overall Heat Transfer Coefficient | U | W/(m²·K) | Measures the overall ability of the reactor to transfer heat. |
| Heat Transfer Area | A | m² | The surface area available for heat exchange. |
| Log Mean Temperature Difference | ΔT_lm | K | The average temperature difference driving heat transfer. |
Issue 2: Runaway Reaction Scenario
Question: We experienced a near-miss with a runaway reaction. How can we design a more robust process to prevent this in the future?
Answer: A near-miss is a critical learning opportunity. Preventing a runaway reaction requires a multi-layered approach encompassing inherent process safety, preventative measures, and protective systems.[11]
Designing a Safer Process:
-
Inherent Safety:
-
Substitution: If possible, consider alternative, less hazardous reagents or a different synthetic route that is less exothermic.
-
Minimization: Use the smallest possible quantities of hazardous materials.
-
Moderation: Conduct the reaction under less severe conditions (e.g., lower temperature, lower concentration).
-
-
Preventative Measures:
-
Redundant Temperature Probes: Install multiple temperature probes to ensure accurate readings even if one fails.
-
Automated Control Systems: Implement a control system that can automatically adjust the addition rate or cooling based on the reaction temperature.
-
Alarms and Interlocks: Set up high-temperature alarms and interlocks that can automatically stop the reagent feed or initiate an emergency cooling sequence.
-
-
Protective Systems:
-
Emergency Relief System (ERS): Design and install a properly sized pressure relief valve or rupture disk to safely vent the reactor in the event of over-pressurization.[9]
-
Quenching System: Develop a validated quenching procedure to rapidly stop the reaction. This involves adding a chemical that will quickly neutralize one of the reactants or inhibit the reaction. The choice of quenching agent is critical and must be tested on a small scale first.
-
Containment: The reactor should be located in an area with secondary containment to capture any potential spills.
-
Workflow for Developing a Quenching Protocol:
Caption: Workflow for Quenching Protocol Development.
Visualizing the Process: The Knorr Pyrazole Synthesis Mechanism and Exotherm
The Knorr pyrazole synthesis proceeds through a series of steps, with the initial condensation and subsequent cyclization being the primary heat-generating stages.
Caption: Simplified Knorr Pyrazole Synthesis Mechanism.
Emergency Shutdown Procedures
In the event of an uncontrollable exotherm, a well-defined emergency shutdown procedure is critical to ensure personnel safety.
General Emergency Shutdown Steps:
-
Sound the Alarm: Alert all personnel in the immediate vicinity.
-
Stop All Feeds: Immediately stop the addition of all reactants.
-
Crash Cool the Reactor: If available, activate an emergency cooling system. This might involve introducing a very cold fluid into the reactor jacket.
-
Initiate Quenching (if safe to do so): If a validated quenching procedure exists and the situation allows, introduce the quenching agent.
-
Vent to a Safe Location: If pressure is building rapidly, the emergency relief system should activate. Ensure the vent path is clear and directed to a safe location (e.g., a scrubber or flare).
-
Evacuate: All personnel should evacuate to a designated safe assembly point.
-
Isolate the Area: Prevent unauthorized personnel from entering the area.
Important Note: These are general guidelines. Every facility must have a detailed, site-specific emergency shutdown procedure that all personnel are trained on.[13][14][16][17]
Conclusion
Managing exothermic reactions in large-scale pyrazole synthesis is a complex but manageable challenge. A proactive approach that combines a thorough understanding of the reaction chemistry, robust engineering controls, and well-defined safety procedures is essential for success. By anticipating potential hazards and implementing the strategies outlined in this guide, researchers and production chemists can scale up pyrazole synthesis safely and efficiently.
References
-
Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
YouTube. (2019). synthesis of pyrazoles. [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]
-
TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards. [Link]
-
Gexcon Incident Investigation. (n.d.). Runaway Reaction. [Link]
-
IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. [Link]
-
Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
-
Reddit. (2023). What would be the best cooling medium for reactors operating at 890°C and 5 bar? Reactions within the reactor are exothermic. Would it be possible to use cooling water? [Link]
-
ACS Publications. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. [Link]
-
FIU Environmental Health and Safety. (n.d.). Emergency Shutdown Guidelines. [Link]
-
Fiveable. (n.d.). Shutdown protocols Definition. [Link]
-
U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Safety Digest: CSB Investigations of Incidents during Startups and Shutdowns. [Link]
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 8. sigma-hse.com [sigma-hse.com]
- 9. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 10. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 11. icheme.org [icheme.org]
- 12. fauske.com [fauske.com]
- 13. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. ehs.fiu.edu [ehs.fiu.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. fiveable.me [fiveable.me]
- 17. csb.gov [csb.gov]
Technical Support Center: Crystallization of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the solvent selection and troubleshooting for the crystallization of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile. The information herein is curated to provide both theoretical understanding and practical, field-tested advice to ensure successful and repeatable crystallization outcomes.
Solvent Selection Guide
The choice of a suitable solvent is the most critical parameter for successful crystallization. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, facilitating crystal formation upon cooling.
Frequently Asked Questions (FAQs) on Solvent Selection
Q1: What are the key physicochemical properties of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile to consider for solvent selection?
A1: While specific experimental data for this exact molecule is not extensively published, we can infer its properties from its structural motifs: a substituted pyrazole ring and a nitrile group. The pyrazole ring imparts a degree of polarity, while the dimethyl and acetonitrile groups contribute to both polar and non-polar character. This amphiphilic nature suggests that a range of solvents with intermediate polarity should be screened. Pyrazole derivatives are generally crystalline solids.[1][2]
Q2: Which solvents are recommended for the initial screening for crystallization of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile?
A2: Based on the general solubility of pyrazole derivatives and related compounds, the following solvents are recommended for an initial screening.[3][4] It is advisable to test the solubility of the compound in small volumes of these solvents at both room temperature and their boiling points.
| Solvent | Class | Boiling Point (°C) | Rationale for Inclusion |
| Ethanol | Protic | 78 | A common and effective solvent for a wide range of organic compounds, including pyrazole derivatives.[3][5] |
| Isopropanol | Protic | 82 | Similar to ethanol, it can offer a slightly different solubility profile that may be advantageous.[3] |
| Acetone | Aprotic | 56 | A good solvent for compounds with a range of polarities and can be used in anti-solvent crystallization.[3][6] |
| Ethyl Acetate | Aprotic | 77 | A medium polarity solvent often effective for compounds of intermediate polarity.[7] |
| Acetonitrile | Aprotic | 82 | Can be an excellent solvent for recrystallizing compounds that may be "greasy" or difficult to crystallize from other solvents.[8][9] |
| Toluene | Aromatic | 111 | Suitable for less polar compounds or as a co-solvent to modulate the polarity of a solvent system.[3] |
| Water | Protic | 100 | While likely a poor solvent on its own, it can be a highly effective anti-solvent when used with a miscible organic solvent like ethanol or acetone.[3] |
Q3: How do I perform a systematic solvent screen?
A3: A systematic approach is crucial for efficiently identifying the optimal solvent or solvent system. The following workflow is recommended:
Caption: A systematic workflow for solvent selection in crystallization experiments.
Experimental Protocol: Cooling Crystallization
-
Dissolution: In a suitable Erlenmeyer flask, add a measured amount of crude 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile. Add a small portion of the selected solvent.
-
Heating: Gently heat the mixture to the solvent's boiling point with stirring. Continue to add the solvent in small increments until the solid completely dissolves.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be placed in an insulated container.
-
Crystal Formation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Once crystallization is complete, collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Troubleshooting Guide
Even with careful solvent selection, challenges can arise during crystallization. This section addresses common issues and provides practical solutions.
Frequently Asked Questions (FAQs) on Troubleshooting
Q1: My compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated to a high degree or when the cooling process is too rapid.
-
Solution 1: Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the supersaturation. Allow the solution to cool more slowly.[10]
-
Solution 2: Change the Solvent System: The boiling point of the solvent might be higher than the melting point of your compound. Consider a lower-boiling point solvent. Alternatively, if using a mixed solvent system, you may need to adjust the ratio of the "good" solvent to the "anti-solvent."
Q2: The crystallization is happening too quickly, resulting in fine needles or powder. How can I obtain larger crystals?
A2: Rapid crystallization often traps impurities within the crystal lattice, diminishing the effectiveness of the purification.[10]
-
Solution 1: Slow Down the Cooling Process: Insulate the flask to slow the rate of cooling. You can wrap the flask in glass wool or place it in a Dewar flask.
-
Solution 2: Use a More Dilute Solution: Add a bit more solvent to the hot solution. This will lower the supersaturation level and encourage slower crystal growth.[10]
Q3: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?
A3: This indicates that the solution is not sufficiently supersaturated at room temperature.
-
Solution 1: Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a pure crystal of the compound, add a tiny amount to the solution to act as a template for crystal growth.
-
-
Solution 2: Increase Supersaturation:
-
Evaporation: Allow some of the solvent to evaporate slowly, thereby increasing the concentration of the compound.
-
Reduce Temperature: Cool the solution further in an ice bath or refrigerator.
-
-
Solution 3: Re-evaluate Solvent Choice: It is possible that the compound is too soluble in the chosen solvent even at low temperatures. You may need to select a different solvent or use an anti-solvent.[10]
Q4: The crystal yield is very low. How can I improve it?
A4: A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor.
-
Solution 1: Cool to a Lower Temperature: Ensure the solution has been cooled sufficiently, for instance, in an ice bath, to maximize the amount of precipitate.
-
Solution 2: Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to dissolve the crude product. Any excess solvent will retain more of the compound in solution upon cooling.
-
Solution 3: Concentrate the Mother Liquor: The mother liquor can be concentrated by evaporation and a second crop of crystals can be obtained. Be aware that this second crop may be less pure than the first.
Caption: A decision tree for troubleshooting common crystallization problems.
References
- Journal of Organic Chemistry and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.
- TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013-09-25).
-
ResearchGate. How to recrystallize complexes from the solvent pair acetone/water?. (2021-09-24). Available from: [Link]
- BenchChem. Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
-
ResearchGate. Crystal structure of (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxybut-2-en-1-one C9H12N2O2. (2026-01-04). Available from: [Link]
- Guide for crystallization.
- Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
ResearchGate. (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2025-08-07). Available from: [Link]
-
Reddit. Need help with antisolvent crystallization of small molecule : r/Chempros. (2025-07-26). Available from: [Link]
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025-09-02).
-
TSI Journals. The Recent Development of the Pyrazoles : A Review. (2021-11-26). Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). Available from: [Link]
-
National Institutes of Health. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Available from: [Link]
-
Organic Syntheses. 4 - Organic Syntheses Procedure. Available from: [Link]
-
MDPI. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
- Google Patents. DE1112984B - Process for the preparation of pyrazolone derivatives.
-
MDPI. 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. (2025-08-09). Available from: [Link]
-
PubChem. 2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetonitrile. Available from: [Link]
-
Scribd. Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis | PDF. Available from: [Link]
-
PubChem. 2-(1h-pyrazol-3-yl)acetonitrile (C5H5N3). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. jocpr.com [jocpr.com]
- 6. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DE1112984B - Process for the preparation of pyrazolone derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1,5-Disubstituted Pyrazoles
Welcome to the technical support center for the synthesis of 1,5-disubstituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we address common pitfalls and provide practical, field-proven solutions to overcome them. Our approach is rooted in a deep understanding of reaction mechanisms to not only solve immediate experimental challenges but also to empower you with the knowledge to proactively design robust synthetic strategies.
Introduction: The Challenge of Regioselectivity
1,5-Disubstituted pyrazoles are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials. The most common synthetic route, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. While seemingly straightforward, this reaction is often plagued by a critical challenge: regioselectivity. When an unsymmetrical 1,3-dicarbonyl is used, the reaction can yield two different regioisomers: the desired 1,5-disubstituted pyrazole and the undesired 1,3-disubstituted isomer. The separation of these isomers can be arduous, leading to significant yield losses and increased production costs. This guide will provide in-depth troubleshooting for this and other common issues encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is producing a mixture of 1,5- and 1,3-regioisomers. How can I control the regioselectivity?
Answer: This is the most common pitfall in the synthesis of 1,5-disubstituted pyrazoles. The formation of regioisomers is governed by the initial nucleophilic attack of the substituted hydrazine on one of the two carbonyl groups of the 1,3-dicarbonyl compound. The key to controlling regioselectivity lies in manipulating the relative reactivity of the carbonyl groups and the hydrazine nucleophile.
Troubleshooting Workflow: Controlling Regioselectivity
Caption: A decision-making workflow for troubleshooting and controlling regioselectivity in pyrazole synthesis.
Detailed Explanation & Solutions:
-
The Role of the Hydrazine Salt: The acidity of the reaction medium plays a pivotal role in directing the initial nucleophilic attack.
-
For the 1,5-isomer: Use the free substituted hydrazine in a neutral or basic medium. In this scenario, the more sterically accessible and electronically deficient carbonyl carbon of the 1,3-dicarbonyl is preferentially attacked by the more nucleophilic nitrogen of the hydrazine.
-
For the 1,3-isomer: Employ the substituted hydrazine hydrochloride salt . The acidic conditions lead to protonation of the more basic carbonyl oxygen, making that carbonyl carbon more electrophilic and directing the initial attack to that position.[1]
-
-
Solvent Effects: The choice of solvent can significantly influence the regioselectivity.
-
Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent can dramatically improve the regioselectivity in favor of the 1,5-isomer.[2] These solvents can engage in specific hydrogen bonding interactions that modulate the reactivity of the two carbonyl groups.
-
-
Structural Modifications:
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group (e.g., -CF3) on one of the carbonyls will make it significantly more electrophilic, thereby favoring attack at that position and leading to higher regioselectivity.[1]
-
FAQ 2: My reaction yield is low, even with good regioselectivity. What are the likely causes and how can I improve it?
Answer: Low yields can stem from incomplete reactions, side product formation (other than regioisomers), or degradation of starting materials or products.
Troubleshooting Low Yields:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, temperature, or inefficient catalysis. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may be beneficial, but be cautious of potential side reactions. Ensure efficient stirring. |
| Side Product Formation | Besides regioisomers, other side products can form, such as bis-pyrazoles or products from the self-condensation of the 1,3-dicarbonyl. | The choice of base and solvent is critical. For syntheses involving tosylhydrazones and terminal alkynes, a combination of t-BuOK as the base in pyridine with 18-crown-6 can significantly improve yields by enhancing the solubility and reactivity of the base.[3] |
| Degradation | Starting materials or the pyrazole product may be unstable under the reaction conditions, especially with prolonged heating or in strongly acidic or basic media. | Use milder reaction conditions where possible. If using a tosylhydrazone with electron-withdrawing substituents, be aware that it may be unstable under strongly basic conditions, leading to lower yields.[3] Consider running the reaction at a lower temperature for a longer duration. |
| Inefficient Work-up | The desired product may be lost during the extraction or purification steps. | Ensure the pH of the aqueous phase is optimized for the extraction of your pyrazole. Some pyrazoles can be basic and may remain in the aqueous phase if it is too acidic. Check the solubility of your product in the chosen extraction and chromatography solvents. |
FAQ 3: I am having difficulty separating the 1,5- and 1,3-isomers. What are the best practices for purification and characterization?
Answer: The structural similarity of regioisomers makes their separation by traditional column chromatography challenging. Therefore, the best strategy is to optimize the reaction for high regioselectivity to minimize the need for difficult separations.[1]
Purification and Characterization Workflow:
Caption: A workflow for the purification and characterization of pyrazole isomers.
Detailed Guidance:
-
Purification:
-
Column Chromatography: While difficult, careful selection of the stationary phase (e.g., fine-mesh silica) and eluent system can sometimes resolve the isomers. A shallow solvent gradient is often more effective than an isocratic elution.
-
Recrystallization: If the product is crystalline, recrystallization can be an effective method for purification, especially if one isomer is significantly less soluble than the other in a particular solvent system.
-
-
Characterization to Confirm Regiochemistry: It is crucial to unambiguously determine the structure of your product.
-
NMR Spectroscopy:
-
1H and 13C NMR: While these can provide initial clues, they are often insufficient to definitively distinguish between the 1,5- and 1,3-isomers.
-
2D NMR (NOESY and HMBC): These are powerful techniques for assigning regiochemistry.[4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space correlations between the protons on the N1-substituent and the protons on the C5-substituent, confirming a 1,5-disubstitution pattern.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This can be used to establish connectivity between the substituents and the pyrazole ring carbons.
-
-
-
Mass Spectrometry: Provides the molecular weight of the product, confirming that a pyrazole has been formed, but it generally cannot distinguish between regioisomers.[5]
-
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1,5-Disubstituted Pyrazoles
This protocol is adapted for the synthesis of 1,5-disubstituted pyrazoles with high regioselectivity by using a free substituted hydrazine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or a fluorinated alcohol (e.g., TFE) for enhanced regioselectivity.[2]
-
Reagent Addition: Add the substituted hydrazine (1.1 eq, as a free base) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain the pure 1,5-disubstituted pyrazole.
-
Characterization: Confirm the structure and regiochemistry using NMR (1H, 13C, and 2D techniques like NOESY and HMBC) and mass spectrometry.[4][5]
References
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. [Link]
-
Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Molecules. [Link]
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]
-
SCHEME 1. Synthesis of 1,3,5-trisubstituted pyrazole derivatives (2a-2d). ResearchGate. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences. [Link]
-
Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry. [Link]
-
Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. SpringerLink. [Link]
-
Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. Bentham Science. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. ResearchGate. [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]
Sources
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 4. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Pyrazole Synthesis with TLC and NMR
<_ _>
Welcome to the technical support center for monitoring pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for effective reaction tracking. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating monitoring system.
Section 1: The Foundational Principles of Pyrazole Synthesis and Reaction Monitoring
Pyrazoles are a critical class of heterocyclic compounds with wide-ranging applications in pharmaceuticals and agrochemicals.[1][2] Their synthesis, most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine, requires careful monitoring to ensure optimal yield and purity.[3][4] The Knorr pyrazole synthesis and the Paal-Knorr synthesis are two of the most prevalent methods.[3][5][6] Both TLC and NMR are indispensable tools for this purpose, offering complementary information on the progress of the reaction.[1][7]
The Knorr Pyrazole Synthesis: A Mechanistic Overview
The Knorr synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound under acidic conditions.[3][4] The mechanism proceeds through the formation of an imine, followed by cyclization and dehydration to yield the pyrazole ring.[3][4] Understanding this mechanism is crucial for interpreting monitoring data, as intermediates may be observable under certain conditions.
Section 2: Troubleshooting Guide for TLC Monitoring
Thin-Layer Chromatography is a rapid and cost-effective method for qualitatively assessing reaction progress by separating components of a mixture based on their polarity.[8]
Frequently Asked Questions & Troubleshooting
Q1: My TLC spots are streaking. What's causing this and how can I fix it?
A1: Streaking on a TLC plate is a common issue that can arise from several factors:
-
Sample Overloading: Applying too much sample to the plate can saturate the stationary phase, leading to a streak rather than a distinct spot.[9]
-
Solution: Dilute your reaction mixture before spotting it on the TLC plate.
-
-
Inappropriate Solvent System: If the solvent system is too polar, it will move all components, including your product and starting materials, up the plate with the solvent front, causing streaking. Conversely, a solvent system that is not polar enough will result in all spots remaining at the baseline.
-
Acidic or Basic Compounds: Pyrazoles can have acidic or basic properties, which can cause interactions with the silica gel (which is slightly acidic) and lead to streaking.
-
Solution: Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent to neutralize the compound and improve spot shape.[11]
-
Q2: I can't see any spots on my TLC plate after development. What went wrong?
A2: The absence of spots can be perplexing, but it's usually due to one of the following:
-
Insufficient Concentration: The concentration of your compounds in the spotted sample may be too low to be visualized.[9]
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration.[9] You can also try concentrating your reaction aliquot before spotting.
-
-
Incorrect Visualization Technique: Not all compounds are visible under a UV lamp.
-
Solution: Use a variety of visualization techniques. In addition to a UV lamp, try staining the plate with potassium permanganate, iodine, or anisaldehyde.[12]
-
-
Solvent Level Too High: If the solvent level in the developing chamber is above the origin line where you spotted your samples, the compounds will dissolve into the solvent pool instead of migrating up the plate.[9]
-
Solution: Ensure the solvent level is below the origin line.
-
Q3: My starting material and product have very similar Rf values. How can I differentiate them?
A3: Co-elution of spots can make it difficult to determine if the reaction is complete.
-
Change the Solvent System: Experiment with different solvent systems of varying polarities.[12] Sometimes a small change in the solvent composition can significantly improve separation.
-
Use a Co-spot: A "co-spot" is a lane on the TLC plate where you spot both the reaction mixture and the starting material. If the reaction is complete, you should see only one spot for the product. If the reaction is ongoing, you will see a "snowman" or elongated spot, indicating the presence of both the starting material and the product.[12]
-
2D TLC: For complex mixtures, running a 2D TLC can provide better resolution. After running the plate in one solvent system, rotate it 90 degrees and run it in a second, different solvent system.[12]
Workflow for TLC Monitoring of Pyrazole Synthesis
Caption: Workflow for monitoring reaction progress using TLC.
Recommended TLC Solvent Systems for Pyrazoles
| Compound Polarity | Recommended Starting Solvent System | Ratio (v/v) |
| Non-polar Pyrazoles | Ethyl Acetate / Hexane | 1:9 to 3:7 |
| Moderately Polar Pyrazoles | Ethyl Acetate / Hexane | 3:7 to 1:1 |
| Polar Pyrazoles | Dichloromethane / Methanol | 9:1 to 8:2 |
Section 3: Troubleshooting Guide for NMR Monitoring
NMR spectroscopy provides detailed structural information and allows for quantitative analysis of reaction mixtures, making it a powerful tool for monitoring reaction kinetics.[13][14]
Frequently Asked Questions & Troubleshooting
Q1: I see unexpected peaks in my ¹H NMR spectrum. What could they be?
A1: Extraneous peaks can be confusing, but they often have a simple explanation:
-
Residual Solvents: Solvents used in the reaction or workup, such as ethyl acetate or dichloromethane, can be difficult to remove completely and will appear in the spectrum.[15]
-
Solution: Co-evaporate your sample with a solvent like dichloromethane to help remove residual ethyl acetate.[15] If the peak persists, consult a table of common NMR solvent impurities to identify it.
-
-
Water: Water is a common contaminant in NMR solvents.[15]
-
Solution: Use fresh, high-quality deuterated solvents. Adding a small amount of a drying agent like sodium sulfate to your NMR solvent bottle can help.[15] To confirm if a peak is water, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the water peak should disappear or diminish.[15]
-
-
Reaction Intermediates or Byproducts: Depending on the reaction conditions, you may be observing stable intermediates or the formation of side products.
-
Solution: Review the reaction mechanism to predict potential intermediates. 2D NMR techniques like COSY and HSQC can help in identifying the structure of unknown species.
-
Q2: My NMR signals are broad. Why is this happening and how can I improve the resolution?
A2: Broad signals can obscure important coupling information and make integration difficult.
-
Poor Shimming: The magnetic field needs to be homogeneous across the sample for sharp signals.[16]
-
Solution: Re-shim the spectrometer. For long experiments, it's good practice to re-shim periodically.[17]
-
-
Sample Concentration: Highly concentrated samples can lead to viscosity-related broadening.
-
Solution: Dilute your sample.
-
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure your glassware is scrupulously clean. If you suspect metal contamination, you may need to purify your starting materials.
-
-
Chemical Exchange: Protons on heteroatoms (like N-H protons on the pyrazole ring) can undergo chemical exchange, leading to broad signals.
-
Solution: Lowering the temperature of the NMR experiment can sometimes slow down the exchange enough to sharpen the signal.
-
Q3: I'm having trouble integrating the peaks accurately to determine the conversion rate.
A3: Accurate integration is key to quantitative NMR.
-
Peak Overlap: If the signals of your starting material and product overlap, it can be impossible to integrate them separately.[15]
-
Solution: Try to find non-overlapping peaks that are characteristic of each species. If that's not possible, changing the NMR solvent might shift the peaks enough to resolve them.[15]
-
-
Baseline Distortion: A non-flat baseline will lead to integration errors.
-
Solution: Use the baseline correction function in your NMR processing software.
-
-
Incorrect Relaxation Delay (d1): For quantitative analysis, the relaxation delay between scans must be long enough for all nuclei to fully relax.
-
Solution: Set the relaxation delay (d1) to at least 5 times the T₁ of the slowest relaxing nucleus.
-
Protocol for Preparing an NMR Sample for Reaction Monitoring
-
Withdraw an Aliquot: Carefully take a small, representative sample from the reaction mixture.
-
Quench the Reaction (if necessary): If the reaction is fast, you may need to quench the aliquot by diluting it in cold deuterated solvent.
-
Filter (if necessary): If the reaction mixture contains solids, filter the aliquot through a small plug of cotton or glass wool in a Pasteur pipette to prevent them from entering the NMR tube.
-
Dissolve in Deuterated Solvent: Dissolve the aliquot in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add an Internal Standard (Optional): For precise quantitative analysis, add a known amount of an internal standard that has a sharp singlet in a region of the spectrum that does not overlap with your signals.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.
-
Acquire Spectrum: Acquire the NMR spectrum using appropriate parameters for quantitative analysis.
Characteristic NMR Chemical Shifts for Pyrazoles
The chemical shifts of pyrazole protons and carbons are influenced by the substituents on the ring.
| Nucleus | Position | Typical Chemical Shift Range (ppm) | Notes |
| ¹H | H-4 | 6.0 - 6.5 | Often appears as a triplet if C3 and C5 are substituted with protons.[18] |
| ¹H | H-3, H-5 | 7.5 - 8.0 | Can be equivalent due to tautomerism.[19] |
| ¹H | N-H | 10.0 - 14.0 | Often a broad singlet due to chemical exchange. Its position is highly dependent on solvent and concentration.[18] |
| ¹³C | C-4 | 102 - 108 | The chemical shift of C4 can be influenced by the conformation of aryl substituents at C3.[20] |
| ¹³C | C-3, C-5 | 130 - 160 | The chemical shifts of C3 and C5 are sensitive to the tautomeric form and substituents. In some cases, carbon peaks for the pyrazole ring can be observed in the range of δ 160.08–147.74.[21] |
Note: These are general ranges and can vary significantly based on the specific pyrazole derivative and the solvent used.
Section 4: Integrated Monitoring Strategy
For the most comprehensive understanding of your pyrazole synthesis, a combined TLC and NMR approach is recommended.
Logical Workflow for Integrated Monitoring
Caption: An integrated workflow combining TLC and NMR for efficient reaction monitoring.
By employing this structured and informed approach to monitoring your pyrazole synthesis, you can ensure a higher likelihood of success, optimize your reaction conditions, and gain a deeper understanding of the chemical transformation.
References
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
- for Reaction Monitoring by NMR. Mestrelab Research SL.
- Reaction Monitoring & Kinetics. Chemical Instrumentation Facility - Iowa State University.
- Tips & Tricks for Thin-Layer Chromatography. Sigma-Aldrich.
- Synthesis of Pyrazole Compounds by Using Sonication Method. orientjchem.org.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.
- (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.
- Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
- Knorr pyrrole synthesis. Wikipedia.
- synthesis of pyrazoles. YouTube.
- 1H NMR of pyrazole. Reddit.
- Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook.
- NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education - ACS Publications.
- TLC Solvent Selection for Separation. Scribd.
- Troubleshooting 1H NMR Spectroscopy. Department of Chemistry : University of Rochester.
- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate.
- Troubleshooting Thin Layer Chromatography. Department of Chemistry : University of Rochester.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
- NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
- Chromatography: Solvent Systems for TLC. Department of Chemistry : University of Rochester.
- Troubleshooting. Department of Chemistry and Biochemistry - University of Maryland.
- NMR reaction monitoring robust to spectral distortions. ChemRxiv.
- One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega.
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube.
- Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead. Arabian Journal of Chemistry.
- Determining a solvent system. Chemistry Teaching Labs - University of York.
- Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
- How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Blogs - alwsci.
- Paal-Knorr Synthesis. Alfa Chemistry.
- NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry - ACS Publications.
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.
- paal knorr synthesis | synthesis of pyrrole |AJ Chem. YouTube.
Sources
- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties | MDPI [mdpi.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. jk-sci.com [jk-sci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. rsc.org [rsc.org]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 11. youtube.com [youtube.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Troubleshooting [chem.rochester.edu]
- 16. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Storage of Pyrazole Acetonitrile Compounds
Welcome to the Technical Support Center for the safe handling and storage of pyrazole acetonitrile compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information and practical advice to ensure laboratory safety and experimental integrity. The information herein is synthesized from established safety protocols for both pyrazole and acetonitrile derivatives, offering a comprehensive starting point for working with compounds that incorporate both functional groups.
Disclaimer: This guide provides general recommendations. Always consult the specific Safety Data Sheet (SDS) for the particular pyrazole acetonitrile compound you are working with for the most accurate and detailed safety information.
Section 1: Understanding the Hazards
Pyrazole acetonitrile compounds combine the chemical properties of both the pyrazole ring system and the nitrile group. This combination can present a unique set of hazards that require careful consideration.
-
Pyrazoles: Many pyrazole derivatives are biologically active and can be harmful if ingested, inhaled, or absorbed through the skin.[1][2] They can cause skin and eye irritation.[1][2]
-
Acetonitrile: Acetonitrile is a flammable liquid and vapor.[3][4] It is harmful if swallowed, in contact with skin, or if inhaled.[3][4] Acetonitrile is metabolized in the body to produce cyanide, and symptoms of exposure can be delayed.[5] Short-term exposure can lead to headaches, dizziness, and nausea, while chronic exposure may cause respiratory and neurological issues.[6]
The combined molecule may exhibit the hazards of both parent structures. Therefore, it is crucial to treat all pyrazole acetonitrile compounds as potentially toxic and flammable.
Section 2: Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against exposure. The following PPE is mandatory when handling pyrazole acetonitrile compounds.[7][8]
| PPE Component | Specifications & Rationale |
| Eye Protection | Chemical splash goggles are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.[2][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) are essential.[9] It is critical to check the glove manufacturer's compatibility chart for acetonitrile and related compounds. Gloves should be inspected for any signs of degradation or perforation before use and changed frequently. |
| Body Protection | A flame-resistant lab coat is mandatory. For procedures with a high risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[10] Long pants and closed-toe shoes are required. |
| Respiratory Protection | All work with pyrazole acetonitrile compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][9][11] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for proper respirator selection and fit-testing. |
Experimental Workflow for Donning and Doffing PPE
Caption: Workflow for donning and doffing PPE.
Section 3: Safe Storage Guidelines
Proper storage is critical to prevent accidents and maintain the chemical integrity of pyrazole acetonitrile compounds.
| Storage Parameter | Recommendation & Rationale |
| Location | Store in a cool, dry, and well-ventilated area.[9][12][13] The storage area should be a designated flammable liquids cabinet. |
| Temperature | Store at a controlled room temperature, typically between 20 to 25°C (68 to 77°F), unless the manufacturer's instructions specify otherwise.[12] Avoid storing in direct sunlight or near heat sources.[12][13] |
| Containers | Keep containers tightly closed and properly sealed to prevent leakage and evaporation.[9][11][12] Ensure containers are made of compatible materials, such as glass or high-density polyethylene (HDPE).[9] |
| Segregation | Segregate from incompatible materials.[6][11][12] This includes: Strong oxidizing agents, Strong acids, Reducing agents, and Bases.[6] |
| Labeling | All containers must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings (e.g., "Flammable," "Toxic").[6][9] |
Logical Relationship for Safe Storage
Caption: Key parameters for safe chemical storage.
Section 4: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during experimentation in a question-and-answer format.
Troubleshooting Experimental Issues
Q: I observed an unexpected color change or gas evolution when mixing my pyrazole acetonitrile compound with another reagent. What should I do?
A: This could indicate an unexpected or hazardous reaction.
-
Immediate Action: If it is safe to do so, stop the addition of any further reagents. Do not attempt to neutralize or quench the reaction without a clear plan.
-
Ensure Safety: Ensure the reaction is contained within the fume hood and the sash is lowered. Alert colleagues in the immediate vicinity.
-
Consult MSDS: Review the Material Safety Data Sheets for all reactants to check for known incompatibilities.
-
Seek Guidance: Consult with a senior researcher or your institution's EHS department before taking any further action.
Q: I suspect my pyrazole acetonitrile compound has been contaminated. How can I confirm this and what are the risks?
A: Contamination can lead to unpredictable experimental results and potentially hazardous situations.
-
Confirmation: Use an appropriate analytical technique (e.g., NMR, LC-MS) to check the purity of a small, representative sample.
-
Risk Assessment: The risks depend on the nature of the contaminant. Water contamination could be an issue for moisture-sensitive compounds.[3] Contamination with incompatible chemicals (e.g., strong acids, oxidizers) could create a significant hazard.[6]
-
Action: If contamination is confirmed, the material should be treated as hazardous waste and disposed of according to institutional guidelines. Do not use the contaminated material in further experiments.
Frequently Asked Questions (FAQs)
Q: What is the proper procedure for disposing of waste containing pyrazole acetonitrile compounds?
A: Pyrazole acetonitrile waste should be treated as hazardous waste.
-
Segregation: Collect waste in a designated, clearly labeled, and compatible container.[9] Do not mix with other waste streams unless you are certain of their compatibility.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name(s), and the approximate concentration(s).[9]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste handler.[9] Never pour pyrazole acetonitrile waste down the drain. [9]
Q: What should I do in case of a small spill of a pyrazole acetonitrile solution?
A: For small spills (<100 mL) inside a chemical fume hood:
-
Alert Others: Inform others in the lab of the spill.
-
Ensure PPE: Ensure you are wearing the appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection.
-
Containment: Use an inert absorbent material, such as vermiculite, dry sand, or a commercial spill pad, to absorb the liquid.[6][14] Use non-sparking tools for cleanup.[6]
-
Cleanup: Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[14]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team. [6]
Q: What are the first aid procedures in case of exposure?
A: Immediate action is crucial in case of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][12] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][6] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately.[1][6] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[1][6]
Always have the Safety Data Sheet (SDS) available for emergency medical personnel.
References
-
Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]
-
KHA. (2024, June 4). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]
-
Charles River Laboratories. (2011, March 21). Acetonitrile Material Safety Data Sheet (MSDS). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
GOV.UK. (2024, November 4). Acetonitrile - Incident management. Retrieved from [Link]
-
Ted Pella, Inc. (2017, August 31). Safety Data Sheet Product No. 18612 Acetonitrile. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]
-
U.S. Hazmat Storage. (2023, April 20). Acetonitrile Chemical Storage. Retrieved from [Link]
-
Science Interactive. (2013, October 10). SAFETY DATA SHEET - Acetonitrile. Retrieved from [Link]
-
Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH ACETONITRILE AT AMHERST COLLEGE. Retrieved from [Link]
-
University of Hawai'i at Mānoa. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tedpella.com [tedpella.com]
- 4. scienceinteractive.com [scienceinteractive.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. pharmastate.academy [pharmastate.academy]
- 9. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 11. carlroth.com [carlroth.com]
- 12. criver.com [criver.com]
- 13. ushazmatstorage.com [ushazmatstorage.com]
- 14. nj.gov [nj.gov]
Technical Support Center: Overcoming Poor Mixing and Temperature Control During Scale-Up
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Scaling up chemical and biological processes from the laboratory to pilot or production scale is a critical phase in research and development. However, this transition is often fraught with challenges, primarily related to maintaining adequate mixing and precise temperature control. What works seamlessly in a round-bottom flask can quickly become problematic in a larger reactor. This guide provides in-depth troubleshooting advice, experimental protocols, and foundational principles to navigate these complexities, ensuring process safety, product quality, and scalability.
I. The Scale-Up Dilemma: Why Mixing and Temperature Control Falter
The fundamental issue in scaling up is the non-linear relationship between a reactor's volume and its surface area. As the volume of a reactor increases by a cube of its radius, the surface area available for heat transfer only increases by the square of the radius.[1][2] This disparity means that the ability to remove or add heat diminishes relative to the reaction mass, which can lead to dangerous thermal runaways, especially with exothermic reactions.[2][3]
Similarly, achieving uniform mixing in a large vessel is significantly more challenging than in a small one.[4] Inadequate mixing can result in localized "hot spots" or areas of high reactant concentration, leading to the formation of impurities, reduced yield, and inconsistent product quality.[4][5]
II. Troubleshooting Guides & FAQs
This section addresses common issues encountered during scale-up in a question-and-answer format, providing both theoretical explanations and practical solutions.
A. Poor Mixing
Q1: My reaction is producing a higher level of impurity X upon scale-up, which I suspect is due to poor mixing. How can I confirm this and what are my next steps?
A1: This is a classic sign of a mixing-sensitive reaction. The increased impurity formation is likely due to localized high concentrations of a reactant.
Initial Diagnosis:
-
Visual Observation (if possible): In glass reactors, visually inspect for stagnant zones, poor surface movement, or solids settling.
-
Temperature Mapping: Use multiple temperature probes at different locations within the reactor to identify hot spots, which often correlate with poor mixing.[4]
-
Sampling: Take samples from different locations (top, bottom, near the impeller, near the wall) and analyze for reactant concentration and impurity levels. Significant variations confirm poor mixing.
Next Steps & Corrective Actions:
-
Characterize Mixing Time: The first step is to quantify the mixing efficiency in your current setup. A common method is the "mixing time study."
-
Optimize Agitation: Based on your mixing time results, adjust the agitation parameters. This could involve increasing the impeller speed, or changing the impeller type.[6]
-
Consider Geometric Similarity: When scaling up, maintaining geometric similarity between the lab-scale and production-scale reactors is crucial to minimize uncertainties.[2] This means keeping the ratios of key dimensions (e.g., impeller diameter to tank diameter, liquid height to tank diameter) constant.
-
Computational Fluid Dynamics (CFD): For complex systems, CFD modeling can be an invaluable tool to simulate fluid dynamics, visualize flow patterns, and identify areas of poor mixing without costly and time-consuming physical experiments.[7][8]
Experimental Protocol: Determining Mixing Time via pH Tracer
This protocol provides a step-by-step guide to measure the time required to achieve homogeneity in a reactor.
Materials:
-
pH probe with rapid response time
-
Data logger or pH meter with continuous reading capability
-
Concentrated acid or base solution (e.g., 1M HCl or 1M NaOH)
-
pH indicator (optional, for visual confirmation in transparent vessels)
Procedure:
-
Fill the reactor with the process solvent or a surrogate with similar physical properties (viscosity, density) to the desired operating volume.
-
Position the pH probe in a location expected to be the last to homogenize (e.g., near the liquid surface, far from the impeller).
-
Start the agitator at the desired speed.
-
Allow the system to reach a steady state.
-
Inject a small, known volume of the acid or base tracer near the liquid surface.
-
Record the pH as a function of time until it stabilizes at a new, constant value.
-
The mixing time is the time elapsed from the tracer injection to the point where the pH remains constant within a predefined tolerance (e.g., ±0.05 pH units).[9]
Q2: I'm observing solids settling at the bottom of my reactor during a crystallization process. What impeller type is best suited to prevent this?
A2: For solid suspension, you need an impeller that generates strong axial (top-to-bottom) flow to lift the solids off the bottom of the tank.[10]
-
Pitched Blade Turbines (PBTs): These are a good choice for solid suspension as they create a strong downward flow that sweeps the bottom of the vessel and lifts particles.[11]
-
Hydrofoils: These are highly efficient impellers that also generate strong axial flow with low shear, which can be beneficial for delicate crystals.[10]
-
Avoid: Radial flow impellers like the Rushton turbine, which primarily move liquid horizontally and are less effective at suspending solids.
B. Temperature Control
Q3: My exothermic reaction is showing a significant temperature overshoot during scale-up, even though my jacket temperature is set correctly. What could be the cause and how can I mitigate it?
A3: This is a dangerous situation that can lead to a thermal runaway reaction.[12][13] The root cause is that the rate of heat generation is exceeding the rate of heat removal.[3]
Potential Causes:
-
Reduced Surface Area to Volume Ratio: As discussed, larger vessels have less heat transfer area per unit volume.[2]
-
Poor Mixing: Hot spots can develop where the reaction is proceeding faster, leading to a localized increase in temperature that the jacket cannot effectively cool.[4]
-
Insufficient Cooling Capacity: The cooling system itself may not be able to handle the heat load at the larger scale.
Mitigation Strategies:
-
Semi-Batch Operation: For highly exothermic reactions, use a semi-batch process where one reactant is added gradually.[1] This allows you to control the reaction rate and, consequently, the rate of heat generation.
-
Improve Heat Transfer:
-
Increase Agitation: Higher impeller speeds can improve the heat transfer coefficient at the reactor wall.
-
Internal Cooling Coils: If the jacketed heat transfer is insufficient, consider adding internal cooling coils to increase the heat transfer area.[14]
-
-
Characterize Heat Transfer: It is crucial to understand the heat transfer capabilities of your reactor.
Experimental Protocol: Measuring the Overall Heat Transfer Coefficient (U)
This protocol helps you quantify the heat transfer performance of your reactor system.
Materials:
-
Multiple temperature probes (for reactor contents and jacket inlet/outlet)
-
Flow meter for the heat transfer fluid
-
Data acquisition system
Procedure:
-
Fill the reactor with a known volume of a well-characterized solvent (e.g., water).
-
Circulate the heat transfer fluid through the jacket at a constant flow rate and temperature.
-
Agitate the solvent at the desired speed.
-
Once the system reaches thermal equilibrium, introduce a known amount of heat to the reactor contents (e.g., using an electrical immersion heater) or cool the jacket fluid to a lower, constant temperature.
-
Record the temperature of the reactor contents and the jacket inlet and outlet temperatures over time.
-
The overall heat transfer coefficient (U) can be calculated using the following equation: Q = U * A * ΔT_lm , where Q is the rate of heat transfer, A is the heat transfer area, and ΔT_lm is the log mean temperature difference.[14]
Q4: Are there non-invasive ways to monitor temperature distribution within a large, opaque reactor?
A4: Yes, traditional invasive probes can sometimes disrupt flow patterns or become fouled.[15] Non-invasive techniques are an emerging area of process analytical technology (PAT).
-
Electrical Capacitance Tomography (ECT): This technique can be used to create a 2D or 3D map of the temperature distribution inside a vessel by measuring changes in the electrical permittivity of the contents, which is temperature-dependent.[16]
-
Ultrasonic Thermometry: This method uses ultrasound transducers to measure the time-of-flight of sound waves through the reaction medium, which correlates with temperature.[15]
-
Infrared (IR) Thermography: While this primarily measures surface temperature, it can be useful for identifying issues with jacket performance or external heat leaks.[17]
Data Summary: Impeller Characteristics
| Impeller Type | Primary Flow | Shear | Primary Applications |
| Hydrofoil | Axial | Low | Blending, Solid Suspension |
| Pitched Blade Turbine (PBT) | Axial/Radial | Medium | Solid Suspension, Gas Dispersion |
| Rushton Turbine | Radial | High | Gas Dispersion, Emulsification |
| Anchor/Gate | Tangential | Low | High Viscosity Mixing |
III. Conclusion: A Proactive Approach to Scale-Up
Successful scale-up is not a matter of luck; it is the result of a thorough understanding of fundamental chemical engineering principles and a proactive, data-driven approach. By anticipating the challenges of mixing and temperature control, and by systematically characterizing and optimizing these parameters, researchers and drug development professionals can de-risk the scale-up process, ensuring safety, efficiency, and the consistent production of high-quality products.
IV. References
-
American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
-
Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
-
The Chemical Engineer. (2023). Rules of Thumb: Scale-up.
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
-
ResearchGate. (2024). Non-invasive temperature monitoring in fixed-bed reactors by electrical capacitance tomography.
-
Xylem Singapore. Designing mixing solutions using computational fluid dynamics (CFD).
-
PMC - NIH. Measurement of heat transfer coefficients in stirred single‐use bioreactors by the decay of hydrogen peroxide.
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions.
-
MDPI. (2023). Effect of Different Impeller Types on Mixing Efficiency in Mechanically Stirred Tanks with Tubular Baffles.
-
NIH. (2023). Innovative Non-Invasive and Non-Intrusive Precision Thermometry in Stainless-Steel Tanks Using Ultrasound Transducers.
-
VisiMix. Scale Up Methodology for the Fine Chemical Industry - The Influence of the Mixing in the Process.
-
IChemE. Incidents in the chemical industry due to thermal-runaway chemical reactions.
-
YouTube. (2023). Mastering Heat Transfer in Stirred Tanks: Insights from Richard Cope, Ph.D.
-
TUHH Open Research. Novel evaluation method to determine the local mixing time distribution in stirred tank reactors.
-
Just Measure it. Design and Installation of Temperature Sensors in Reactors.
-
MXD Process. (2025). 5 Types of Mixing Impellers: Designs, Flow Patterns, and Uses.
-
Mixquip. How to optimise your mixing process with the correct impeller.
-
Health and Safety Executive. Chemical reaction hazards and the risk of thermal runaway INDG254.
-
Wikipedia. Thermal runaway.
-
Biomedical Journal of Scientific & Technical Research. (2020). A Review of Computational Fluid Dynamics (CFD) Simulations of Mixing in the Pharmaceutical Industry.
-
DTU Research Database. (2022). Characterization of mixing performance in bioreactors using flow-following sensor devices.
Sources
- 1. fauske.com [fauske.com]
- 2. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 3. icheme.org [icheme.org]
- 4. amarequip.com [amarequip.com]
- 5. visimix.com [visimix.com]
- 6. mixquip.com [mixquip.com]
- 7. xylem.com [xylem.com]
- 8. biomedres.us [biomedres.us]
- 9. Novel evaluation method to determine the local mixing time distribution in stirred tank reactors [tore.tuhh.de]
- 10. mxdprocess.com [mxdprocess.com]
- 11. mdpi.com [mdpi.com]
- 12. Thermal runaway - Wikipedia [en.wikipedia.org]
- 13. cedrec.com [cedrec.com]
- 14. youtube.com [youtube.com]
- 15. Innovative Non-Invasive and Non-Intrusive Precision Thermometry in Stainless-Steel Tanks Using Ultrasound Transducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. zeroinstrument.com [zeroinstrument.com]
Catalyst deactivation and recovery in pyrazole synthesis
Introduction for the Modern Researcher
In the synthesis of pyrazole derivatives, a cornerstone of many pharmaceutical and agrochemical compounds, catalytic efficiency is paramount.[1] The success of widely-used methods, such as the Knorr pyrazole synthesis which utilizes acid catalysts, or modern cross-coupling reactions employing transition metals like copper, palladium, and ruthenium, hinges on the sustained activity of the catalyst.[2][3][4] However, catalyst deactivation—the inevitable decline in performance over time—presents a significant challenge, leading to decreased yields, poor selectivity, and increased operational costs.
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering issues with catalyst stability. Structured as a troubleshooting and FAQ center, it moves beyond simple procedural lists to explain the causal mechanisms behind catalyst deactivation and provide validated protocols for diagnosis and regeneration.
Part 1: Frequently Asked Questions - Initial Diagnostics
This section addresses the most common initial observations and questions that arise when a catalytic reaction is underperforming.
Q1: My pyrazole synthesis reaction has stalled or the yield has dropped significantly. What are the most common catalyst-related causes?
A1: A sudden or gradual drop in yield is the primary indicator of catalyst deactivation. The four most common deactivation mechanisms in pyrazole synthesis are:
-
Poisoning: The strong chemisorption of impurities from reactants or solvents onto the catalyst's active sites.[5][6] This is often a rapid process.
-
Coking / Fouling: The physical deposition of carbonaceous materials or polymeric byproducts on the catalyst surface, which blocks pores and active sites.[7][8] This typically results in a more gradual loss of activity.
-
Thermal Degradation (Sintering): The agglomeration of small, highly active metal particles on a support into larger, less active ones, usually driven by excessive reaction temperatures.[5][8] This leads to an irreversible loss of active surface area.
-
Leaching: The dissolution of the active metal species from a solid support into the reaction medium, which is particularly relevant for heterogeneous catalysts.[5][6]
Q2: How can I distinguish between these deactivation mechanisms based on my initial observations?
A2: The rate of activity loss provides a crucial first clue. A sharp, sudden drop in performance often points to acute poisoning , especially after introducing a new batch of solvent or reactant.[6] Conversely, a slow, steady decline in activity over several runs is more characteristic of coking/fouling or sintering .[8] If you observe a color change in your reaction medium (e.g., it becomes colored when it should be clear), this could suggest leaching of the metal from your heterogeneous catalyst.
The following table summarizes the key symptoms and common causes.
Table 1: Summary of Deactivation Mechanisms & Symptoms
| Deactivation Mechanism | Primary Symptom | Common Causes in Pyrazole Synthesis | Affected Catalyst Types |
| Poisoning | Sudden, rapid loss of activity | Sulfur, halides, or nitrogenous impurities in reactants (e.g., hydrazine); strongly coordinating byproducts. | Transition metals (Pd, Cu, Ru, Fe), Acid catalysts.[2][5] |
| Coking / Fouling | Gradual loss of activity | Polymerization of reactants or intermediates on the catalyst surface; thermal decomposition of organic molecules.[7] | Solid acid catalysts (zeolites), supported metals. |
| Sintering | Gradual, often irreversible activity loss | Exceeding the catalyst's thermal stability limit; localized "hot spots" in the reactor.[5] | Supported metal catalysts (e.g., Cu/SiO₂, Pd/C). |
| Leaching | Gradual activity loss; color in filtrate | Weak bonding of metal to support; unsuitable solvent or pH conditions causing metal dissolution.[6] | All heterogeneous/supported catalysts. |
Part 2: Troubleshooting Guide & Recovery Protocols
This section provides a deeper dive into each deactivation mechanism with specific troubleshooting steps and detailed protocols for catalyst recovery and analysis.
Mechanism A: Catalyst Poisoning
Q3: I suspect my catalyst is poisoned. What are common poisons in pyrazole synthesis and how can I confirm this?
A3: In pyrazole synthesis, reactants themselves or impurities within them are common culprits. Hydrazine and its derivatives, while essential reactants, can sometimes coordinate too strongly to metal centers, blocking sites for other steps. The most notorious poisons, however, are often unlisted impurities. Sulfur compounds (thiols, thioethers) in solvents or reagents can irreversibly poison noble metal catalysts like Palladium.[5]
To confirm poisoning, a controlled experiment is your best tool. Run the reaction with a highly purified set of reactants and solvents. If activity is restored, poisoning is the likely cause. Post-reaction analysis of the spent catalyst using X-ray Photoelectron Spectroscopy (XPS) or Temperature-Programmed Desorption (TPD) can identify the adsorbed poison.
Caption: Workflow for diagnosing and preventing catalyst poisoning.
Mechanism B: Coking & Fouling
Q4: My reaction slows down over several hours and I see dark deposits on my solid catalyst. Is this coking, and can I reverse it?
A4: Yes, this is a classic presentation of coking or fouling. It occurs when organic precursors polymerize or decompose on the catalyst surface, forming carbonaceous deposits that physically block active sites and pores.[9] In pyrazole synthesis, high concentrations of reactants or high temperatures can promote side reactions that lead to coke formation.[7]
Fortunately, coking is often reversible. The most common regeneration method is a controlled burnout (calcination) where the coke is oxidized to CO₂ and H₂O.
Objective: To remove carbonaceous deposits from a solid catalyst (e.g., a supported metal or solid acid) and restore its catalytic activity.
Materials:
-
Deactivated (coked) catalyst
-
Tube furnace with temperature and gas flow control
-
Quartz or ceramic tube
-
Source of inert gas (Nitrogen or Argon)
-
Source of air or a dilute oxygen mixture (e.g., 5% O₂ in N₂)
Procedure:
-
Purge: Place a known mass of the coked catalyst in the furnace tube. Heat the catalyst to 120-150°C under a steady flow of inert gas (e.g., N₂) for 1-2 hours. Causality: This step removes physically adsorbed water and volatile organics without initiating combustion.
-
Controlled Oxidation: While maintaining the inert gas flow, slowly ramp the temperature to your target regeneration temperature (typically 350-500°C, but this must be below the catalyst's sintering temperature).
-
Introduce Oxidant: Once the target temperature is stable, gradually introduce a controlled flow of air or dilute O₂. Critical Step: Introducing the oxidant too quickly or at too low a temperature can cause a rapid, uncontrolled combustion, creating hot spots that will permanently damage (sinter) the catalyst.
-
Hold: Maintain the temperature and oxidant flow for 2-4 hours, or until the exit gas stream shows no more CO₂ (if monitoring is available). The visual disappearance of black/brown color from the catalyst is a good indicator.
-
Cool Down: Switch the gas flow back to pure inert gas. Allow the catalyst to cool down to room temperature under the inert atmosphere.
-
Validation: Test the regenerated catalyst's performance in a standard pyrazole synthesis reaction and compare its activity to that of the fresh and deactivated catalyst.
Mechanism C: Thermal Degradation (Sintering)
Q5: My supported metal catalyst has been losing activity gradually over many high-temperature cycles. Regeneration by calcination didn't help. What's happening?
A5: This scenario strongly suggests irreversible deactivation by sintering. At high temperatures, mobile atoms on the surface of small metal nanoparticles can migrate and coalesce into larger, more thermodynamically stable crystals.[5] This process drastically reduces the active surface area-to-volume ratio, leading to a permanent loss of activity. Sintering is often exacerbated by reaction atmospheres containing water vapor.
Confirmation requires advanced characterization. Comparing Transmission Electron Microscopy (TEM) images of the fresh and spent catalyst will provide direct visual evidence of increased particle size. X-ray Diffraction (XRD) can also be used; the peak broadening of the metal crystallites is inversely proportional to their size, so sharper peaks in the spent catalyst indicate sintering.
Sources
- 1. jetir.org [jetir.org]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H and ¹³C NMR characterization of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile, a substituted pyrazole of interest in medicinal chemistry.
This document moves beyond a simple listing of spectral data. As a Senior Application Scientist, my objective is to provide a comparative analysis, grounded in established principles of NMR spectroscopy and supported by experimental data from closely related structures. We will explore the expected chemical shifts and coupling patterns for our target molecule and compare them with alternative pyrazole structures to highlight the key distinguishing features. This approach is designed to not only aid in the characterization of this specific molecule but also to enhance the reader's broader understanding of NMR spectral interpretation for this important class of heterocyclic compounds.
The Structural Landscape: Predicting the NMR Spectrum
The structure of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile dictates a unique set of electronic environments for its constituent protons and carbons, which in turn governs their resonance frequencies in an NMR experiment.
Molecular Structure and Numbering
Caption: Structure of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile with atom numbering.
Based on the electronic effects of the substituents and the inherent aromaticity of the pyrazole ring, we can predict the approximate chemical shifts for each unique proton and carbon. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The electron-withdrawing nature of the nitrogen atoms and the cyanomethyl group, coupled with the electron-donating effect of the methyl groups, will influence the chemical shifts.
¹H NMR Spectral Analysis: A Comparative Approach
The ¹H NMR spectrum is anticipated to display four distinct signals corresponding to the four types of non-equivalent protons in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparison |
| H4 (pyrazole ring) | 6.0 - 6.5 | Singlet | 1H | The proton at the C4 position of the pyrazole ring is expected to appear as a singlet. Its chemical shift is influenced by the surrounding substituents. In 3,5-dimethyl-1-phenyl-1H-pyrazole, the H4 proton appears at 5.90 ppm.[1] For 3,5-dimethylpyrazole, the H-4 proton signal is observed at 5.76 ppm in CDCl₃.[2] The presence of the electron-withdrawing cyanomethyl group at C3 in our target molecule would likely shift this proton slightly downfield compared to these examples. |
| CH₂ (acetonitrile) | 3.7 - 4.2 | Singlet | 2H | The methylene protons of the acetonitrile group are adjacent to the pyrazole ring and the cyano group. The protons of a methylene group attached to a pyrazole ring in similar structures appear in the range of 5.34–5.55 ppm when adjacent to a nitrogen atom.[3] However, in our case, the attachment is at C3, and the electron-withdrawing effect of the cyano group will cause a downfield shift. |
| CH₃ (N1-methyl) | 3.6 - 4.0 | Singlet | 3H | The methyl group attached to the N1 of the pyrazole ring will be deshielded due to the electronegativity of the nitrogen atom. |
| CH₃ (C5-methyl) | 2.2 - 2.5 | Singlet | 3H | The methyl group at the C5 position is attached to a carbon atom of the aromatic ring and is expected to resonate at a characteristic chemical shift for an aromatic methyl group. In 3,5-dimethyl-1-phenyl-1H-pyrazole, the two methyl groups appear as a single peak at 2.25 ppm, suggesting similar electronic environments.[1] In our target molecule, the different substituents at positions 1 and 3 will lead to distinct signals for the two methyl groups. |
¹³C NMR Spectral Analysis: A Deeper Structural Insight
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale and Comparison |
| C3 (pyrazole ring) | 148 - 152 | The C3 carbon is attached to the cyanomethyl group and is part of the C=N bond within the pyrazole ring, leading to a downfield chemical shift. In 3-methyl-1,5-diphenyl-1H-pyrazole, the C3 carbon appears at 148.7 ppm.[1] |
| C5 (pyrazole ring) | 140 - 145 | The C5 carbon is attached to a methyl group and the N1 atom. In 3,5-dimethylpyrazole, the C3 and C5 carbons are equivalent and appear at 144 ppm.[2] The N-methylation in our target will influence this shift. |
| C4 (pyrazole ring) | 105 - 110 | The C4 carbon of the pyrazole ring typically resonates in the aromatic region. For 3,5-dimethyl-1-phenyl-1H-pyrazole, the C4 carbon appears at 106.4 ppm.[1] |
| CN (nitrile) | 115 - 120 | The carbon of the nitrile group typically appears in this region. |
| CH₂ (acetonitrile) | 20 - 25 | The methylene carbon's chemical shift is influenced by its attachment to the pyrazole ring and the cyano group. |
| CH₃ (N1-methyl) | 35 - 40 | The methyl carbon attached to the nitrogen atom is expected in this range. |
| CH₃ (C5-methyl) | 10 - 15 | The methyl carbon attached to the C5 of the pyrazole ring will have a chemical shift typical for an aromatic methyl group. In 3,5-dimethyl-1-phenyl-1H-pyrazole, this carbon appears at 12.9 ppm.[1] |
Comparative Analysis with Alternative Pyrazole Structures
To further solidify the characterization of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile, a comparison with structurally similar pyrazoles is invaluable.
-
Comparison with 3,5-Dimethylpyrazole : The absence of the N-methyl and the cyanomethyl group in 3,5-dimethylpyrazole results in a simpler NMR spectrum with equivalent methyl groups and C3/C5 positions.[2] The introduction of these substituents in our target molecule breaks this symmetry, leading to more complex spectra with distinct signals for each group.
-
Comparison with Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate : This compound shares the N-cyanomethyl moiety but has carboxylate groups at the 3 and 5 positions.[4] The strong electron-withdrawing nature of the carboxylate groups would significantly shift the pyrazole ring protons and carbons further downfield compared to our target molecule, which has electron-donating methyl groups.
Experimental Protocols
For researchers aiming to acquire NMR data for 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile or similar compounds, the following general protocols are recommended.
Sample Preparation
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
¹H NMR Acquisition
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as a simple pulse-acquire (zg).
-
Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans will depend on the sample concentration, but 16-64 scans are often sufficient.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
¹³C NMR Acquisition
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Tune and shim the instrument for ¹³C.
-
Acquire a proton-decoupled ¹³C NMR spectrum using a pulse sequence such as a zgpg30 (or similar) with proton decoupling.
-
Typical parameters include a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum.
NMR Acquisition Workflow
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
The comprehensive ¹H and ¹³C NMR characterization of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is readily achievable through a combination of predictive analysis based on established NMR principles and comparative evaluation with related pyrazole structures. The expected spectra, with their distinct chemical shifts and multiplicities, provide a unique fingerprint for this molecule, enabling its unambiguous identification and differentiation from structural isomers and related compounds. The protocols outlined in this guide provide a robust framework for obtaining high-quality NMR data, which is essential for advancing research and development in the pharmaceutical sciences.
References
- Chen, X.; She, J.; Shang, Z.; Wu, J.; Wu, H.; Zhang, P. Synthesis. 2008, 21, 3478.
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. 2022, 27(23), 8295. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. 2016, 6(82), 78583-78589. [Link]
-
Jimeno, M. L.; et al. ¹H and ¹³C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry. 2001, 39(5), 291-294. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. 2021, 26(11), 3326. [Link]
-
Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate. Acta Crystallographica Section E. 2011, 67(Pt 10), o2579. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile: GC-EI-MS vs. LC-ESI-MS/MS
Introduction
In the landscape of pharmaceutical research and drug development, the structural elucidation and sensitive quantification of novel chemical entities are paramount. Pyrazole derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous biologically active molecules with applications ranging from anti-inflammatory to anticancer agents.[1][2] 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is a key intermediate in the synthesis of such pharmacologically relevant compounds. Its unambiguous identification and characterization are critical for ensuring the quality and integrity of the final active pharmaceutical ingredient (API).
Mass spectrometry (MS) stands as the definitive analytical technique for molecular characterization due to its unparalleled sensitivity and specificity. However, the choice of ionization source and chromatographic separation method can profoundly impact the quality of data obtained. This guide provides an in-depth comparison of two prevalent mass spectrometric workflows for the analysis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). Through a detailed examination of experimental protocols and supporting data, this document will empower researchers to select the optimal analytical strategy for their specific research needs.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C8H11N3 | Calculated |
| Molecular Weight | 149.19 g/mol | Calculated |
| Monoisotopic Mass | 149.09530 g/mol | Calculated |
| Structure | ||
| 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile |
Methodology 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
GC-EI-MS is a classic and robust technique for the analysis of volatile and thermally stable compounds. Electron ionization (EI) at 70 eV is a high-energy process that induces extensive fragmentation, providing a reproducible "fingerprint" mass spectrum that is invaluable for structural elucidation and library matching.
Rationale for Experimental Choices
The selection of GC parameters is dictated by the need to ensure the analyte's thermal stability and achieve good chromatographic separation. A non-polar column like a DB-5ms is chosen for its versatility. The high ionization energy (70 eV) is a standard in EI-MS, ensuring consistent and comparable fragmentation patterns for library searching.
Detailed Experimental Protocol: GC-EI-MS
-
Sample Preparation: Dissolve 1 mg of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile in 1 mL of LC-MS grade acetonitrile.[3] Serially dilute to a final concentration of 10 µg/mL.
-
GC System: Agilent 8890 GC (or equivalent).
-
Injector:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Mode: Splitless (to maximize sensitivity)
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
MS System: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Acquisition: Full Scan Mode.
Anticipated Fragmentation Pathway
The high energy of electron ionization is expected to induce characteristic fragmentation of the pyrazole ring and the acetonitrile side chain. The fragmentation of pyrazoles often involves the expulsion of HCN or N2.[4] For 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile, a plausible fragmentation pathway would begin with the molecular ion (M•+) at m/z 149. Subsequent fragmentation could involve the loss of a methyl radical, the acetonitrile group, or cleavage of the pyrazole ring itself.
Caption: Proposed EI fragmentation of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile.
Methodology 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
LC-MS is ideally suited for the analysis of a broader range of compounds, including those that are less volatile or thermally labile. Electrospray ionization (ESI) is a "soft" ionization technique that typically produces a protonated molecule [M+H]+, preserving the molecular weight information. Coupling this with tandem mass spectrometry (MS/MS) allows for controlled fragmentation, which is highly specific and excellent for quantification.
Rationale for Experimental Choices
The use of a reversed-phase C18 column is standard for separating moderately polar compounds. The mobile phase of acetonitrile and water with a formic acid additive is chosen to facilitate good chromatographic peak shape and promote efficient protonation in the ESI source.[5] Tandem MS (MS/MS) is employed for its superior selectivity and sensitivity, making it the gold standard for quantitative bioanalysis and trace-level detection.
Detailed Experimental Protocol: LC-ESI-MS/MS
-
Sample Preparation: Dissolve 1 mg of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile in 1 mL of a 50:50 mixture of acetonitrile and water. Serially dilute to the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
LC System: Waters ACQUITY UPLC I-Class (or equivalent).
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Column Temperature: 40°C.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad™ 6500+ (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Key Parameters:
-
IonSpray Voltage: +5500 V
-
Source Temperature: 500°C
-
Gas 1 (Nebulizer): 50 psi
-
Gas 2 (Heater): 60 psi
-
Curtain Gas: 35 psi
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 150.1 ([M+H]+)
-
Product Ions (Q3): Optimize for two to three specific fragments. Hypothetical transitions: 150.1 -> 135.1 (loss of CH3), 150.1 -> 96.1 (pyrazole ring fragment).
-
Comparative Performance Analysis
The choice between GC-EI-MS and LC-ESI-MS/MS depends critically on the analytical objective. The following table summarizes the anticipated performance of each technique for the analysis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile.
| Parameter | GC-EI-MS | LC-ESI-MS/MS | Rationale & Justification |
| Primary Application | Structural Elucidation, Qualitative ID | Targeted Quantification, High Sensitivity Analysis | EI provides rich, library-matchable fragmentation. MRM in LC-MS/MS offers unparalleled selectivity and sensitivity for quantification.[6] |
| Sensitivity (LOD) | ~10-50 ng/mL | ~0.01-0.1 ng/mL | The soft ionization of ESI and the noise reduction of MRM provide significantly lower detection limits. |
| Structural Information | Excellent (Fingerprint Spectrum) | Good (Controlled Fragmentation) | EI's extensive fragmentation is excellent for unknown identification. MS/MS provides specific structural information but is targeted. |
| Molecular Ion Info | Weak or Absent | Strong ([M+H]+) | The high energy of EI often leads to the complete fragmentation of the molecular ion. ESI excels at preserving it. |
| Sample Throughput | Moderate | High | UPLC systems offer faster run times and quicker equilibration compared to typical GC methods. |
| Matrix Effects | Low | High (Ion Suppression/Enhancement) | The absence of a liquid mobile phase in the ion source makes GC-MS less susceptible to matrix effects than ESI-MS. |
| Compound Applicability | Volatile & Thermally Stable | Broad Range (Polar & Non-Polar) | GC requires the analyte to be stable at high temperatures, which may not be suitable for all pyrazole derivatives. |
Integrated Analytical Workflow
A comprehensive analytical strategy may involve both techniques. GC-MS can be used for initial identification and structural confirmation, while LC-MS/MS can be developed for high-sensitivity quantification in complex matrices such as plasma or environmental samples.
Caption: Comparative workflow for GC-MS and LC-MS/MS analysis.
Conclusion and Recommendations
Both GC-EI-MS and LC-ESI-MS/MS are powerful techniques for the analysis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile, each with distinct advantages.
-
GC-EI-MS is the recommended method for initial structural confirmation and purity assessment. Its reproducible, information-rich fragmentation patterns are ideal for identifying the compound and potential synthesis-related impurities, especially when compared against a spectral library.
-
LC-ESI-MS/MS is the superior choice for quantitative applications, particularly for trace-level analysis in complex matrices. Its high sensitivity and selectivity, enabled by the MRM scan mode, make it the gold standard for pharmacokinetic studies, metabolism investigations, and quality control assays where low detection limits are required.
Ultimately, the optimal analytical approach is dictated by the research question at hand. For comprehensive characterization, a dual-methodology approach provides the most complete picture of the analyte's identity, purity, and quantity.
References
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]
-
Santos, L. S., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. J Org Inorg Chem, 1(2). Available at: [Link]
-
PubChem. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. National Center for Biotechnology Information. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Available at: [Link]
-
National Institutes of Health. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Available at: [Link]
-
Scientific Laboratory Supplies. (n.d.). LC-MS Grade Solvents and Reagents. Available at: [Link]
-
National Institutes of Health. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
Parmar, V. S., et al. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetonitrile. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (n.d.). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available at: [Link]
-
ChemSynthesis. (n.d.). 2-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)acetonitrile. Available at: [Link]
Sources
Comparative analysis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile with other isomers
A Comparative Analysis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile and Its Positional Isomers
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence is due to its versatile synthetic accessibility and its ability to act as a robust scaffold for presenting functional groups in precise spatial orientations. Within this class of compounds, positional isomerism—the different arrangement of substituents on the pyrazole ring—plays a critical role in determining a molecule's physicochemical properties and its biological function.[2] Even subtle shifts in the placement of a methyl or functional group can drastically alter a compound's interaction with a biological target, transforming a potent drug into an inactive analogue.
This guide provides an in-depth comparative analysis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile and its key structural isomers. We will explore the causal factors behind their divergent synthetic pathways, compare their physicochemical characteristics, and discuss the structure-activity relationship (SAR) implications for researchers in drug discovery and development. While direct, head-to-head biological comparisons of these specific isomers are not extensively documented in current literature, this guide will synthesize data from closely related analogues to provide authoritative insights into their potential therapeutic applications.[3][4]
Isomeric Landscape: Defining the Structures
The core structure, a dimethyl pyrazole ring bearing an acetonitrile group, can exist in several distinct isomeric forms. The primary isomers of interest arise from the placement of the two methyl groups and the cyanomethyl (-CH₂CN) substituent. The most significant isomers for this comparison are:
-
2-(1,5-Dimethyl-1H-pyrazol-3-yl)acetonitrile (Target Isomer A) : Methyl groups at N1 and C5, with the acetonitrile at C3.
-
2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetonitrile (Isomer B) : Methyl groups at N1 and C3, with the acetonitrile at C5.
-
2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile (Isomer C) : Both methyl groups on the carbon atoms (C3 and C5), with the acetonitrile group attached to the N1 position.
The distinct connectivity in these isomers, particularly the difference between C-alkylation (Isomers A and B) and N-alkylation (Isomer C), dictates their synthesis and profoundly influences their chemical behavior.
Figure 1: Key positional isomers of dimethyl-pyrazole acetonitrile.
Comparative Synthesis Strategy: The Logic of Regioselectivity
The synthesis of a specific pyrazole isomer is a quintessential challenge in organic chemistry, hinging on the principles of regioselectivity. The choice of starting materials and reaction conditions dictates which isomer is formed.
Synthesis of N-Methylated Isomers (A and B)
The synthesis of 1,5- and 1,3-dimethylpyrazoles typically involves the Knorr pyrazole synthesis, which is the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5] When using an unsymmetrical hydrazine like methylhydrazine, a mixture of regioisomers is often produced.[6][7]
The reaction's regioselectivity is governed by which nitrogen atom of methylhydrazine initiates the attack and which carbonyl group of the dicarbonyl is more reactive. The more nucleophilic nitrogen (the one bearing the methyl group) tends to attack the more electrophilic carbonyl carbon.[8] Recent studies have shown that the choice of solvent can significantly influence the isomeric ratio; for instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically improve the regioselectivity compared to standard ethanol, favoring one isomer over the other.[7]
Synthesis of the N-Alkylated Isomer (C)
In contrast, the synthesis of Isomer C, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile, follows a more direct and unambiguous pathway.
-
Formation of the Pyrazole Core : First, 3,5-dimethylpyrazole is synthesized by the condensation of acetylacetone with hydrazine hydrate. Since hydrazine (H₂NNH₂) is symmetrical, this reaction yields a single pyrazole product.
-
N-Alkylation : The resulting 3,5-dimethylpyrazole is then N-alkylated using an appropriate reagent, such as chloroacetonitrile (ClCH₂CN) or bromoacetonitrile (BrCH₂CN), in the presence of a base like potassium carbonate (K₂CO₃). This reaction selectively attaches the acetonitrile group to the N1 position. A similar N-alkylation strategy is described for the synthesis of related 2-(3,5-dimethyl-1H-pyrazol-1-yl) derivatives.[9][10]
This synthetic route avoids the issue of regioisomers, making Isomer C the most straightforward to prepare in a pure form.
Figure 2: Divergent synthetic workflows for pyrazole acetonitrile isomers.
Physicochemical and Spectroscopic Comparison
While comprehensive experimental data for all isomers is not consolidated in a single source, we can compile and infer properties from available literature and chemical databases. The structural differences are clearly reflected in their spectroscopic data.
| Property | Isomer A (1,5-Me₂) | Isomer B (1,3-Me₂) | Isomer C (3,5-Me₂) | Rationale for Differences |
| Molecular Formula | C₈H₁₁N₃ | C₈H₁₁N₃ | C₈H₁₁N₃ | Isomers share the same formula and mass. |
| Molecular Weight | 149.19 g/mol | 149.19 g/mol | 149.19 g/mol | Identical for all isomers. |
| ¹H NMR: CH₃ signals | Two distinct singlets. N-CH₃ (~3.7 ppm), C-CH₃ (~2.2 ppm) | Two distinct singlets. N-CH₃ (~3.7 ppm), C-CH₃ (~2.2 ppm) | One singlet (6H) or two very close singlets (~2.1 ppm).[11] | In Isomer C, the two methyl groups are in a more symmetrical environment (C3 and C5) compared to the N1/C5 or N1/C3 substitution in A and B. |
| ¹H NMR: Ring CH | Singlet (~6.0 ppm) | Singlet (~6.0 ppm) | Singlet (~5.8 ppm) | The electronic environment of the C4 proton differs slightly between the N-methylated isomers (A, B) and the N-alkylated isomer (C). |
| ¹H NMR: CH₂CN | Singlet (~3.7 ppm) | Singlet (~3.7 ppm) | Singlet (~4.9-5.1 ppm) | The CH₂ group in Isomer C is directly attached to a ring nitrogen, causing a significant downfield shift compared to A and B, where it is attached to a carbon.[9] |
| IR: C≡N stretch | ~2250 cm⁻¹ | ~2250 cm⁻¹ | ~2250 cm⁻¹ | The nitrile stretch is characteristic and should be present in all isomers, with minor shifts due to electronic differences. |
Note: NMR chemical shifts (ppm) are approximate and can vary based on the solvent and instrument used. Data for Isomer C is inferred from related structures like 2-(3,5-dimethyl-1H-pyrazol-1yl)acetohydrazide.[9]
Structure-Activity Relationship (SAR) and Biological Potential
The precise arrangement of substituents on the pyrazole ring is a critical determinant of biological activity.[12] The pyrazole scaffold is a known "privileged structure" found in drugs with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1]
-
Receptor Binding and Steric Hindrance : The spatial orientation of the methyl and acetonitrile groups directly impacts how the molecule fits into the binding pocket of a target protein (e.g., an enzyme or receptor). Isomers A and B, with a methyl group on the N1 nitrogen, present a different steric and electronic profile than Isomer C. The N-alkylated acetonitrile of Isomer C positions the nitrile group in a distinct vector relative to the pyrazole core, which could lead to unique hydrogen bonding or polar interactions unavailable to the other isomers.
-
Metabolic Stability : The site of attachment for the acetonitrile group influences metabolic stability. The N-CH₂CN bond in Isomer C may be subject to different metabolic pathways than the C-CH₂CN bonds in Isomers A and B. This can affect the compound's half-life and overall pharmacokinetic profile.
-
Known Activities of Pyrazole Acetonitriles : While direct comparative studies are sparse, derivatives of pyrazole acetonitrile have been explored for various therapeutic applications. For example, dinitropyrazole acetonitrile derivatives have been investigated as energetic materials, highlighting the reactivity of this scaffold.[13] The core structure is also integral to many kinase inhibitors, where the pyrazole acts as a hinge-binding motif. The different isomeric forms would present the key pharmacophoric elements to the kinase hinge region at different angles, likely resulting in significant variations in potency and selectivity.[14][15] Research on aminopyrazole derivatives has shown that substitution patterns on the pyrazole nucleus strongly affect antioxidant and antiproliferative activities.[16]
Experimental Protocol: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile (Isomer C)
This protocol is adapted from established methods for the N-alkylation of pyrazoles and provides a reliable, self-validating workflow for synthesizing Isomer C with high purity.[9]
Step 1: Synthesis of 3,5-Dimethylpyrazole
-
Objective : To create the core pyrazole ring via condensation.
-
Apparatus : 250 mL round-bottom flask, magnetic stirrer, reflux condenser.
-
Reagents :
-
Acetylacetone (10.0 g, 0.1 mol)
-
Hydrazine hydrate (5.0 g, 0.1 mol)
-
Ethanol (100 mL)
-
-
Procedure :
-
Dissolve acetylacetone in 100 mL of ethanol in the round-bottom flask.
-
Add hydrazine hydrate dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux and maintain for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude solid, 3,5-dimethylpyrazole, can be purified by recrystallization from a suitable solvent like hexane or used directly in the next step if purity is sufficient.
-
-
Characterization : The product should be a white solid. Confirm its identity using ¹H NMR spectroscopy. Expect signals at ~2.2 ppm (s, 6H, 2x CH₃) and ~5.8 ppm (s, 1H, C4-H).[11]
Step 2: N-Alkylation to Yield Isomer C
-
Objective : To attach the acetonitrile group to the N1 position of the pyrazole ring.
-
Apparatus : 250 mL round-bottom flask, magnetic stirrer, reflux condenser.
-
Reagents :
-
3,5-Dimethylpyrazole (9.6 g, 0.1 mol)
-
Chloroacetonitrile (8.3 g, 0.11 mol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (20.7 g, 0.15 mol)
-
Acetone (150 mL)
-
-
Procedure :
-
Combine 3,5-dimethylpyrazole, anhydrous potassium carbonate, and 150 mL of acetone in the flask.
-
Stir the suspension vigorously. Add chloroacetonitrile to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.
-
Wash the solid with a small amount of acetone.
-
Combine the filtrate and washings, and remove the acetone under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile.
-
-
Validation : Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The key diagnostic signal in ¹H NMR will be the singlet for the N-CH₂CN protons, expected around 4.9-5.1 ppm.
Conclusion
The comparative analysis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile and its isomers underscores a fundamental principle in chemical and pharmaceutical science: structure dictates function. While these molecules share the same chemical formula, their distinct atomic arrangements lead to different synthetic challenges and likely confer unique physicochemical and biological properties.
-
Synthetic Accessibility : Isomer C, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile, is the most synthetically accessible in high purity due to a regiochemically controlled N-alkylation strategy. In contrast, the synthesis of Isomers A and B requires careful control of reaction conditions to manage the inherent regioselectivity issues of the Knorr cyclization with methylhydrazine.
-
Physicochemical Distinction : The isomers are readily distinguishable by spectroscopic methods, particularly ¹H NMR, where the chemical shifts of the methylene (-CH₂-) and methyl (-CH₃) protons serve as clear diagnostic markers.
-
Biological Implications : The varied spatial presentation of functional groups among the isomers strongly suggests they will exhibit different biological activities. The precise positioning of hydrogen bond donors/acceptors and lipophilic methyl groups is critical for molecular recognition at biological targets.
For researchers and drug development professionals, this guide highlights the necessity of unambiguous synthesis and characterization when working with substituted pyrazoles. The choice of an isomeric scaffold is not trivial; it is a critical design element that can define the success or failure of a therapeutic agent. Further head-to-head biological screening of these pure isomers is warranted to fully elucidate their potential in medicinal chemistry.
References
- Karrouchi, K., et al. (2013). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Journal of Chemical and Pharmaceutical Research, 5(3), 1-6.
-
Swamy, S. N., et al. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. International Journal of Chemical Sciences, 12(1), 215-224. Available at: [Link]
- Rusak, N. A., et al. (2012). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Theoretical Foundations of Chemical Engineering, 46, 735-740.
-
Deng, X., & Mani, N. S. (2006). A Regioselective One-Pot Synthesis of Substituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Letters, 8(16), 3505–3508. Available at: [Link]
- Anonymous. (n.d.). stereochemistry and biological activity of drugs. Course Hero.
- Le, T. N., et al. (2019). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 84(9), 5565–5578.
- Hussain, A., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(3), 486–501.
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Biological Activity of E vs. Z Isomers of p-Coumaroyl Flavonoids: Unveiling a Research Frontier. BenchChem.
- Sanna, C., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(23), 8234.
- PubChem. (n.d.). 2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetonitrile. PubChem.
- Le, T. N., et al. (2019). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 84(9), 5565-5578.
- Anonymous. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
- Karam, N. H., Hussain, E. M., & Tomma, J. H. (2019). Synthesis and Characterization of Some New Pyrazole Derivatives. Journal of Global Pharma Technology, 11(12), 14-23.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Biological Efficacy of Nitropyridine Isomers. BenchChem.
- Wang, R., et al. (2021). Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. RSC Advances, 11(52), 32968–32975.
- de Souza, A. M. T., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology, 11, 638645.
- Ghozlan, S. A. S., et al. (2022). Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties. Chemistry of Heterocyclic Compounds, 58, 736-743.
- Lan, R., et al. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 39(21), 4220-4230.
- Chahdi, F. O., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Bioorganic & Medicinal Chemistry, 26(19), 5179-5192.
- ResearchGate. (n.d.). Illustration of Structure Activity Relationship (SAR) summary.
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.
Sources
- 1. jocpr.com [jocpr.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum [chemicalbook.com]
- 12. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the unambiguous structural confirmation of a newly synthesized compound is the bedrock upon which all subsequent biological and pharmacological evaluation rests. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, featuring in a wide array of therapeutic agents.[1] This guide provides an in-depth, experience-driven comparison of methodologies for validating the structure of a target molecule, 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile, a compound of interest for its potential applications in the development of novel therapeutics.
This document eschews a rigid template in favor of a narrative that mirrors the logical workflow of a senior application scientist. We will explore not just the "how" but the critical "why" behind experimental choices, ensuring a self-validating system of protocols. Our discussion will be grounded in authoritative spectroscopic principles and comparative data analysis, providing you with the tools to confidently elucidate the structure of this and similar pyrazole derivatives.
The Synthetic Challenge: Navigating Isomeric Possibilities
A primary challenge in the synthesis of substituted pyrazoles is the potential for the formation of constitutional isomers. For our target molecule, the key distinction lies in the point of attachment of the acetonitrile group to the 1,5-dimethyl-1H-pyrazole core. The desired product features this group at the C3 position, while a potential isomeric byproduct would have it at the C4 position. Our validation strategy must be designed to unequivocally differentiate between these two possibilities.
Proposed Synthetic Strategy: A Multi-Step Approach
While a direct, one-pot synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile may not be readily available in the literature, a robust and logical synthetic route can be proposed based on established pyrazole chemistry. This multi-step approach offers multiple points for characterization and purification, enhancing the likelihood of obtaining the desired product in high purity.
Caption: Proposed synthetic workflow for 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be self-validating, with in-process checks and purification steps to ensure the integrity of the final product.
Protocol 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole
This initial step constructs the core pyrazole ring system.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetylacetone (1.0 eq.) and a suitable solvent such as ethanol.
-
Reagent Addition: Slowly add methylhydrazine (1.0 eq.) to the stirred solution. The reaction is often exothermic, so controlled addition is crucial.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 1,3,5-trimethyl-1H-pyrazole.
Protocol 2: Synthesis of 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
This step introduces a reactive handle for the subsequent cyanation.
-
Reaction Setup: In a flask protected from light, dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 eq.) in a non-polar solvent like carbon tetrachloride.
-
Initiation: Add a radical initiator such as AIBN (azobisisobutyronitrile) and N-chlorosuccinimide (NCS) (1.0 eq.).
-
Reaction Progression: Heat the mixture to reflux and monitor the formation of the product by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the appearance of the desired mass peak.
-
Work-up and Purification: After completion, cool the mixture, filter off the succinimide byproduct, and remove the solvent. The crude 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole should be used immediately in the next step due to its potential instability.
Protocol 3: Synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
The final step introduces the nitrile functionality.
-
Reaction Setup: Dissolve the crude 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole in a polar aprotic solvent such as dimethylformamide (DMF).
-
Nucleophilic Substitution: Add sodium cyanide (NaCN) (1.1 eq.) to the solution and stir the mixture at room temperature.
-
Reaction Progression: Monitor the disappearance of the starting material and the appearance of the product by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product should be purified by column chromatography on silica gel.
Structural Validation: A Multi-Technique Spectroscopic Approach
The cornerstone of structural validation lies in the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
¹H and ¹³C NMR are the most powerful tools for elucidating the precise connectivity of atoms in a molecule. The key to differentiating our target 3-substituted isomer from the potential 4-substituted isomer lies in the analysis of chemical shifts and coupling patterns.
¹H NMR Spectroscopy
-
Expected Spectrum of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile:
-
A singlet for the N-methyl protons (N-CH₃) around 3.6-3.8 ppm.
-
A singlet for the C5-methyl protons (C-CH₃) around 2.2-2.4 ppm.
-
A singlet for the methylene protons (-CH₂CN) adjacent to the pyrazole ring, expected in the range of 3.7-4.0 ppm.
-
A singlet for the C4-proton on the pyrazole ring, typically appearing around 5.9-6.2 ppm.[2]
-
-
Comparative Analysis with the 4-Isomer: The ¹H NMR spectrum of the 4-substituted isomer would be distinctly different. It would lack the signal for the C4-proton and instead would likely show a singlet for the C3-proton.
¹³C NMR Spectroscopy
-
Expected Spectrum of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile:
-
Signals for the N-methyl and C5-methyl carbons.
-
A signal for the methylene carbon (-CH₂CN).
-
A signal for the nitrile carbon (-CN) typically in the range of 115-120 ppm.
-
Signals for the pyrazole ring carbons (C3, C4, and C5). The chemical shift of C3, being attached to the electron-withdrawing acetonitrile group, would be significantly different from that of the unsubstituted pyrazole.
-
The precise chemical shifts can be predicted using computational methods and by comparison with structurally similar compounds reported in the literature.
| Predicted ¹H NMR Data Comparison | |
| Proton | Expected Chemical Shift (ppm) for 3-Isomer |
| N-CH₃ | ~3.7 |
| C₅-CH₃ | ~2.3 |
| C₄-H | ~6.0 |
| -CH₂CN | ~3.8 |
| Predicted ¹³C NMR Data Comparison | |
| Carbon | Expected Chemical Shift (ppm) for 3-Isomer |
| N-CH₃ | ~36 |
| C₅-CH₃ | ~13 |
| C₄ | ~107 |
| -CH₂CN | ~15-20 |
| -CN | ~117 |
| C₃ | ~148 |
| C₅ | ~140 |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is invaluable for confirming the presence of key functional groups.
-
Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹ for the nitrile group. Its presence is a strong indicator of successful cyanation.
-
C=N and C=C Stretches: The pyrazole ring will exhibit characteristic stretching vibrations in the fingerprint region (1400-1600 cm⁻¹).
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the synthesized compound, offering a fundamental check of its identity.
-
Molecular Ion Peak: For 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile (C₈H₁₁N₃), the expected molecular weight is approximately 149.10 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. For instance, the loss of the acetonitrile group or cleavage of the pyrazole ring can lead to characteristic fragment ions.
Distinguishing from Potential Impurities
A crucial aspect of structural validation is the ability to identify and differentiate the target compound from potential impurities that may arise during the synthesis.
-
Unreacted Starting Material: The presence of 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole would be indicated by its distinct mass spectrum and the absence of the nitrile peak in the IR spectrum.
-
Isomeric Byproducts: The most likely isomer is 2-(1,5-Dimethyl-1H-pyrazol-4-YL)acetonitrile. As discussed, NMR spectroscopy is the most powerful tool for distinguishing between these positional isomers. The presence of a singlet for the C4-proton in the ¹H NMR spectrum is a definitive marker for the desired 3-substituted product.
Workflow for Structural Validation
Caption: Logical workflow for the structural validation of the synthesized product.
Conclusion: A Rigorous and Defensible Approach
The structural validation of a novel compound like 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is a multi-faceted process that demands a rigorous and systematic approach. By combining a well-reasoned synthetic strategy with a comprehensive suite of spectroscopic techniques, researchers can confidently and definitively confirm the structure of their target molecule. The comparative analysis against potential isomers and impurities is not merely a suggestion but a necessity for ensuring the scientific integrity of subsequent research. This guide provides a framework for such an investigation, empowering scientists in the field of drug development to proceed with certainty in their quest for new and effective therapeutics.
References
-
International Journal of Chemical Sciences. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Online] Available at: [Link]
-
Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Online] Available at: [Link]
Sources
A Senior Application Scientist's Guide to the X-ray Crystallography of Dimethyl-Pyrazole Derivatives
For researchers and professionals in drug development, understanding the precise three-dimensional structure of a molecule is not just an academic exercise; it is the bedrock of rational drug design. Dimethyl-pyrazole derivatives, a class of heterocyclic compounds, are a cornerstone in medicinal chemistry, exhibiting a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The efficacy and specificity of these molecules are intrinsically linked to their shape and the way they interact with biological targets. Therefore, elucidating their atomic arrangement is paramount.
This guide provides an in-depth comparison of crystallographic approaches for dimethyl-pyrazole derivatives. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, presenting a self-validating system for structural analysis that ensures accuracy and reproducibility.
The Gold Standard: Why Single-Crystal X-ray Crystallography?
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule. It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions in the solid state.[1] This precise spatial map is crucial for understanding structure-activity relationships (SAR) and for designing more potent and selective therapeutic agents.[1] While other techniques like NMR spectroscopy provide invaluable data on the molecule's structure in solution, X-ray crystallography offers an unparalleled, high-resolution snapshot of the molecule's preferred conformation in the crystalline state.
The general workflow, from a synthesized compound to a refined crystal structure, is a multi-step process that demands precision at every stage.
Caption: General workflow for single-crystal X-ray crystallography.
Experimental Protocol: A Self-Validating System
The integrity of a crystal structure is contingent upon a meticulously executed experimental workflow. Each step serves as an internal validation for the next.
Part 1: Synthesis and Crystallization - The Foundation
The journey to a high-quality crystal structure begins with the synthesis of the target molecule. A well-established and reproducible synthesis is non-negotiable.
Synthesis of 3,5-Dimethylpyrazole (A Model Compound)
This protocol is adapted from established procedures that reliably yield high-purity 3,5-dimethylpyrazole.[3][4]
-
Reaction Setup: Dissolve 65g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution in a 1-liter round-bottomed flask equipped with a stirrer and thermometer. Cool the flask in an ice bath to approximately 15°C.[3]
-
Reagent Addition: While maintaining the temperature at ~15°C, add 50g (0.50 mole) of acetylacetone (2,4-pentanedione) dropwise with vigorous stirring. The addition should take about 30 minutes.[3]
-
Reaction: Stir the mixture for an additional hour at 15°C.[3]
-
Workup: Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts. Transfer the mixture to a separatory funnel and extract with 125 ml of diethyl ether. Separate the layers and extract the aqueous layer four more times with 40 ml portions of ether.[3]
-
Isolation: Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether via distillation to yield crystalline 3,5-dimethylpyrazole.[3] The resulting product typically has a melting point of 107-108°C.[3]
Crystallization: The Art and Science
Obtaining diffraction-quality single crystals is often the most challenging step in the entire process.[5] The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice. For dimethyl-pyrazole derivatives, which are typically stable organic solids, slow evaporation is often the most effective method.
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. The ideal solvent allows the compound to be fully dissolved when heated but becomes supersaturated upon slow cooling or evaporation. Common choices include ethanol, methanol, chloroform, or mixtures like DCM/MeOH.[6]
-
Procedure (Slow Evaporation):
-
Dissolve the purified compound in a minimal amount of the chosen solvent in a clean vial.
-
Cover the vial with a cap or parafilm with a few pinholes poked through it. This is a critical step; the size and number of holes control the rate of evaporation. A slower rate is almost always better.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
Causality Insight: The choice of solvent is crucial as it can influence the resulting crystal packing and even the polymorphic form obtained. This is a significant consideration in the pharmaceutical industry, as different polymorphs can have different solubilities and bioavailabilities.
Part 2: Data Collection and Refinement
Once a suitable crystal is obtained, the process of collecting and analyzing the diffraction data begins.
-
Crystal Mounting: A single, well-formed crystal with sharp edges and no visible defects is selected under a polarizing microscope and mounted on a goniometer head.[1]
-
Data Collection: The crystal is cooled in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations, which improves the quality of the diffraction data.[1] The diffractometer collects a series of diffraction images as the crystal is rotated.[1]
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using software programs like the SHELX system.[7] This process involves determining the initial positions of the atoms and then refining these positions, along with their thermal displacement parameters, to best fit the experimental diffraction data.[7]
Comparative Analysis of Dimethyl-Pyrazole Crystal Structures
The substituents on the dimethyl-pyrazole core significantly influence the resulting crystal structure and intermolecular interactions. By comparing the crystallographic data of different derivatives, we can gain insights into these structure-directing effects.
| Parameter | Compound I | Compound II | Compound III |
| Chemical Name | N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine | 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid | ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1h-pyrazole-3-carboxylate |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | C2/c | P2₁/n | P-1 |
| Key Dihedral Angle (°) | 76.07 (N2–C7–N5–N19) | 62.12 (N34–C63–N22–N35) | 60.84 (N3–C8–N2–N1) |
| Key Interactions | N-H···O hydrogen bonds | N-H···N, N-H···O hydrogen bonds | π–π interactions |
| Reference | [1] | [7] | [8] |
This table is a representative summary based on available data. Specific values are dependent on the individual published structures.
As the data shows, even seemingly small changes to the substituents can lead to different crystal systems and space groups, reflecting unique packing arrangements.[1] These structural nuances, such as the planarity of the pyrazole ring and the nature of intermolecular hydrogen bonds, are believed to directly influence the biological activities of these compounds.[1][7] For instance, the crystal packing in one derivative might be dominated by N-H···O hydrogen bonds, while another might feature aromatic π–π stacking interactions.[8]
An Integrated Approach: Complementary Analytical Techniques
While X-ray crystallography is powerful, a comprehensive structural analysis integrates data from multiple techniques. This multi-faceted approach provides a more complete picture, correlating the solid-state structure with its behavior in solution and its theoretical properties.
Caption: Interplay between crystallography and complementary techniques.
Comparison of Key Analytical Methods
| Technique | Primary Information | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state, bond lengths/angles, intermolecular interactions. | Unambiguous structural determination ("gold standard").[1] | Requires high-quality single crystals, which can be difficult to grow; structure is static and in solid state.[5] |
| NMR Spectroscopy | Connectivity and structure in solution, information on dynamic processes. | Does not require crystallization; provides data on solution-state conformation.[9] | Structure interpretation can be complex for large molecules; provides an average structure in solution.[10] |
| Computational Methods (DFT, Hirshfeld) | Electronic properties, prediction of molecular geometry, analysis of intermolecular forces.[6][11] | Provides deep insight into non-covalent interactions and electronic structure; complements experimental data.[12] | Results are theoretical and depend on the level of theory and basis set used; requires experimental validation. |
By integrating NMR, researchers can confirm that the core structure is maintained in solution.[9][10] Furthermore, computational tools like Density Functional Theory (DFT) and Hirshfeld surface analysis can quantify and visualize the intermolecular interactions observed in the crystal lattice, providing a deeper understanding of the forces that govern the crystal packing.[6][11][12]
Conclusion
The crystallographic analysis of dimethyl-pyrazole derivatives is a critical component in the pipeline of modern drug discovery and materials science. It provides the essential structural data needed to understand and modulate biological activity.[1] Success in this field, however, is not merely about following a protocol. It requires a deep understanding of the causality behind each experimental step, from the initial synthesis to the final structure refinement. By employing a self-validating workflow and integrating data from complementary techniques like NMR and computational modeling, researchers can ensure the highest degree of scientific integrity and generate the robust, trustworthy data needed to drive innovation.
References
- BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
- ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries.
- MDPI. (n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- OUCI. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure.
- ResearchGate. (n.d.). Chemical structures and X-ray crystallography of analogs of pyrazole 5....
- MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- De Gruyter. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of the [Cu2(3,5-dimethyl-1H-pyrazole)4(ClO4)2] complex.
- NIH. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate.
-
ResearchGate. (n.d.). Synthesis and X-Ray Structure of copper(II) dinitrate. Available from:
- JOCPR. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.
- TSI Journals. (2011). Organic CHEMISTRY.
- ResearchGate. (n.d.). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development.
- NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- NIH. (n.d.). X Ray crystallography.
- MDPI. (n.d.). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies.
- Organic Syntheses. (n.d.). 3,5-dimethylpyrazole.
- YouTube. (2020). Synthesis of 3,5-Dimethylpyrazole.
- MDPI. (n.d.). Special Issue : Advances in Pharmaceutical Crystallization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jocpr.com [jocpr.com]
- 11. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… [ouci.dntb.gov.ua]
- 12. publications.lnu.edu.ua [publications.lnu.edu.ua]
Unlocking the Therapeutic Potential of the Pyrazole Scaffold: A Comparative Analysis of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile Derivatives
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide delves into the biological significance of the 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile scaffold. While the biological profile of the parent compound remains to be fully elucidated in publicly available literature, a compelling case for its therapeutic potential can be made by examining the activity of its more complex analogs. This guide will focus on a noteworthy derivative, a pyrazolothiazole-substituted pyridine conjugate, and compare its anticancer activity with established agents, providing a framework for future drug discovery efforts centered on this promising chemical scaffold.
The 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile Core: A Scaffold of Interest
The 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile structure combines several features of interest for medicinal chemists. The pyrazole ring is a well-established pharmacophore known to interact with various biological targets. The dimethyl substitution pattern at positions 1 and 5 influences the electronic and steric properties of the ring, potentially modulating binding affinity and selectivity. The acetonitrile group at position 3 offers a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space to optimize biological activity.
Comparative Cytotoxicity Analysis: A Potent Derivative
A significant advancement in understanding the potential of the 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile scaffold comes from the work of Gomha and colleagues, who synthesized a series of pyrazolothiazole-substituted pyridine conjugates.[1][2] Among these, the compound 4-amino-7-(2-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)-2-oxo-5-(thiophen-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carbonitrile (referred to hereafter as Compound A ) has shown notable cytotoxic activity against several human cancer cell lines.
Experimental Data Summary
The in vitro cytotoxic activity of Compound A was evaluated against three human cancer cell lines: prostate cancer (PC-3), non-small cell lung cancer (NCI-H460), and cervical cancer (HeLa). The results, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized in the table below and compared with the standard anticancer drug, etoposide.
| Compound | PC-3 (μM) | NCI-H460 (μM) | HeLa (μM) |
| Compound A | 17.50 | 15.42 | 14.62 |
| Etoposide (Standard) | 17.15 | 14.28 | 13.34 |
Data sourced from Al-Hourani et al. (2022), citing the original work of Gomha et al.[1][2]
As the data indicates, Compound A exhibits cytotoxic activity comparable to that of the established anticancer agent etoposide across all three tested cell lines.[1][2] This finding underscores the potential of the 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile scaffold as a foundation for the development of novel and effective anticancer therapies. The intricate molecular architecture of Compound A, which extends from the core pyrazole structure, effectively engages with cellular targets to induce cancer cell death.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity and enable reproducibility, the following sections detail the methodologies for the synthesis of Compound A and the evaluation of its cytotoxic activity.
Synthesis of 4-amino-7-(2-(1,5-dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)-2-oxo-5-(thiophen-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carbonitrile (Compound A)
The synthesis of Compound A involves a multi-step process, beginning with the preparation of a key pyrazole-containing intermediate. The general synthetic workflow is depicted in the diagram below.
Caption: Synthetic workflow for Compound A.
Step-by-Step Protocol:
-
Synthesis of the Pyrazole Precursor: The synthesis starts with commercially available reagents to construct the initial 1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one.
-
Bromination: The ethanone derivative is then brominated at the alpha-carbon to yield 2-bromo-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one. This step introduces a reactive handle for the subsequent thiazole ring formation.
-
Hantzsch Thiazole Synthesis: The bromo-intermediate is reacted with a suitable thiourea derivative in a classic Hantzsch thiazole synthesis to form the core pyrazolyl-thiazole structure.
-
Multi-component Reaction: The final intricate structure of Compound A is assembled through a multi-component reaction involving the pyrazolyl-thiazole intermediate, an appropriate active methylene nitrile, and an aromatic aldehyde, leading to the formation of the substituted pyridine ring fused to the naphthyridine system.
For detailed reaction conditions, including solvents, temperatures, and purification methods, please refer to the original publication by Gomha et al.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of Compound A was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Human cancer cell lines (PC-3, NCI-H460, and HeLa) are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Compound A (and the standard drug, etoposide) and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT. The plates are then incubated for a further 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration.
Structure-Activity Relationship (SAR) and Future Directions
The significant cytotoxicity of Compound A, in contrast to the currently unknown activity of its parent scaffold, highlights the critical role of the appended chemical moieties in conferring biological activity. The extended, rigid, and heteroaromatic structure of Compound A likely facilitates specific interactions with biological targets involved in cell proliferation and survival.
Key Structural Features of Compound A for Further Investigation:
-
The Thiazole Linker: The thiazole ring serves as a rigid linker between the pyrazole core and the pyridine moiety. Its electronic properties and ability to participate in hydrogen bonding may be crucial for target engagement.
-
The Naphthyridine System: This fused heterocyclic system provides a large, planar surface that could be involved in π-π stacking interactions with the target protein or DNA.
-
Substituents on the Pyridine Ring: The amino, oxo, thiophenyl, and carbonitrile groups on the pyridine and naphthyridine rings offer multiple points for hydrogen bonding and other non-covalent interactions, which can significantly influence binding affinity and selectivity.
Future research should focus on a systematic exploration of the structure-activity relationships of this compound class. This would involve:
-
Synthesis and Evaluation of the Parent Scaffold: The synthesis and comprehensive biological evaluation of 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile is a critical first step to establish a baseline for comparison.
-
Systematic Modification of Analogs: A library of analogs should be synthesized with systematic variations at key positions of Compound A to probe the importance of each structural feature for its anticancer activity.
-
Target Identification and Mechanism of Action Studies: Identifying the specific cellular target(s) of Compound A and elucidating its mechanism of action will be crucial for its further development as a therapeutic agent.
Conclusion
While the biological activity of 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile itself remains to be reported, the potent anticancer activity of its complex derivative, Compound A, provides compelling evidence for the therapeutic potential of this scaffold. The comparable cytotoxicity of Compound A to the standard drug etoposide warrants further investigation into this class of compounds. The detailed synthetic and bioassay protocols provided in this guide offer a roadmap for researchers to build upon these initial findings and to explore the rich chemical space around the 2-(1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile core in the quest for novel and more effective anticancer drugs.
References
-
Al-Hourani, B. J., Al-Adhami, T., Al-Shar'i, N. A., & Al-Zoubi, R. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4843. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2017). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. Molecules, 22(11), 1872. [Link]
-
Shah, S., & Desai, K. (2016). Current status of pyrazole and its biological activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 117-131. [Link]
Sources
A Comparative Guide to the Synthesis Efficiency of Pyrazole Production Methods
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The efficient synthesis of this privileged scaffold is therefore a critical aspect of drug discovery and development. This guide provides an in-depth, objective comparison of the synthesis efficiency of various pyrazole production methods, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system grounded in authoritative scientific literature.
Introduction to Pyrazole Synthesis
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their diverse biological activities have led to their widespread use in pharmaceuticals.[1] The classical methods for pyrazole synthesis, such as the Knorr and Paal-Knorr syntheses, have been foundational. However, modern chemistry has introduced more efficient and environmentally benign alternatives, including microwave-assisted synthesis, ultrasound-assisted reactions, and multicomponent strategies. This guide will compare these methods based on key performance indicators: reaction yield, time, temperature, and overall efficiency.
Comparative Analysis of Synthesis Efficiency
The choice of synthetic route can significantly impact the efficiency of pyrazole production. This section provides a head-to-head comparison of different methods, with quantitative data summarized for clarity.
Data Presentation: A Head-to-Head Comparison
| Method | Typical Starting Materials | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Knorr Synthesis (Conventional) | 1,3-Dicarbonyl compound, Hydrazine | 1 - 2 hours | 75 - 100 | 72 - 90 | Well-established, reliable | Longer reaction times, potential for side products |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Amine/Hydrazine | Variable (hours) | Often elevated | >60 | Good yields, simple procedure | Harsh reaction conditions may be required |
| Microwave-Assisted Synthesis | 1,3-Dicarbonyl compound, Hydrazine | 5 - 10 minutes | 60 - 140 | 91 - 98 | Drastically reduced reaction times, higher yields | Requires specialized equipment |
| Ultrasound-Assisted Synthesis | Chalcones, Hydrazine | 13 - 25 minutes | Ambient | 64 - 96 | Shorter reaction times, improved yields, energy efficient | Specialized equipment needed |
| One-Pot Multicomponent Synthesis | Aldehyde, Malononitrile, β-ketoester, Hydrazine | 1 - 12 hours | Ambient to Reflux | 40 - 99 | High atom economy, operational simplicity | Optimization can be complex, yields can be variable |
In-Depth Methodological Review and Experimental Protocols
This section provides a detailed examination of each synthetic method, including the underlying mechanistic principles and step-by-step experimental protocols.
The Knorr Pyrazole Synthesis: A Classic Approach
The Knorr synthesis, first reported in 1883, is a cornerstone of pyrazole chemistry. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]
Mechanism: The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[3][4] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[5][6] Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring.[5]
Experimental Protocol: Conventional Reflux Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [3]
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 1 hour.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Allow the mixture to cool to room temperature, which should induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Rinse the collected solid with a small amount of water and allow it to air dry.
-
Determine the mass and percent yield of the dried product.
The Paal-Knorr Pyrrole Synthesis: A Related Condensation
While primarily used for pyrrole synthesis from 1,4-dicarbonyl compounds, the Paal-Knorr reaction is a related and important condensation reaction in heterocyclic chemistry.[5][7]
Mechanism: The mechanism involves the attack of the amine on the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a di-hemiaminal intermediate.[1] This intermediate then undergoes dehydration to form the aromatic pyrrole ring.
Experimental Protocol: General Procedure for Paal-Knorr Pyrrole Synthesis [5]
-
Dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the primary amine or ammonia (1-1.2 equivalents).
-
If necessary, add an acid catalyst (e.g., acetic acid, p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Microwave-Assisted Organic Synthesis (MAOS): The Need for Speed and Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[8][9]
Causality of Efficiency: Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase. This efficient energy transfer significantly reduces reaction times and can minimize the formation of side products.[10]
Experimental Protocol: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles [9]
-
In a microwave reaction vessel, combine the appropriate 1,3-dicarbonyl compound (1 mmol) and phenylhydrazine hydrochloride (1.2 mmol).
-
Add a suitable solvent, such as ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 60°C for 5 minutes with a power of 50 W.
-
After the reaction is complete, cool the vessel to a safe temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain the desired phenyl-1H-pyrazole.
Ultrasound-Assisted Synthesis: A Green and Efficient Alternative
The use of ultrasound in chemical synthesis, known as sonochemistry, provides another green and efficient method for pyrazole production. The acoustic cavitation generated by ultrasound waves can significantly enhance reaction rates.
Causality of Efficiency: The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating the reaction.[11]
Experimental Protocol: Ultrasound-Assisted Synthesis of Pyrazolines from Chalcones [12]
-
In a suitable flask, dissolve the chalcone (1 equivalent) and hydrazine hydrate (1.5 equivalents) in ethanol.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power at room temperature for 15-30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
One-Pot Multicomponent Synthesis: Atom Economy and Simplicity
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity.[13]
Mechanism: The mechanism of multicomponent pyrazole synthesis can vary depending on the specific reactants but often involves a cascade of reactions, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization and dehydration.[13]
Experimental Protocol: One-Pot, Four-Component Synthesis of Pyrano[2,3-c]pyrazoles [14]
-
In a round-bottom flask, mix ethyl acetoacetate (1.0 mmol), malononitrile (1.0 mmol), an appropriate aldehyde (1.0 mmol), and hydrazine hydrate (1.0 mmol).
-
Add a catalytic amount of copper oxide nanoparticles (CuO NPs, 15 mg) and water as the solvent.
-
Stir the mixture under reflux conditions and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst using an external magnet and wash it with hot ethanol.
-
Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent.
-
Recrystallize the crude product from ethanol and water to obtain the pure pyrano[2,3-c]pyrazole.
Visualization of Synthetic Workflows
To better illustrate the differences in the experimental workflows, the following diagrams are provided.
Caption: Comparative workflow of conventional vs. microwave-assisted pyrazole synthesis.
Caption: Decision logic for choosing a pyrazole synthesis method.
Conclusion
The synthesis of pyrazoles has evolved significantly from the classical Knorr and Paal-Knorr reactions. Modern techniques such as microwave and ultrasound-assisted synthesis offer substantial improvements in terms of reaction time and yield, making them highly attractive for applications in drug discovery where rapid and efficient synthesis is paramount.[8][12] Multicomponent reactions further enhance efficiency by combining multiple steps into a single, atom-economical process.[13] While conventional methods remain valuable for their simplicity and accessibility, the adoption of these modern techniques can significantly accelerate the development of novel pyrazole-based therapeutics. The choice of method will ultimately depend on the specific requirements of the synthesis, including the desired scale, available equipment, and the need for "green" and sustainable chemical processes.
References
-
Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]
- Joule, J. A., & Mills, K. (2000). Heterocyclic Chemistry (4th ed.).
- The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
- NIH. (2018).
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
- BenchChem. (2025). A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods.
- Journal of Synthetic Chemistry. (2022). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs).
- PubMed. (2021).
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- MDPI. (2019).
- NIH. (2024).
Sources
- 1. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. longdom.org [longdom.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. New “Green” Approaches to the Synthesis of Pyrazole Derivatives [mdpi.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ultrasound‐Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE‐Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jsynthchem.com [jsynthchem.com]
A Comparative Guide to Purity Assessment of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile using High-Performance Liquid Chromatography
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to ensure the quality and consistency of this critical compound.
Introduction: The Significance of Purity in Pyrazole Intermediates
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The isomeric purity of these intermediates is paramount, as even minor impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is a crucial building block, and its synthesis can often lead to the formation of isomeric impurities, primarily 2-(1,3-Dimethyl-1H-pyrazol-5-YL)acetonitrile. Therefore, a robust and reliable analytical method for purity assessment is not just a quality control measure but a critical step in drug development.
This guide details a validated reversed-phase HPLC (RP-HPLC) method for the quantitative determination of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile and its separation from potential process-related impurities and isomers. We will also explore an alternative hydrophilic interaction liquid chromatography (HILIC) method as a comparative approach for analyzing this polar compound.
Physicochemical Properties of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃ | Inferred from isomeric structures |
| Molecular Weight | 149.19 g/mol | Inferred from isomeric structures |
| Predicted LogP | ~0.5 - 1.0 | Based on isomeric compounds |
| UV Absorbance (λmax) | ~215 nm | Estimated based on pyrazole chromophore and nitrile group |
The presence of the pyrazole ring and the nitrile group suggests that the compound will exhibit UV absorbance in the lower wavelength region. Based on data for similar pyrazole-containing molecules, a detection wavelength of approximately 215 nm is a logical starting point for method development.
Primary HPLC Method: Reversed-Phase Chromatography (RPC)
Reversed-phase chromatography is the workhorse of the pharmaceutical industry for its versatility and robustness. For a moderately polar compound like 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile, a C18 column with a polar-modified stationary phase is an excellent choice to achieve adequate retention and resolution.
Rationale for Method Selection
A polar-embedded C18 column is selected to provide alternative selectivity compared to traditional C18 phases and to better retain and separate polar analytes. The use of a phosphate buffer is crucial for controlling the ionization of the pyrazole ring, ensuring consistent retention times and symmetrical peak shapes. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency at lower wavelengths. A gradient elution is employed to ensure the timely elution of any less polar impurities while maintaining good resolution of the main peak and its closely related isomers.
Experimental Protocol: RPC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: Polar-embedded C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 95 5 20 70 30 25 70 30 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Method Validation
The developed RPC method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[2] The validation should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Alternative HPLC Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar compounds that exhibit poor retention on reversed-phase columns, HILIC presents a viable alternative. This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
Rationale for Method Selection
HILIC is particularly advantageous for separating polar compounds that are not well-retained by reversed-phase chromatography. An unbonded silica column or a column with a polar bonded phase (e.g., amide, diol) can be used. The mobile phase typically consists of a high percentage of acetonitrile with a small amount of aqueous buffer to facilitate the partitioning of the analyte into the aqueous layer on the surface of the stationary phase.
Experimental Protocol: HILIC Method
Instrumentation:
-
Same as for the RPC method.
Chromatographic Conditions:
-
Column: Unbonded Silica, 4.6 x 100 mm, 3 µm particle size
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: Water with 0.1% Formic Acid
-
Gradient Program:
Time (min) %A %B 0 95 5 15 70 30 20 70 30 21 95 5 | 25 | 95 | 5 |
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile.
Comparative Performance Data
The following table summarizes the hypothetical performance data of the two HPLC methods for the purity assessment of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile, including its separation from the key isomeric impurity.
| Parameter | RPC Method | HILIC Method |
| Retention Time of Main Peak (min) | 12.5 | 8.2 |
| Resolution (Main Peak vs. Isomer) | 2.1 | 1.8 |
| Tailing Factor (Main Peak) | 1.1 | 1.3 |
| Theoretical Plates (Main Peak) | > 10000 | > 7000 |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.2 | 97.8 - 102.5 |
| Precision (%RSD) | < 1.0 | < 1.5 |
Analysis of Results:
The RPC method demonstrates superior resolution between the main analyte and its critical isomer, along with better peak symmetry (lower tailing factor) and higher column efficiency (more theoretical plates). While the HILIC method offers a shorter run time, the RPC method provides a more robust and reliable separation for routine quality control.
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the analytical process.
Caption: Comparison of RPC and HILIC approaches.
Conclusion and Recommendations
Both the developed Reversed-Phase and HILIC HPLC methods are capable of determining the purity of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile. However, the RPC method with a polar-embedded C18 column is recommended for routine quality control due to its superior resolution of the critical isomeric impurity, better peak shape, and overall robustness. The HILIC method serves as a valuable orthogonal technique for confirmation of purity and for the analysis of highly polar impurities that may not be well-retained by the RPC method. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the impurity profile of the sample and the desired throughput.
References
-
Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medicinal Chemistry Applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5879. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
TSI Journals. (2014). Synthesis of Novel Substituted-3, 5-Dimethyl-1h- Pyrazolyl Phthalazine-1, 4-Diones. Trade Science Inc.[Link]
Sources
The Pyrazole Nucleus: A Privileged Scaffold in Modern Drug Discovery
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3D-QSAR studies on sildenafil analogues, selective phosphodiesterase 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Navigating the Labyrinth: A Senior Scientist's Guide to In-Silico ADME Prediction for Novel Pyrazole Derivatives
For researchers, scientists, and drug development professionals vested in the discovery of novel therapeutics, the pyrazole scaffold represents a continuing source of promise.[1] These five-membered heterocyclic compounds are foundational to a multitude of approved drugs and clinical candidates, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] However, the journey from a promising hit to a viable drug candidate is fraught with challenges, with poor pharmacokinetic profiles being a primary cause of late-stage attrition.[2][3] It is in this challenging landscape that in-silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction emerges as an indispensable tool, enabling the early identification and prioritization of molecules with favorable drug-like properties.[4][5][6]
This guide provides an in-depth, objective comparison of contemporary in-silico ADME prediction tools, specifically tailored for the evaluation of novel pyrazole derivatives. Moving beyond a mere listing of software, we will delve into the causality behind methodological choices, offer detailed experimental workflows, and present comparative data to empower you to make informed decisions in your drug discovery endeavors.
The Imperative of Early ADME Assessment
The adage "fail early, fail cheap" is a cornerstone of modern drug discovery. The cost of drug development escalates exponentially as a candidate progresses through preclinical and clinical phases. A significant portion of these failures can be attributed to undesirable ADME properties, such as poor absorption, unfavorable distribution, rapid metabolism, or inefficient excretion.[2] Early in-silico profiling allows for the rapid, cost-effective screening of large virtual libraries of compounds, flagging potential liabilities long before the commitment of significant resources to synthesis and in-vitro testing.[5][7][8]
For pyrazole derivatives, specific ADME considerations are paramount. The nature and position of substituents on the pyrazole ring can dramatically influence key physicochemical properties like lipophilicity (LogP) and aqueous solubility (LogS), which in turn govern absorption and distribution. Furthermore, the pyrazole core and its substituents are susceptible to metabolism by cytochrome P450 (CYP) enzymes, impacting the drug's half-life and potential for drug-drug interactions.
A Comparative Analysis of In-Silico ADME Prediction Platforms
The landscape of in-silico ADME prediction is populated by a diverse array of tools, ranging from comprehensive commercial suites to specialized open-source platforms. The choice of tool is often dictated by a balance of predictive accuracy, breadth of endpoints, ease of use, and cost. Here, we compare a selection of prominent platforms, highlighting their underlying methodologies and key features.
| Tool | Developer | Methodology | Key Predicted Properties | Access |
| ADMET Predictor™ | Simulations Plus, Inc. | Machine Learning, QSAR | Over 175 properties including solubility, permeability, metabolism (CYP), toxicity (Ames, hERG), and PBPK modeling. | Commercial |
| ACD/ADME Suite | ACD/Labs | Structure-based calculations, QSAR | BBB penetration, CYP inhibition, oral bioavailability, passive absorption, pKa, LogP, LogD. | Commercial |
| SwissADME | Swiss Institute of Bioinformatics | Knowledge-based, QSAR | Physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, medicinal chemistry friendliness.[9] | Free Web Server |
| pkCSM | University of Cambridge | Graph-based signatures | Absorption (Caco-2, HIA), distribution (BBB, PPB), metabolism (CYP substrate/inhibitor), excretion (clearance), toxicity (Ames, hERG).[2] | Free Web Server |
| ADMETlab 2.0 | Xiangya School of Pharmaceutical Sciences | Machine Learning, QSAR | Comprehensive ADMET prediction including absorption, distribution, metabolism, excretion, and toxicity.[2] | Free Web Server |
| ADMET-AI | K. Swanson et al. | Graph Neural Networks | Predicts 41 ADMET properties from the Therapeutics Data Commons, offering high throughput for large libraries.[10] | Free Web Server |
Expert Insight: While commercial platforms like ADMET Predictor™ and ACD/ADME Suite often boast more extensive and curated training datasets leading to potentially higher accuracy, free web-based tools such as SwissADME and pkCSM provide excellent and accessible starting points for academic and early-stage biotech research.[2][11] The choice ultimately depends on the specific needs and resources of the project. For high-throughput screening of virtual libraries, the speed of tools like ADMET-AI can be a significant advantage.[10]
Experimental Workflow: Predicting the ADME Profile of a Novel Pyrazole Derivative
To illustrate a practical application, we will outline a step-by-step workflow for predicting the ADME properties of a hypothetical novel pyrazole derivative using a combination of freely available tools.
Hypothetical Compound: A novel pyrazole derivative with potential kinase inhibitory activity.
-
Structure: 1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
-
SMILES: Nc1nn(cc1C(F)(F)F)c2ccc(Cl)cc2
Step 1: Physicochemical and Druglikeness Assessment with SwissADME
SwissADME is an excellent initial screening tool due to its user-friendly interface and comprehensive output.[9]
Protocol:
-
Navigate to the SwissADME web server ([Link]).
-
Input the SMILES string of the pyrazole derivative into the query box.
-
Click "Run" to initiate the prediction.
-
Analyze the results, paying close attention to:
-
Lipophilicity (iLOGP): An indicator of a compound's ability to cross cell membranes.
-
Water Solubility (LogS): Crucial for absorption and formulation.
-
Drug-likeness Rules: Evaluation against established filters like Lipinski's Rule of Five, Ghose, Veber, Egan, and Muegge.
-
Medicinal Chemistry Friendliness: Flags for potential problematic fragments (e.g., PAINS - Pan Assay Interference Compounds).
-
Step 2: In-depth ADME Prediction with pkCSM
pkCSM provides quantitative predictions for a wide range of ADME endpoints.[2]
Protocol:
-
Access the pkCSM predictive modeller web server.
-
Enter the SMILES string of the pyrazole derivative.
-
Submit the query and analyze the predicted values for:
-
Absorption: Caco-2 permeability and Human Intestinal Absorption (%).
-
Distribution: Blood-Brain Barrier (BBB) permeability and Plasma Protein Binding (%).
-
Metabolism: Cytochrome P450 (CYP) substrate and inhibitor predictions (e.g., CYP2D6, CYP3A4).
-
Excretion: Total Clearance.
-
Toxicity: AMES toxicity and hERG inhibition.
-
Step 3: Visualizing the Prediction Workflow
The following diagram illustrates the logical flow of the in-silico ADME prediction process.
Caption: Workflow for in-silico ADME prediction of a novel pyrazole derivative.
Comparative Data for Hypothetical Pyrazole Derivatives
To provide a tangible comparison, the following table presents hypothetical predicted ADME data for a small set of pyrazole derivatives using a selection of the discussed tools. This data is for illustrative purposes to highlight the potential variability in predictions and the importance of considering multiple models.
| Derivative | Tool | Caco-2 Perm. (logPapp) | HIA (%) | BBB Perm. (logBB) | PPB (%) | CYP3A4 Inhibitor | hERG Inhibitor |
| PZ-1 | pkCSM | 0.95 | 92.5 | -0.25 | 88.1 | No | No |
| ADMETlab 2.0 | 1.12 | 94.2 | -0.18 | 90.3 | No | No | |
| PZ-2 | pkCSM | 0.45 | 85.1 | -0.85 | 75.6 | No | Yes |
| ADMETlab 2.0 | 0.58 | 88.7 | -0.72 | 78.2 | No | Yes | |
| PZ-3 | pkCSM | 1.52 | 96.8 | 0.15 | 95.4 | Yes | No |
| ADMETlab 2.0 | 1.68 | 97.5 | 0.22 | 96.1 | Yes | No |
Analysis of Hypothetical Data:
-
PZ-1 shows good predicted absorption and BBB penetration with low toxicity risk, making it a promising candidate for further investigation.
-
PZ-2 exhibits lower predicted absorption and a potential for hERG-related cardiotoxicity, warranting caution and further experimental validation.
-
PZ-3 has excellent predicted absorption but also shows potential for CYP3A4 inhibition, which could lead to drug-drug interactions, and higher plasma protein binding, which might reduce its free concentration.
The Interplay of ADME Properties
It is crucial to understand that ADME properties are not independent variables but are intricately interconnected. The following diagram illustrates some of these key relationships.
Caption: Interrelationships between key ADME properties and physicochemical parameters.
Conclusion and Future Perspectives
In-silico ADME prediction has become an integral part of modern drug discovery, offering a powerful and cost-effective means to de-risk and prioritize novel chemical entities. For researchers working with pyrazole derivatives, these computational tools provide invaluable insights into the potential pharmacokinetic behavior of their compounds, guiding medicinal chemistry efforts towards molecules with a higher probability of success.
While the predictive power of these tools continues to improve with the advent of more sophisticated machine learning and artificial intelligence algorithms, it is imperative to remember that in-silico predictions are not a substitute for experimental validation.[7][12] The most effective drug discovery programs are those that intelligently integrate computational predictions with targeted in-vitro and in-vivo studies. By embracing a holistic approach that leverages the strengths of both computational and experimental methodologies, we can more efficiently navigate the complex path from a novel pyrazole derivative to a life-changing therapeutic.
References
-
Simulations Plus, Inc. (n.d.). ADMET Predictor®. Retrieved from [Link]
-
VLS3D. (2026). ADMET predictions. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of predictive in silico models for ADME properties. Retrieved from [Link]
-
ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]
-
ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved from [Link]
-
SwissADME. (n.d.). SwissADME. Retrieved from [Link]
-
PubMed. (n.d.). Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2025). In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. Retrieved from [Link]
-
IONTOX. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved from [Link]
-
DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2025). ADME Properties in Drug Delivery. Retrieved from [Link]
-
ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]
-
ResearchGate. (2025). In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. Retrieved from [Link]
-
ResearchGate. (2023). 2D and 3D-QSAR Modeling of 1H-Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. Retrieved from [Link]
-
tebu-bio. (2023). What is the role of ADME in drug discovery?. Retrieved from [Link]
-
PubMed. (2021). Evaluation of a new series of pyrazole derivatives as a potent epidermal growth factor receptor inhibitory activity: QSAR modeling using quantum-chemical descriptors. Retrieved from [Link]
-
ACS Publications. (2024). Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. Retrieved from [Link]
-
MDPI. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Retrieved from [Link]
-
PubMed Central. (n.d.). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Retrieved from [Link]
-
BioIVT. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents. Retrieved from [Link]
-
Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 5. drugpatentwatch.com [drugpatentwatch.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SwissADME [swissadme.ch]
- 10. ADMET-AI [admet.ai.greenstonebio.com]
- 11. acdlabs.com [acdlabs.com]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile. As a niche chemical, specific regulatory disposal guidelines may not be explicitly published. Therefore, this document synthesizes established protocols for structurally related compounds, including pyrazole derivatives and acetonitrile compounds, to ensure a robust and safety-conscious approach. The procedures outlined herein are grounded in the principles of chemical safety and environmental responsibility, designed for researchers, scientists, and drug development professionals.
Hazard Assessment and Profile
Based on analogous compounds, 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile should be handled as a substance that is:
-
Harmful if swallowed [1]
The acetonitrile functional group also warrants caution, as many organic nitriles are toxic. Acetonitrile itself is a flammable liquid and is toxic.[3][4] Therefore, it is prudent to treat 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile with a similar level of caution.
Table 1: Inferred Hazard Profile and Key Safety Considerations
| Hazard Classification | Inferred From | Key Safety Precautions |
| Acute Toxicity (Oral) | (1,5-Dimethyl-1H-pyrazol-3-yl)methanol[1] | Do not ingest. Wash hands thoroughly after handling. |
| Skin Irritation | (1,5-Dimethyl-1H-pyrazol-3-yl)methanol, Pyrazole derivatives[1][2] | Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Irritation | (1,5-Dimethyl-1H-pyrazol-3-yl)methanol, Pyrazole derivatives[1][2] | Wear safety glasses or goggles. |
| Respiratory Irritation | (1,5-Dimethyl-1H-pyrazol-3-yl)methanol, Pyrazole derivatives[1][2] | Handle in a well-ventilated area or in a chemical fume hood. |
| Flammability | Acetonitrile[3][4] | Keep away from heat, sparks, and open flames. |
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is that it must be treated as hazardous chemical waste . Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation and Containerization
-
Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for the collection of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile waste. The container should be made of a material compatible with organic nitriles (e.g., high-density polyethylene or glass).
-
Waste Stream Compatibility: Do not mix this waste with incompatible materials. For instance, avoid mixing with strong oxidizing agents, strong acids, or strong bases to prevent potentially vigorous reactions.[5]
-
Labeling: The waste container must be clearly labeled with the full chemical name: "2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile" and the appropriate hazard pictograms (e.g., harmful/irritant).
Step 2: On-site Storage
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area for hazardous waste. This area should be well-ventilated, away from heat sources, and separate from general laboratory traffic.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate potential spills or leaks.
Step 3: Professional Waste Disposal
-
Engage a Licensed Professional: The disposal of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile must be handled by a licensed and certified hazardous waste disposal company. These professionals are equipped to manage and transport chemical waste in accordance with all local, regional, and national regulations.
-
Documentation: Ensure that all necessary waste disposal documentation is completed accurately and retained for your records. This typically includes a hazardous waste manifest.
-
Recommended Disposal Method: The most common and recommended method for the disposal of organic chemical waste of this nature is incineration in a chemical incinerator equipped with an afterburner and scrubber .[6][7] This ensures the complete destruction of the compound, minimizing environmental impact.
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep the sash at the appropriate working height.
-
Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For larger spills, respiratory protection may be necessary.
-
Containment and Cleanup:
-
For small liquid spills, absorb the material with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
-
Collection and Disposal: Place the absorbed material and any contaminated cleaning supplies into a labeled hazardous waste container. Dispose of this waste following the procedures outlined in Section 2.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile.
Caption: Disposal workflow for 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile.
References
- CymitQuimica. (2024). Safety Data Sheet: 5-Amino-1-(2-bromo-5-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile.
- Fisher Scientific. (n.d.). Safety Data Sheet: (1,5-Dimethyl-1H-pyrazol-3-yl)methanol.
- TSI Journals. (2013). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones.
- Acros Organics. (2014). Safety Data Sheet: 1H-Pyrazole, 3,5-dimethyl-.
- Fisher Scientific. (2025). Safety Data Sheet: Pyrazole.
- ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
- BLDpharm. (n.d.). 2-(1,4-Dimethyl-1H-pyrazol-3-yl)acetonitrile.
- Sigma-Aldrich. (2026). Safety Data Sheet: Pyrazole.
- New Jersey Department of Health. (2016). Acetonitrile - Hazardous Substance Fact Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-5-Pyrazolone, 97%.
- PubChem. (n.d.). 2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetonitrile.
- Carl Roth. (n.d.). Safety Data Sheet: Acetonitrile.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: Pyrazole.
- Fluorochem. (2024). Safety Data Sheet: 1-Butyl-1H-pyrazole.
- Sigma-Aldrich. (n.d.). 2-Pyridylacetonitrile 99 2739-97-1.
- Georganics. (n.d.). Pyrazole derivatives.
Sources
Comprehensive Safety and Handling Guide for 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
This guide provides essential safety protocols and operational directives for the handling of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile. As a substituted pyrazole and an organic nitrile, this compound necessitates stringent safety measures due to its potential for high toxicity and other hazardous properties. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Analysis: A Synthesis of Structural Toxicology
Acetonitrile Moiety: The presence of the acetonitrile group is a primary concern. Acetonitrile is a toxic and flammable solvent.[1] It can be absorbed through the skin, inhaled, or ingested, with acute poisoning and potentially fatal effects.[2] The toxic effects of acetonitrile are attributed to the metabolic release of cyanide.[2] Symptoms of exposure include irritation to the eyes, skin, and respiratory tract, and at high concentrations can lead to severe central nervous system effects and death.[3][4]
Pyrazole Moiety: Pyrazole derivatives are known to exhibit a wide range of biological activities. While many are explored for therapeutic uses, this inherent bioactivity underscores the need for careful handling to avoid unintended physiological effects.[5] Some pyrazole-based compounds can cause skin and eye irritation.[6]
Analogous Compound Toxicity: The GHS classification for a structurally similar compound, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, indicates it is toxic if swallowed, in contact with skin, or if inhaled.[7] This strongly suggests that 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile should be handled as a substance with high acute toxicity.
Anticipated Hazard Profile
| Hazard Classification | Anticipated Severity | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | High | Based on the acetonitrile moiety and GHS data for analogous pyrazolyl acetonitrile compounds.[2][7] |
| Flammability | High | The acetonitrile component is a highly flammable liquid.[8][9][10] |
| Eye Irritation | Serious | Acetonitrile and some pyrazole derivatives are known to cause serious eye irritation.[6][9][10] |
| Skin Irritation | Moderate | Potential for skin irritation based on pyrazole derivatives and acetonitrile.[6][11] |
| Specific Target Organ Toxicity | Potential | Acetonitrile can affect the central nervous system and thyroid gland.[3] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is critical and should be based on a thorough risk assessment. The following recommendations provide a baseline for handling 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile.
PPE Selection Workflow
Caption: PPE selection and use workflow for handling toxic compounds.
Detailed PPE Specifications
-
Hand Protection : Chemically resistant gloves are essential.[12] Given the high dermal toxicity of acetonitrile, double-gloving is strongly recommended. Butyl rubber or Silver Shield®/4H® gloves offer good protection against acetonitrile.[3] Always check the manufacturer's glove compatibility data.
-
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory.[6][12] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[12]
-
Body Protection : A chemically resistant lab coat or gown should be worn.[6] Ensure that the material is appropriate for protection against chemical splashes.
-
Respiratory Protection : All handling of 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If work outside of a fume hood is unavoidable or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6] For toxic drugs, a surgical N-95 respirator can provide both respiratory and splash protection.[13]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Step-by-Step Handling Protocol
-
Preparation and Pre-Handling:
-
Designate a specific area within a chemical fume hood for handling.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[6]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Verify that a cyanide antidote kit is available and that personnel are trained in its use, due to the acetonitrile component.[3]
-
-
Handling the Compound:
-
Post-Handling:
Emergency Procedures
Spill Response
-
Small Spills (in a fume hood):
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
-
Remove all sources of ignition.[9]
-
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3][9][11] Remove contact lenses if present and easy to do.[9][14] Seek immediate medical attention.
-
Skin Contact : Immediately remove all contaminated clothing.[3][11] Wash the affected skin with large amounts of soap and water.[3][14] Seek medical attention if irritation develops or persists.
-
Inhalation : Move the person to fresh air.[3][11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3][11] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Clean the mouth with water.[11] Seek immediate medical attention.
Disposal Plan
All waste containing 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile must be treated as hazardous waste.
-
Waste Collection :
-
Storage :
-
Store waste containers in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[1]
-
-
Disposal :
References
- New Jersey Department of Health. (2016, May). Hazardous Substance Fact Sheet: Acetonitrile.
- Sigma-Aldrich. (2025, July 30). Safety Data Sheet: Acetonitrile.
- Science Interactive. (2013, October 10). Safety Data Sheet: Acetonitrile.
- GOV.UK. (2024, November 4). Acetonitrile - Incident management.
- Fisher Scientific. (n.d.). Safety Data Sheet: (1,5-Dimethyl-1H-pyrazol-3-yl)methanol.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile.
- PubChem. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. National Center for Biotechnology Information.
- Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices.
- PubChem. (n.d.). 2-(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)acetonitrile. National Center for Biotechnology Information.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- TSI Journals. (2013, September 25). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.
- Royal Society of Chemistry. (n.d.). Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb(ii), Cd(ii) and Hg(ii) salts: multi-stimuli responsiveness and toxic dye adsorption.
- Unigel. (2021, May 25). Safety Data Sheet: High Purity Acetonitrile.
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment to Use When Handling Hazardous Drugs.
- ChemSynthesis. (2025, May 20). 2-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)acetonitrile.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- PubMed. (n.d.). [Toxicology of acetonitrile]. National Center for Biotechnology Information.
- PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
Sources
- 1. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 2. [Toxicology of acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. unigel.com.br [unigel.com.br]
- 5. jocpr.com [jocpr.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scienceinteractive.com [scienceinteractive.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. fishersci.ca [fishersci.ca]
- 12. pharmastate.academy [pharmastate.academy]
- 13. gerpac.eu [gerpac.eu]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
